5-Fluoro-1-benzothiophene-2-carboxamide
Description
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Properties
IUPAC Name |
5-fluoro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVWDSSQJQIIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655755 | |
| Record name | 5-Fluoro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098356-12-7 | |
| Record name | 5-Fluoro-1-benzothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-Fluoro-1-benzothiophene-2-carboxamide experimental protocol
An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1-benzothiophene-2-carboxamide
Introduction: The Significance of the Benzothiophene Scaffold
The 1-benzothiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of pharmacologically active agents. The introduction of a fluorine atom, as in the 5-fluoro substituted analogue, can significantly modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity by altering electronic characteristics and blocking potential sites of metabolism. This compound serves as a key intermediate and a structural motif in the development of novel therapeutics, making a robust and well-understood synthetic protocol essential for researchers in drug discovery.
This guide provides a comprehensive, field-proven experimental protocol for the synthesis of this compound. It is structured to not only provide a step-by-step methodology but also to elucidate the underlying chemical principles and rationale behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding for the practicing scientist.
Retrosynthetic Strategy
The most direct and logical approach to this compound is through the amidation of its corresponding carboxylic acid precursor. This strategy divides the synthesis into two primary stages: the construction of the core heterocyclic system, 5-Fluoro-1-benzothiophene-2-carboxylic acid, followed by the conversion of the carboxylic acid moiety to the primary carboxamide.
5-Fluoro-1-benzothiophene-2-carboxamide spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-1-benzothiophene-2-carboxamide
Authored by: A Senior Application Scientist
Introduction
This compound is a halogenated heterocyclic compound featuring a benzothiophene core. The benzothiophene scaffold is of significant interest in medicinal chemistry and materials science due to its versatile pharmacological properties.[1] The introduction of a fluorine atom and a carboxamide group can significantly influence the molecule's electronic properties, receptor binding affinity, and metabolic stability, making it an attractive candidate for drug development.[1] A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles of spectroscopy and data from related structures.
Molecular Structure
The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided for clarity in the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-3 | 8.0 - 8.2 | s | - | The proton at the 3-position is a singlet as it has no adjacent protons. Its downfield shift is due to the deshielding effect of the adjacent carboxamide group and the aromatic ring current. |
| H-7 | 7.8 - 8.0 | dd | J(H7-H6) ≈ 8.5, J(H7-F) ≈ 4.5 | This proton is ortho to the sulfur atom and shows coupling to both H-6 and the fluorine at position 5. The ortho coupling to H-6 will be larger than the long-range coupling to fluorine. |
| H-6 | 7.3 - 7.5 | t | J(H6-H7) ≈ 8.5, J(H6-H4) ≈ 8.5 | This proton is coupled to both H-7 and H-4, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). |
| H-4 | 7.1 - 7.3 | dd | J(H4-H6) ≈ 8.5, J(H4-F) ≈ 9.0 | This proton is ortho to the fluorine atom and will exhibit a large coupling constant with it. It will also show a smaller coupling to H-6. |
| -NH₂ | 5.5 - 6.5 | br s | - | The amide protons are typically broad singlets and their chemical shift can vary depending on concentration and solvent due to hydrogen bonding. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C=O | 165 - 170 | The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield. |
| C-5 | 158 - 162 (d, ¹J(C-F) ≈ 250 Hz) | The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant and will be significantly deshielded. |
| C-7a | 140 - 145 | This is a quaternary carbon at the fusion of the two rings. |
| C-3a | 135 - 140 (d, ²J(C-F) ≈ 20 Hz) | This quaternary carbon is two bonds away from the fluorine and will show a smaller coupling constant. |
| C-2 | 130 - 135 | The carbon bearing the carboxamide group. |
| C-3 | 125 - 130 | The protonated carbon on the thiophene ring. |
| C-7 | 120 - 125 | A protonated aromatic carbon. |
| C-6 | 115 - 120 (d, ²J(C-F) ≈ 25 Hz) | This protonated carbon is two bonds away from the fluorine atom and will exhibit a noticeable coupling. |
| C-4 | 110 - 115 (d, ³J(C-F) ≈ 9 Hz) | This protonated carbon is three bonds away from the fluorine atom and will show a smaller coupling constant. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide and aromatic functionalities.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amide) | 3400 - 3200 | Medium-Strong, two bands | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3100 - 3000 | Medium-Weak | Stretching |
| C=O (Amide I) | 1680 - 1650 | Strong | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Medium, multiple bands | Ring stretching |
| N-H (Amide II) | 1640 - 1550 | Medium | Bending |
| C-N (Amide) | 1400 - 1200 | Medium | Stretching |
| C-F | 1250 - 1000 | Strong | Stretching |
| C-H (Aromatic) | 900 - 675 | Medium-Strong | Out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI will typically lead to more fragmentation.
-
Mass Analysis: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum
The molecular formula of this compound is C₉H₆FNOS, with a molecular weight of 195.21 g/mol .[2]
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 195. The presence of sulfur will give rise to an M+2 peak at m/z = 197 with an intensity of about 4.4% relative to the M+ peak, which is characteristic of the natural isotopic abundance of ³⁴S.
Plausible Fragmentation Pathway
A plausible fragmentation pathway under electron ionization is proposed below.
Caption: Proposed mass fragmentation pathway for this compound.
Table of Predicted Fragment Ions
| m/z | Proposed Fragment | Loss |
| 195 | [C₉H₆FNOS]⁺˙ | Molecular Ion |
| 179 | [C₉H₅FOS]⁺ | •NH₂ |
| 151 | [C₈H₄FS]⁺ | •CONH₂ |
| 109 | [C₇H₄F]⁺ | CS from m/z 151 |
Synthesis and Characterization Workflow
The overall process of synthesizing and characterizing a novel compound like this compound involves a logical sequence of steps to ensure purity and confirm the structure.
Caption: A typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.
Conclusion
The spectroscopic data presented in this guide, while predicted, provides a robust framework for the characterization of this compound. The combination of NMR, IR, and MS provides complementary information that, when taken together, can unambiguously confirm the structure of the synthesized compound. The expected ¹H and ¹³C NMR spectra will reveal the detailed carbon-hydrogen framework and the influence of the fluorine substituent. The IR spectrum will confirm the presence of key functional groups, particularly the amide and aromatic rings. Finally, mass spectrometry will determine the molecular weight and provide insight into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic analysis is an indispensable component of the quality control and regulatory documentation for this and other novel chemical entities.
References
- Kallur, H. J., et al. (2024).
-
MDPI. (2024). Modulation of Properties in[3]Benzothieno[3,2-b][3]benzothiophene Derivatives through Sulfur Oxidation. Available from: [Link]
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ChemRxiv. (2023). Excited State Dynamics of Dibenzothiophene Derivatives. Available from: [Link]
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ResearchGate. (2012). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). Available from: [Link]
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PubChem. 5-Fluoro-1-benzothiophene-2-carboxylic acid. Available from: [Link]
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PubMed. (2014). Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry. Available from: [Link]
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University of Regensburg. Table of Characteristic IR Absorptions. Available from: [Link]
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SpectraBase. N-[2-(aminocarbonyl)phenyl]-3-chloro-6-fluoro-1-benzothiophene-2-carboxamide - Optional[1H NMR] - Spectrum. Available from: [Link]
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NIH. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Available from: [Link]
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MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]
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ResearchGate. (2019). IR spectra for the protonated fluoroamphetamine isomers 2-FA (A), 3-FA... Available from: [Link]
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IOSR Journal of Applied Chemistry. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]
-
Chem-Impex. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum. Available from: [Link]
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physical and chemical properties of 5-Fluoro-1-benzothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-1-benzothiophene-2-carboxamide is a fluorinated heterocyclic compound belonging to the benzothiophene class of molecules. This guide provides a comprehensive overview of its physical, chemical, and potential biological properties, compiled for researchers and professionals in the field of drug discovery and development. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, theoretical predictions, and data from analogous structures to offer a detailed profile. The guide covers the compound's structure and physicochemical properties, discusses probable synthetic routes and chemical reactivity, and explores its potential as a scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents.
Introduction
Benzothiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological characteristics, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This compound combines the benzothiophene scaffold with a strategically placed fluorine atom and a carboxamide group, making it a compound of considerable interest for further investigation. The carboxamide moiety can participate in hydrogen bonding interactions, a crucial feature for molecular recognition by biological targets. This guide aims to provide a detailed technical overview of this promising molecule.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Due to the limited availability of experimental data, some of the following properties are calculated or estimated based on the compound's structure.
Structure and Identification
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1098356-12-7 | [1][2][3] |
| Molecular Formula | C₉H₆FNOS | [1][2][3] |
| Molecular Weight | 195.21 g/mol | [1][2][3] |
| Canonical SMILES | C1=CC2=C(C=C1F)C=C(S2)C(=O)N | [4] |
| InChI Key | HWVWDSSQJQIIPE-UHFFFAOYSA-N | [1] |
Molecular Structure:
Caption: 2D structure of this compound.
Predicted Physicochemical Data
The following table summarizes key physicochemical parameters predicted through computational models. These values are essential for predicting the compound's behavior in various biological and chemical systems.
| Parameter | Predicted Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | Influences membrane permeability and oral bioavailability.[1][3] |
| LogP (Octanol-Water Partition Coefficient) | 2.1393 | Indicates the lipophilicity of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[1][3] |
| Hydrogen Bond Donors | 1 | The -NH₂ group can donate hydrogen bonds, crucial for target binding.[1][3] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the nitrogen atom can accept hydrogen bonds, contributing to binding interactions.[1][3] |
| Rotatable Bonds | 1 | Indicates the conformational flexibility of the molecule.[1][3] |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Insoluble in water; Soluble in DMSO and other polar organic solvents (predicted). | Crucial for formulation and in vitro assay design. |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthesis would start from 5-Fluoro-1-benzothiophene-2-carboxylic acid. The carboxylic acid can be activated to an acyl chloride or an active ester, followed by amidation.
Caption: Proposed synthesis of this compound.
Step-by-Step Conceptual Protocol:
-
Activation of the Carboxylic Acid: 5-Fluoro-1-benzothiophene-2-carboxylic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) to form the acyl chloride intermediate. This reaction is often catalyzed by a small amount of dimethylformamide (DMF).
-
Amidation: The resulting 5-Fluoro-1-benzothiophene-2-carbonyl chloride would then be reacted with a source of ammonia, such as aqueous ammonia (NH₄OH) or ammonia gas bubbled through the reaction mixture, to yield the final product, this compound.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be purified, for instance by recrystallization or column chromatography, and its identity and purity confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the benzothiophene ring system, the fluorine substituent, and the carboxamide group.
-
Benzothiophene Ring: The aromatic ring system can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing carboxamide group may deactivate the ring to some extent. The thiophene moiety can also be susceptible to oxidation at the sulfur atom.
-
Fluorine Atom: The fluorine atom is generally stable and not easily displaced, contributing to the overall metabolic stability of the molecule.
-
Carboxamide Group: The amide functionality can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. The nitrogen atom is not typically nucleophilic due to the delocalization of its lone pair into the carbonyl group. The amide protons can be deprotonated under strong basic conditions.
Potential Biological and Pharmacological Significance
While specific biological data for this compound is sparse, the broader class of benzothiophene derivatives has been extensively studied and shown to possess a wide range of biological activities.
Anticancer Potential
Numerous studies have highlighted the potential of benzothiophene derivatives as anticancer agents.[5] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The fluorine substituent in this compound may enhance its ability to interact with target enzymes and could improve its pharmacokinetic properties.[6]
Antimicrobial Activity
Benzothiophene scaffolds are also found in compounds with significant antimicrobial properties.[7] They have been shown to be effective against a range of bacterial and fungal pathogens. The exact mechanism can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the fluorine atom and the carboxamide group could modulate this activity.
Experimental Protocols and Characterization
To facilitate further research on this compound, this section outlines standard experimental protocols for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system and the protons of the amide group. The coupling patterns and chemical shifts would provide valuable information for structure confirmation.
-
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the aromatic rings.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The high-resolution mass spectrum should confirm the elemental composition of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 195.0205.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations of the amide group (around 3400-3200 cm⁻¹).
-
C=O stretching vibration of the amide group (around 1680-1630 cm⁻¹).
-
C-F stretching vibration (around 1250-1000 cm⁻¹).
-
Aromatic C-H and C=C stretching vibrations.
Conclusion and Future Directions
This compound is a molecule with significant potential in the field of medicinal chemistry. Its structural features suggest that it could be a valuable scaffold for the development of new therapeutic agents. However, a notable gap exists in the literature regarding its experimental characterization and biological evaluation.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for the compound.
-
Thoroughly characterizing the compound using modern analytical techniques to establish a complete and validated physicochemical profile.
-
Conducting in-vitro and in-vivo studies to evaluate its potential anticancer, antimicrobial, and other pharmacological activities.
-
Exploring structure-activity relationships by synthesizing and testing related analogs to identify more potent and selective compounds.
This technical guide provides a foundational understanding of this compound, serving as a valuable resource for researchers embarking on the study of this promising molecule.
References
-
National Center for Biotechnology Information. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
-
ResearchGate. Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. [Link]
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ResearchGate. (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. [Link]
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BIOGEN Científica. This compound. [Link]
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- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
biological activity of 5-Fluoro-1-benzothiophene-2-carboxamide derivatives
An In-depth Technical Guide to the Biological Activity of 5-Fluoro-1-benzothiophene-2-carboxamide Derivatives
Foreword
As Senior Application Scientists, we operate at the intersection of complex chemistry and biological application. The journey from a synthesized molecule to a potential therapeutic agent is one of meticulous design, rigorous testing, and insightful analysis. This guide is crafted for our peers—researchers, medicinal chemists, and drug development professionals—who appreciate the nuances of this process. We will dissect the this compound scaffold, not as a mere chemical entity, but as a privileged core from which a multitude of biological activities can be elicited. The strategic placement of the fluorine atom and the carboxamide moiety imparts unique physicochemical properties that influence metabolic stability, target engagement, and overall bioactivity. Our focus will be on the causality behind the science—why certain synthetic routes are chosen, how specific structural modifications translate to functional outcomes, and the intricate mechanisms by which these molecules exert their effects. This is not just a review of the literature; it is a synthesized, field-proven perspective on a promising class of compounds.
The Benzothiophene Scaffold: A Foundation for Diverse Bioactivity
The benzo[b]thiophene core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its structural resemblance to endogenous molecules like indole allows it to interact with a wide array of biological targets.[1] The presence of a sulfur atom in the five-membered ring introduces unique electronic properties and a planar structure, enhancing its ability to bind with various enzymes and receptors.[1] This scaffold is the foundation for several FDA-approved drugs, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole , underscoring its therapeutic relevance.[1][2]
The addition of a carboxamide group at the 2-position and a fluorine atom at the 5-position further refines the pharmacological profile of the benzothiophene core.
-
The 2-Carboxamide Group: This functional group is a versatile hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites.[3] Compared to a carboxylic acid, the carboxamide is less ionized at physiological pH, which can improve bioavailability and cell permeability.[3]
-
The 5-Fluoro Substituent: Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its introduction can significantly alter the electronic properties of the molecule, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity through favorable electrostatic interactions.[3][4]
This strategic combination of a privileged scaffold with key functional groups makes the this compound framework a compelling starting point for the design of novel therapeutic agents.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with commercially available starting materials. The causality behind the chosen synthetic route is to build the core scaffold efficiently and to introduce diversity at the carboxamide nitrogen, which is crucial for tuning the biological activity.
A common and effective approach involves the initial synthesis of the core ester, ethyl 5-fluoro-1-benzothiophene-2-carboxylate, which is then converted to the desired carboxamide derivatives.
Protocol 1: Synthesis of N-substituted 5-Fluoro-1-benzothiophene-2-carboxamides
This protocol outlines a general procedure for the synthesis of the target compounds.
Step 1: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic acid This step often starts from a substituted thiophenol and involves a cyclization reaction to form the benzothiophene ring. The specific reagents and conditions can vary but typically involve reactions that form the fused ring system.
Step 2: Esterification of the Carboxylic Acid The resulting carboxylic acid is often converted to an ethyl or methyl ester to facilitate purification and subsequent reactions.
-
Dissolve the 5-fluoro-1-benzothiophene-2-carboxylic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Step 3: Amidation of the Ester The final step involves the reaction of the ester with a primary or secondary amine to form the desired carboxamide.
-
In a round-bottom flask, dissolve the ethyl 5-fluoro-1-benzothiophene-2-carboxylate in a suitable solvent such as DMF or DMSO.[5]
-
Add the desired amine (typically 1.1 to 1.5 equivalents).
-
Add a base, such as sodium ethoxide, to catalyze the reaction.[5]
-
Heat the reaction mixture, with temperatures ranging from 150-190°C, depending on the reactivity of the amine.[5]
-
Monitor the reaction by TLC. The reaction time can vary from several hours to days.[5]
-
After completion, the reaction mixture is cooled, and the product is typically precipitated by adding water.
-
The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and evaluation of target derivatives.
Key Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have been investigated for a range of biological activities. The following sections detail the most significant findings, the underlying mechanisms, and relevant experimental data.
Anticancer Activity
The benzothiophene scaffold is a prominent feature in many compounds with potent anticancer properties.[1][6] Derivatives are often investigated for their ability to inhibit cell proliferation, induce apoptosis, and interfere with key signaling pathways in cancer cells.
Mechanism of Action: Tubulin Polymerization Inhibition A significant number of benzothiophene derivatives exert their cytotoxic effects by interacting with tubulin, a key protein in the formation of microtubules.[6] Microtubules are essential for cell division, motility, and intracellular transport. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The trimethoxyphenyl moiety, often attached to the benzothiophene core in these studies, is a classic feature of tubulin inhibitors like combretastatin A-4.[6]
Diagram 2: Mechanism of Tubulin Inhibition
Caption: Disruption of microtubule dynamics by benzothiophene-based tubulin inhibitors.
Mechanism of Action: Induction of Apoptosis Beyond cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis. This is often a downstream consequence of the cellular stress induced by events like microtubule disruption or DNA damage. Key markers of apoptosis include the activation of caspases (executioner proteins of apoptosis) and changes in the mitochondrial membrane potential.[7] Thiophene carboxamide derivatives have been shown to induce apoptosis through the activation of caspase-3, -8, and -9 and the suppression of anti-apoptotic proteins like Bcl-2.[7]
Mechanism of Action: Kinase Inhibition Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The benzothiophene scaffold has been used to design inhibitors of various kinases, such as c-Jun N-terminal kinase (JNK), which is involved in stress responses and apoptosis.[8] Certain thiophene-carboxamide derivatives have shown potent, dual inhibitory activity by targeting both the ATP-binding site and the substrate-docking site of JNK.[8]
Antimicrobial Activity
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial and antifungal agents.[4] Benzothiophene derivatives have been extensively studied for their antimicrobial properties.[1][9]
The introduction of a fluorine atom can enhance the antimicrobial potency of these compounds. For instance, novel fluorinated benzothiophene-indole hybrids have demonstrated significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[4] The proposed mechanism for some of these compounds is the inhibition of bacterial pyruvate kinase, an essential enzyme in glycolysis.[4]
Studies on various substituted benzothiophenes have shown activity against a range of microorganisms, including:
The specific substitutions on the benzothiophene ring and the carboxamide group are critical for determining the spectrum and potency of antimicrobial activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Benzothiophene carboxamides have been identified as a new class of potent analgesic and anti-inflammatory agents.[11]
Mechanism of Action: COX-2 Inhibition The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for producing pro-inflammatory prostaglandins. There are two main isoforms, COX-1 (constitutively expressed and involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a key goal in developing anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Substituted bromo-benzothiophene carboxamides have been shown to act as selective inhibitors of COX-2.[11] These compounds not only inhibit the enzyme directly but also disrupt the prostaglandin-E2-dependent positive feedback loop that regulates COX-2 expression, leading to a reduction in pro-inflammatory cytokines and neutrophil accumulation.[11]
Structure-Activity Relationships (SAR)
Understanding how structural modifications impact biological activity is paramount in medicinal chemistry. For benzothiophene-2-carboxamide derivatives, SAR studies have revealed several key insights.
-
Substituents on the Carboxamide Nitrogen: The nature of the group attached to the carboxamide nitrogen is a primary determinant of activity. Aromatic or heteroaromatic rings are common. The substitution pattern on these rings (e.g., with electron-donating or electron-withdrawing groups) can fine-tune potency and selectivity. For instance, in a series of JNK inhibitors, replacing a simple benzene ring with a benzothiophene at this position significantly improved activity.[8]
-
Position of the Carboxamide Group: The placement of the carboxamide group on the thiophene ring is crucial. For JNK inhibitors, moving the carboxamide from the 3-position to the 5-position on a thiophene ring resulted in a complete loss of activity.[8]
-
Substitution on the Benzothiophene Ring: Modifications to the fused benzene ring also modulate activity. As seen in the topic compound, a 5-fluoro group is often beneficial. Other substitutions, such as cyano or hydroxyl groups, have also been explored and found to influence antibacterial or enzyme inhibitory activity.[1][12]
Table 1: Representative Biological Data for Benzothiophene & Thiophene Carboxamide Derivatives
| Compound Class | R Group (on Carboxamide N) | Target | Activity (IC50 / MIC) | Reference |
| Thiophene-3-carboxamide | 2-Aryl acetic acid moiety | JNK1 Kinase | 5.4 µM | [8] |
| Benzothiophene-2-carboxamide | N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) | Urotensin-II Receptor | 25 nM | [12] |
| Thiophene-2-carboxamide | 4-Chlorophenyl | MCF-7 (Breast Cancer) | 0.09 µM | [13] |
| Thiophene-2-carboxamide | 4-Chlorophenyl | HepG2 (Liver Cancer) | 0.72 µM | [13] |
| Tetrahydrobenzothiophene | 2-Iodobenzamido | S. aureus | 1.11 µM | [14] |
| Tetrahydrobenzothiophene | 2-Iodobenzamido | Salmonella | 0.54 µM | [14] |
| Bromo-benzothiophene carboxamide | Substituted Phenyl | COX-2 Enzyme | Potent Inhibition | [11] |
Diagram 3: Structure-Activity Relationship Logic
Caption: Key molecular regions influencing the biological activity of derivatives.
Standardized Experimental Protocols
To ensure reproducibility and comparability of data, standardized protocols are essential. The following is a detailed methodology for a common in vitro cytotoxicity assay used to evaluate anticancer potential.
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer).
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Multichannel pipette.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution. Final concentrations might range from 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank control.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for another 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Future Perspectives and Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research demonstrates significant potential in oncology, infectious diseases, and inflammatory conditions.
Future research should focus on several key areas:
-
Systematic Library Synthesis: The creation of diverse libraries with systematic modifications at all positions of the scaffold will allow for a more comprehensive understanding of the SAR.
-
Mechanism of Action Studies: While some mechanisms have been proposed, further studies are needed to precisely identify the molecular targets for many of the observed biological activities.
-
In Vivo Evaluation: Promising candidates identified in vitro must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Targeted Drug Design: As specific targets are identified (e.g., a particular kinase or bacterial enzyme), computational modeling and structure-based design can be employed to optimize the scaffold for higher potency and selectivity.
References
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Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). National Institutes of Health (NIH). [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). ResearchGate. [Link]
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A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022). Taylor & Francis Online. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]
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Synthesis of Novel Benzothiophene Derivatives As Protectors Against Cranial Irradiation-Induced Neuroinflammation. (2022). Taylor & Francis Online. [Link]
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Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (2020). ResearchGate. [Link]
-
Structure-activity Relationship of benzo[b]thiophene-2-sulfonamide Derivatives as Novel Human Chymase Inhibitors. (2003). PubMed. [Link]
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Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2012). National Institutes of Health (NIH). [Link]
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Benzo[b]thiophene-2-carbaldehyde. (2013). ResearchGate. [Link]
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Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2021). ACS Publications. [Link]
-
Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. (2014). IUBMB Life. [Link]
-
Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022). National Institutes of Health (NIH). [Link]
-
Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). ResearchGate. [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). MDPI. [Link]
-
Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. (2022). National Institutes of Health (NIH). [Link]
-
5-fluoro-1H-indole-2-carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. (2014). National Institutes of Health (NIH). [Link]
-
Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. (2016). PubMed. [Link]
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5-Fluoro-1-benzothiophene-2-carboxamide: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1098356-12-7
Disclaimer: This technical guide provides a comprehensive overview of 5-Fluoro-1-benzothiophene-2-carboxamide based on available chemical data and research on structurally related compounds. Specific experimental data for this exact compound (CAS 1098356-12-7), such as detailed biological activity and full characterization, are not extensively available in the public domain. The information presented herein is intended to serve as a foundational resource for researchers, leveraging established knowledge of the benzothiophene scaffold to infer potential properties and guide future investigation.
Introduction
The benzothiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. The introduction of a fluorine atom and a carboxamide group at the 5- and 2-positions, respectively, as in this compound, is anticipated to modulate the compound's physicochemical and pharmacological properties significantly.
Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and alter electronic characteristics. The carboxamide group is a versatile functional group capable of forming crucial hydrogen bond interactions with biological targets. This guide explores the chemical nature, potential synthetic routes, and plausible biological applications of this compound, drawing parallels from closely related analogues to provide a predictive framework for its utility in research and drug development.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| CAS Number | 1098356-12-7 | [1][2][3] |
| Molecular Formula | C₉H₆FNOS | [1][3] |
| Molecular Weight | 195.21 g/mol | [1][3] |
| Appearance | Solid (predicted) | - |
| Melting Point | 187-189 °C | |
| Boiling Point | 414.3±25.0 °C (predicted) | |
| InChI Key | HWVWDSSQJQIIPE-UHFFFAOYSA-N | [4] |
| SMILES | NC(C1=CC2=CC(F)=CC=C2S1)=O | [3] |
Synthesis and Characterization
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxylic Acid (Precursor)
The synthesis of the carboxylic acid precursor is a critical step. Several methods have been reported for the synthesis of substituted benzothiophene-2-carboxylic acids. A common approach is the reaction of a substituted 2-fluorobenzaldehyde with ethyl thioglycolate followed by cyclization and saponification.
Step 1: Condensation and Cyclization
-
To a solution of an appropriate starting material, such as 2,4-difluorobenzaldehyde, in a suitable solvent like dimethylformamide (DMF), add ethyl thioglycolate and a base (e.g., potassium carbonate).
-
Heat the reaction mixture to facilitate the condensation and subsequent intramolecular cyclization. The fluorine atom at the 2-position is displaced by the sulfur nucleophile.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting ethyl 5-fluoro-1-benzothiophene-2-carboxylate by column chromatography.
Step 2: Saponification
-
Dissolve the purified ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide).
-
Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylic acid.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield 5-fluoro-1-benzothiophene-2-carboxylic acid.
Experimental Protocol: Amidation to this compound
The conversion of the carboxylic acid to the primary amide is a standard and generally high-yielding transformation.
-
Suspend 5-fluoro-1-benzothiophene-2-carboxylic acid in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC), along with a base such as N,N-diisopropylethylamine (DIPEA).
-
To this activated intermediate, add a source of ammonia, such as ammonium chloride, or bubble ammonia gas through the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup to remove the coupling reagents and byproducts.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Characterization
A full characterization of the synthesized compound is imperative to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure. The fluorine atom will introduce characteristic splitting patterns in both the proton and carbon spectra.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=O and N-H stretches of the amide.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Biological Activities and Therapeutic Applications
The benzothiophene carboxamide scaffold is associated with a wide range of biological activities. Based on the literature for structurally similar molecules, this compound could be investigated for the following potential applications:
-
Anticancer Activity: Many thiophene and benzothiophene carboxamide derivatives have demonstrated potent anticancer effects.[5] The mechanism of action for related compounds often involves the inhibition of protein kinases or disruption of microtubule dynamics.[4]
-
Antimicrobial Properties: The benzothiophene nucleus is present in several compounds with antibacterial and antifungal activity.
-
Modulation of Amyloid-Beta Aggregation: Certain benzothiophene-2-carboxamide derivatives have been shown to modulate the aggregation of amyloid-beta peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's.
-
Enzyme Inhibition: The scaffold has been explored for the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and poly (ADP-ribose) polymerase-1 (PARP-1).[6]
The 5-fluoro substitution may enhance these activities by increasing the compound's metabolic stability and modifying its interaction with target proteins.
Mechanism of Action: An Inferential Perspective
Given the lack of specific studies on this compound, its mechanism of action can only be inferred from related compounds. The planar benzothiophene ring system can participate in π-π stacking interactions within protein binding sites, while the carboxamide group can act as a hydrogen bond donor and acceptor.
Caption: Inferred molecular interactions contributing to biological activity.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the data for the precursor, 5-fluoro-1-benzothiophene-2-carboxylic acid, the compound should be handled with care. It is predicted to cause skin and serious eye irritation, as well as respiratory irritation.[7] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. The foundational benzothiophene carboxamide scaffold, coupled with the strategic placement of a fluorine atom, suggests a high potential for diverse biological activities. This technical guide provides a framework for its synthesis and characterization, and outlines plausible avenues for biological investigation based on robust data from related compounds.
Future research should focus on:
-
The development and publication of a detailed, optimized synthesis protocol.
-
Full spectroscopic characterization to provide a reference for the scientific community.
-
Systematic screening against a panel of biological targets to identify its primary mechanism(s) of action and potential therapeutic applications.
-
In vitro and in vivo studies to evaluate its efficacy and safety profile.
The elucidation of the specific properties of this compound will undoubtedly contribute to the broader understanding of this important class of heterocyclic compounds and may lead to the discovery of novel therapeutic agents.
References
-
PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]
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- Ghareb, N., et al. (2021).
- Li, J., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4127-4132.
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The Strategic Incorporation of Fluorine in Benzothiophene Scaffolds: A Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The strategic introduction of fluorine, an element with unique and powerful physicochemical properties, has emerged as a key strategy for optimizing the therapeutic potential of these molecules. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of fluorinated benzothiophenes. We will dissect the causal links between fluorine substitution patterns and the resulting modulation of biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of facts to provide a self-validating framework for understanding and predicting the impact of fluorination, grounded in authoritative references and detailed experimental protocols.
The Power of a Single Atom: Why Fluorine is a Game-Changer in Benzothiophene Drug Design
The incorporation of fluorine into a drug candidate is a deliberate and strategic decision aimed at modulating its molecular properties to enhance its therapeutic profile.[2] Unlike simple bioisosteric replacements for hydrogen, fluorine's high electronegativity, small van der Waals radius (1.47 Å, compared to 1.20 Å for hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond (up to 116 kcal/mol) impart a unique combination of effects.[3]
Key Physicochemical Consequences of Fluorination:
-
Metabolic Stability: The strength of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes. This is a primary driver for introducing fluorine into a molecule, as it can block metabolic hotspots, increase the drug's half-life, and improve its overall pharmacokinetic profile.[4]
-
Modulation of pKa: Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic or basic functional groups.[5] This alteration can be crucial for optimizing a drug's solubility, membrane permeability, and binding interactions with its target protein.
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole, dipole-quadrupole, and even weak hydrogen bonds. These interactions can lead to a significant increase in binding affinity and, consequently, potency.[6]
-
Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, which may enhance membrane permeability and facilitate crossing the blood-brain barrier.[7] However, polyfluorination can sometimes decrease lipophilicity. This nuanced effect allows for the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]
The decision of where to place a fluorine atom on the benzothiophene scaffold is therefore a critical aspect of rational drug design, guided by the desired therapeutic outcome and an understanding of the target's structure and mechanism.[9]
Case Study 1: Fluorinated Benzothiophenes as Kinase Inhibitors in Oncology
Kinase inhibitors are a cornerstone of modern oncology. The benzothiophene scaffold has proven to be a versatile template for the design of potent inhibitors targeting various kinases involved in cancer signaling pathways.[10] Fluorination plays a pivotal role in optimizing the potency and selectivity of these inhibitors.
Rationale and Design: Targeting the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to inflammatory cytokines and environmental stresses.[11] Its activation is implicated in the progression of various inflammatory diseases and cancers.[12] Specifically, the downstream substrate of p38, MAPK-activated protein kinase 2 (MK2), is a critical regulator of the biosynthesis of pro-inflammatory cytokines like TNF-α. Inhibition of MK2 is a promising therapeutic strategy.[13]
The design of benzothiophene-based MK2 inhibitors often involves creating a structure that can fit into the ATP-binding pocket of the kinase. Fluorine substitution is employed to enhance interactions with key residues in this pocket and to improve drug-like properties.
Caption: p38 MAPK signaling pathway leading to TNF-α production.[14]
Structure-Activity Relationship Insights
Studies on benzothiophene inhibitors of MK2 have revealed critical SAR trends where fluorine placement dramatically influences potency.[15] For instance, in a series of 3,6-disubstituted benzothiophene-2-carboxylic acids, the introduction of a fluorine atom at the 6-position was found to be highly beneficial.
Table 1: SAR of Fluorinated Benzothiophene Carboxylate Derivatives as BDK Inhibitors
| Compound | R1 | R2 | BDK IC50 (µM) | Reference |
| BT2 | Cl | Cl | 3.19 | [16] |
| BT2F | Cl | F | Potent (IC50 not specified) | [16] |
Data synthesized from available literature. The study highlighted BT2F as a potent analog of BT2, demonstrating the positive impact of fluorine substitution.[16]
The rationale for this enhancement is twofold:
-
Electronic Effects: The electron-withdrawing fluorine atom can modulate the electronic distribution of the benzothiophene ring system, influencing its interaction with the kinase hinge region.
-
Hydrophobic Interactions: The fluorine can occupy a small hydrophobic pocket within the ATP binding site, leading to more favorable van der Waals interactions.
Experimental Protocol: Assessing Anticancer Activity (MTT Assay)
The cytotoxicity of newly synthesized fluorinated benzothiophene kinase inhibitors against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[17]
Step-by-Step MTT Assay Protocol:
-
Cell Plating: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzothiophene compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Gently pipette to ensure complete solubilization. Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Case Study 2: Combating Antibiotic Resistance with Fluorinated Benzothiophenes
The rise of multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a grave threat to global health.[19] Novel antibacterial agents with unique mechanisms of action are urgently needed. Fluorinated benzothiophene-indole hybrids have recently emerged as a promising class of antibacterials.[20]
Rationale and Design: Targeting Bacterial Pyruvate Kinase
One innovative strategy in antibacterial drug discovery is to target essential bacterial metabolic enzymes that are distinct from their mammalian counterparts. Bacterial pyruvate kinase (PK) has been identified as a molecular target for some benzothiophene-based compounds.[19] PK is a crucial enzyme in the glycolytic pathway, and its inhibition disrupts bacterial energy production.
The design of these hybrid molecules involves a one-pot synthesis that directly links a fluorinated benzothiophene scaffold to an indole moiety.[20] The fluorine atom on the benzothiophene core is critical for enhancing antibacterial potency.
Caption: Inhibition of bacterial glycolysis via Pyruvate Kinase.
Structure-Activity Relationship Insights
A study of fluorinated benzothiophene-indole hybrids against various S. aureus and MRSA strains revealed distinct SAR trends.[19] The position of substituents on the indole ring and the benzothiophene core significantly impacted the Minimum Inhibitory Concentration (MIC).
Table 2: Antibacterial Activity (MIC) of Fluorinated Benzothiophene-Indole Hybrids against MRSA
| Compound | Indole Substitution | Benzothiophene Substitution | MIC (µg/mL) vs. MRSA (USA300) | Reference |
| 3b | 5-hydroxy | 6-hydroxy | 4 | [19][21] |
| 3c | 6-hydroxy | 7-hydroxy | 2 | [19][21] |
| 3d | 5-cyano | 6-cyano | 16 | [19][21] |
| 3e | 6-cyano | 7-cyano | 8 | [19][21] |
| 3f | 5-chloro | 6-chloro | 2 | [19][21] |
| 5a | 5-hydroxy (lower site) | 6-hydroxy | 2 | [21] |
Data extracted from Schultheis et al., 2022.[19][21]
The data clearly demonstrates that:
-
Positional Isomerism is Key: Substitution at the 6-position of the indole and the corresponding 7-position of the carbazole (formed during synthesis) is generally more favorable than substitution at the 5- and 6-positions (compare 3c to 3b and 3e to 3d).[21]
-
Electronic Nature of Substituents: Electron-donating groups (hydroxyl) and halogens (chloro) at optimal positions led to the most potent compounds (3c, 3f, 5a ). In contrast, electron-withdrawing cyano groups (3d, 3e) resulted in weaker activity.[21]
-
Fluorine's Contribution: The constant presence of the fluorine atom on the benzothiophene core across this active series underscores its foundational importance for the observed antibacterial effect, likely by enhancing target binding and/or improving cell penetration.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of a potential antibacterial agent. It quantifies the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Step-by-Step Broth Microdilution Protocol:
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus MRSA USA300) overnight in an appropriate broth (e.g., Mueller-Hinton Broth, MHB). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated benzothiophene compounds in MHB. The typical concentration range to test is 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. The final volume in each well is typically 100 or 200 µL.
-
Controls: Include a positive control well (bacteria in broth with no compound) and a negative control well (broth only). Standard antibiotics like oxacillin and ciprofloxacin should be run in parallel as comparators.[21]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be quantified by reading the optical density (OD) at 600 nm with a plate reader.
Synthetic Strategy: A Generalized Approach to Fluorinated Benzothiophenes
The synthesis of these valuable scaffolds often relies on versatile and robust chemical reactions that allow for the late-stage introduction of diversity. A common and effective method is the intramolecular electrophilic cyclization of o-alkynyl aryl thioethers.[21]
General Synthetic Protocol
A representative synthesis for a fluorinated benzothiophene core, such as those used in the antibacterial case study, involves a one-pot reaction.[20]
One-Pot Synthesis of Fluorinated Benzothiophene-Indole Hybrids:
-
Reactant Preparation: Dissolve the respective indole (2 mmol) and 5-fluorothiophene-2,3-dicarbaldehyde (1 mmol) in glacial acetic acid (15 mL).[21]
-
Reaction: Heat the mixture under reflux at 100°C for a minimum of 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid with a 2.5 M sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate (20 mL each).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the final fluorinated benzothiophene-indole hybrid.[21]
This method is advantageous as it allows for the rapid generation of a library of compounds by simply varying the substituted indole starting material.
Conclusion and Future Outlook
The strategic incorporation of fluorine into the benzothiophene scaffold is a powerful and validated approach in modern drug discovery. As demonstrated through case studies in oncology and infectious disease, fluorination is not merely a bioisosteric replacement but a sophisticated tool for fine-tuning the electronic, metabolic, and binding properties of a lead compound. The causality is clear: the unique physicochemical properties of fluorine directly translate into improved potency, selectivity, and pharmacokinetic profiles.
The future of this field lies in the continued rational design of these molecules. The integration of computational modeling with synthetic chemistry will allow for more accurate predictions of fluorine's effects, accelerating the discovery of next-generation therapeutics. As our understanding of disease pathways deepens, the ability to precisely modulate the properties of privileged scaffolds like benzothiophene through strategic fluorination will remain an invaluable asset in the development of safer and more effective medicines.
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An In-Depth Technical Guide to the In Silico Modeling of 5-Fluoro-1-benzothiophene-2-carboxamide Interactions with Estrogen Receptor Alpha
This guide provides a comprehensive, technically detailed workflow for investigating the interactions of the novel compound 5-Fluoro-1-benzothiophene-2-carboxamide with a key biological target, the Estrogen Receptor Alpha (ERα). As researchers, scientists, and drug development professionals, the ability to predict and analyze molecular interactions is paramount. This document eschews a rigid template, instead offering a logical and scientifically-grounded narrative that reflects real-world computational drug discovery processes. We will proceed from initial target identification and preparation through molecular docking, molecular dynamics simulations, and pharmacophore modeling, elucidating the causality behind each methodological choice.
Introduction: The Rationale for In Silico Investigation
This compound belongs to the benzothiophene class of compounds, a scaffold known for a wide array of biological activities, including potential anticancer properties.[1][2] The fluorine substituent can enhance metabolic stability and binding affinity, making this a compound of significant interest.[3] Estrogen Receptor Alpha (ERα) is a well-validated target in hormone-dependent breast cancers, and its modulation by small molecules is a cornerstone of endocrine therapy.[4] Given that benzothiophene derivatives have been explored as ERα antagonists, an in silico approach provides a rapid, cost-effective, and insightful methodology to predict the binding mode, affinity, and dynamic behavior of our lead compound.[4]
This guide will utilize a structure-based drug design approach, leveraging the crystal structure of ERα in complex with Raloxifene (PDB ID: 1ERR), a selective estrogen receptor modulator (SERM) that shares the benzothiophene core.[5][6]
Foundational Workflow: A Triad of Computational Techniques
Our investigation will be built upon three pillars of computational chemistry, each providing unique insights into the ligand-receptor interaction.
Caption: The molecular docking workflow with AutoDock Vina.
Protocol 3: Molecular Docking with AutoDock Vina
-
File Preparation for AutoDock:
-
Convert the prepared receptor (.pdb) and ligand (.mol2) files into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom types.
-
-
Defining the Binding Site (Grid Box):
-
The binding site can be defined based on the position of the co-crystallized ligand (Raloxifene) in the original 1ERR structure.
-
Center the grid box on the geometric center of the Raloxifene binding pocket. The size of the box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the receptor, ligand, and grid box parameters.
-
-
Analysis of Docking Results:
-
Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
The top-ranked pose is visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and potential halogen bonds with the fluorine atom). Visualization is typically performed using PyMOL or Chimera.
-
Table 1: Hypothetical Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -9.5 | Arg394, Glu353, Thr347 |
| 2 | -9.2 | Arg394, Phe404, Leu387 |
| 3 | -8.9 | Glu353, Leu346, Met388 |
Molecular Dynamics Simulation: Unveiling the Dynamic Interaction
While docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time. [7]We will use GROMACS, a high-performance MD engine. [8][9] Protocol 4: GROMACS MD Simulation
-
System Preparation:
-
Combine the coordinates of the top-ranked docked pose (receptor + ligand) into a single file.
-
Create a unified topology file that includes the protein force field parameters and the ligand parameters generated in Protocol 1.
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system's charge.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove steric clashes.
-
-
Equilibration:
-
Conduct a two-phase equilibration:
-
NVT ensemble (constant Number of particles, Volume, and Temperature): To stabilize the system's temperature.
-
NPT ensemble (constant Number of particles, Pressure, and Temperature): To stabilize the system's pressure and density. Positional restraints on the protein and ligand are gradually released during equilibration.
-
-
-
Production MD:
-
Run the production simulation for a desired duration (e.g., 100 ns) without restraints. Trajectory data is saved at regular intervals.
-
-
Analysis of MD Trajectory:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the persistence of hydrogen bonds throughout the simulation.
-
Interaction Energy Calculation: To determine the contribution of van der Waals and electrostatic interactions to the binding.
-
Pharmacophore Modeling: Abstracting Key Chemical Features
Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity. [10]This can be used for virtual screening or to understand structure-activity relationships. We will use the PHASE module from Schrödinger as an example. [11][12] Protocol 5: Structure-Based Pharmacophore Modeling
-
Hypothesis Generation:
-
Use the most representative structure from the MD simulation (e.g., the centroid of the most populated cluster) as the input.
-
Generate a pharmacophore hypothesis based on the interactions observed between this compound and ERα.
-
-
Feature Identification:
-
The model will consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and halogen bond acceptors.
-
-
Model Validation and Use:
-
The generated pharmacophore can be used as a 3D query to screen large compound libraries for molecules with a similar interaction profile, potentially identifying novel scaffolds for ERα modulation.
-
Caption: Key features of a pharmacophore model.
Conclusion and Future Directions
This guide has delineated a rigorous and comprehensive in silico workflow for characterizing the interactions of this compound with Estrogen Receptor Alpha. By integrating molecular docking, molecular dynamics, and pharmacophore modeling, we can generate a multi-faceted understanding of the potential binding mode, stability, and key chemical features driving the interaction. The insights gained from these computational studies provide a strong foundation for subsequent experimental validation and can guide the rational design of more potent and selective modulators of ERα.
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Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 5-Fluoro-1-benzothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of 5-Fluoro-1-benzothiophene-2-carboxamide
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of a fluorine atom and a carboxamide group at the 5- and 2-positions, respectively, yields this compound, a molecule with demonstrated potential across diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[3] The fluorine substituent can enhance metabolic stability and binding affinity, while the carboxamide group provides a key site for hydrogen bonding interactions with biological targets.[3] This guide provides an in-depth exploration of the potential therapeutic targets of this compound and its derivatives, offering a scientific rationale for their selection, detailed experimental workflows for target validation, and insights into their mechanisms of action.
Oncological Targets: Disrupting Cancer Cell Proliferation and Metastasis
The anticancer properties of benzothiophene carboxamides are a primary focus of research, with several key molecular targets implicated in their mechanism of action.[3][4]
The RhoA/ROCK Pathway: A Novel Avenue for Anti-Metastatic Therapy
The Rho family of small GTPases, particularly RhoA, and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), are crucial regulators of the actin cytoskeleton, cell polarity, and migration.[5][6] Overactivation of the RhoA/ROCK pathway is a hallmark of many cancers, promoting tumor growth and metastasis.[5] Benzothiophene-3-carboxylic acid 1,1-dioxide derivatives, structurally related to our core compound, have been shown to inhibit the RhoA/ROCK pathway, leading to reduced cancer cell proliferation, migration, and invasion.[5]
Mechanistic Insight: Inhibition of the RhoA/ROCK pathway by benzothiophene derivatives disrupts the formation of stress fibers and focal adhesions, which are essential for cell motility. This leads to a decrease in the phosphorylation of myosin light chain, a key event in actin-myosin contractility and cell migration.[5]
A multi-step approach is required to validate the inhibition of the RhoA/ROCK pathway.
Caption: Workflow for validating RhoA/ROCK inhibitors.
Detailed Protocol: Western Blot for Phosphorylated MYPT1
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a predetermined time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against phosphorylated myosin phosphatase target subunit 1 (p-MYPT1). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Tubulin Polymerization: A Clinically Validated Anticancer Target
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape.[7] Agents that interfere with tubulin polymerization are among the most successful anticancer drugs.[7] Several benzothiophene derivatives have been identified as inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis.[7][8]
Mechanistic Insight: Benzothiophene-based compounds can bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
Caption: Workflow for evaluating tubulin polymerization inhibitors.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the change in turbidity as tubulin polymerizes into microtubules.[9]
-
Reagents: Purified bovine tubulin, polymerization buffer (e.g., PEM buffer), GTP, and the test compound.
-
Reaction Setup: In a 96-well plate, add polymerization buffer, GTP, and various concentrations of this compound.
-
Initiation: Add purified tubulin to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for 60-90 minutes.
-
Analysis: Plot the absorbance versus time. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibition.
Protein Tyrosine Phosphatase 1B (PTP1B): A Target at the Crossroads of Cancer and Metabolism
Protein tyrosine phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in downregulating insulin and leptin signaling pathways.[10] Overexpression of PTP1B has been linked to insulin resistance and type 2 diabetes.[11] More recently, PTP1B has emerged as a promising target in oncology, as its inhibition can enhance the efficacy of receptor tyrosine kinase inhibitors and modulate inflammatory responses in the tumor microenvironment.[12][13] Thiophene-based compounds have been identified as inhibitors of PTP1B.[14]
Mechanistic Insight: By inhibiting PTP1B, this compound can potentiate the phosphorylation and activation of receptor tyrosine kinases, such as the insulin receptor and the epidermal growth factor receptor (EGFR), leading to downstream signaling that can suppress tumor growth and improve metabolic control.
Caption: Workflow for validating PTP1B inhibitors.
Detailed Protocol: PTP1B Enzymatic Assay
This is a colorimetric or fluorogenic assay to measure the phosphatase activity of PTP1B.[11][15][16][17][18]
-
Reagents: Recombinant human PTP1B, a suitable substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorogenic substrate), assay buffer, and the test compound.
-
Reaction Setup: In a 96-well plate, add assay buffer, the substrate, and varying concentrations of this compound.
-
Initiation: Add recombinant PTP1B to each well to start the dephosphorylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Measurement: For a colorimetric assay with pNPP, stop the reaction and measure the absorbance at 405 nm. For a fluorogenic assay, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Infectious Diseases: Targeting Essential Pathways in Pathogens
Plasmodium falciparum Enoyl-ACP Reductase (PfENR): A Key Target for Antimalarial Drug Development
Malaria, caused by the parasite Plasmodium falciparum, remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of new antimalarial agents with novel mechanisms of action.[19] The enoyl-acyl carrier protein (ACP) reductase (ENR) is an essential enzyme in the parasite's fatty acid synthesis (FAS-II) pathway, making it an attractive drug target.[1] Bromo-benzothiophene carboxamide derivatives have been identified as potent inhibitors of PfENR.[19][20]
Mechanistic Insight: These compounds act as slow, tight-binding inhibitors of PfENR.[19] They exhibit competitive kinetics with respect to the cofactor NADH and uncompetitive kinetics with the substrate crotonoyl-CoA, suggesting a complex inhibitory mechanism that effectively shuts down fatty acid synthesis in the parasite.[19]
Caption: Workflow for validating PfENR inhibitors as antimalarials.
Detailed Protocol: PfENR Enzymatic Assay
This assay monitors the oxidation of NADH to NAD+, which is coupled to the reduction of the substrate by PfENR.[21][22][23][24]
-
Reagents: Recombinant PfENR, NADH, crotonoyl-CoA, assay buffer.
-
Reaction Setup: In a UV-transparent 96-well plate, add assay buffer, NADH, and varying concentrations of the test compound.
-
Pre-incubation: Add PfENR and pre-incubate to allow for inhibitor binding.
-
Initiation: Add crotonoyl-CoA to start the reaction.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor.
Neurodegenerative Disorders: Modulating Pathogenic Protein Aggregation
Amyloid Beta (Aβ42) Aggregation: A Potential Therapeutic Strategy for Alzheimer's Disease
The aggregation of the amyloid-beta peptide, particularly the 42-amino acid form (Aβ42), into oligomers and fibrils is a central event in the pathogenesis of Alzheimer's disease.[25] Modulating this aggregation process is a key therapeutic strategy. Benzofuran and benzo[b]thiophene-2-carboxamide derivatives have been shown to modulate Aβ42 aggregation.[25][26][27]
Mechanistic Insight: Depending on the substitution pattern, these compounds can either inhibit or promote Aβ42 fibrillogenesis.[26][27] This suggests that they can interact with Aβ42 monomers or early aggregates, altering the aggregation pathway. The orientation of the bicyclic aromatic ring system appears to be a critical determinant of whether the compound will inhibit or accelerate aggregation.[26][27]
Caption: Workflow for evaluating modulators of Aβ42 aggregation.
Detailed Protocol: Thioflavin T (ThT) Fluorescence Assay
Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.[28][29][30][31]
-
Reagents: Synthetic Aβ42 peptide, Thioflavin T, assay buffer (e.g., PBS).
-
Aβ42 Preparation: Monomeric Aβ42 is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent. The resulting peptide film is dissolved in a small amount of DMSO and then diluted into the assay buffer.
-
Aggregation Assay: In a black 96-well plate, incubate the Aβ42 solution with or without different concentrations of this compound at 37°C with gentle agitation.
-
ThT Measurement: At various time points, add ThT to the wells and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).
-
Analysis: Plot the fluorescence intensity versus time to monitor the kinetics of fibril formation.
Quantitative Data Summary
| Compound Class | Target | Assay | IC50/Activity | Reference |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK Pathway | Cell Proliferation (MDA-MB-231) | Significant inhibition | [5] |
| Benzothiophene acrylonitrile analogs | Tubulin | Cell Growth (60 human cancer cell lines) | GI50 in the range of 10–100 nM | [7] |
| Thiophene carboxamide derivatives | Tubulin | Antiproliferative (Hep3B cells) | IC50 = 5.46 µM (for compound 2b) | [8] |
| Bromo-benzothiophene carboxamide derivatives | PfENR | Enzymatic Assay | IC50 = 115 nM | [19] |
| N-phenylbenzo[b]thiophene-2-carboxamide derivatives | Aβ42 Aggregation | ThT Assay | Concentration-dependent inhibition | [26][27] |
Conclusion and Future Directions
This compound and its derivatives represent a versatile chemical scaffold with the potential to address a range of unmet medical needs. The identified therapeutic targets—RhoA/ROCK, tubulin, PTP1B, PfENR, and Aβ42 aggregation—are all implicated in the pathophysiology of major diseases. The experimental workflows outlined in this guide provide a robust framework for researchers to validate these targets and further explore the therapeutic potential of this promising class of compounds.
Future research should focus on optimizing the structure of this compound to enhance potency and selectivity for specific targets. Structure-activity relationship (SAR) studies will be crucial in this endeavor. Furthermore, in vivo studies are needed to translate the promising in vitro findings into tangible therapeutic benefits. The continued investigation of this compound and its derivatives holds significant promise for the development of novel and effective therapies.
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Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). National Institutes of Health. [Link]
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(Substituted)-benzo[b]thiophene-4-carboxamide Synthesis and Antiproliferative Activity Study. (n.d.). Bentham Science. [Link]
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ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (n.d.). Taylor & Francis Online. [Link]
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Discovery of Novel Inhibitors Targeting Enoyl-Acyl Carrier Protein Reductase in Plasmodium falciparum by Structure-Based Virtual Screening. (2011). National Institutes of Health. [Link]
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Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. (2024). PubMed. [Link]
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PTP1B inhibition ameliorates inflammatory injury and dysfunction in ox-LDL-induced HUVECs by activating the AMPK/SIRT1 signaling pathway via negative regulation of KLF2. (2022). National Institutes of Health. [Link]
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Methodological & Application
Application Notes and Protocols for Cellular Assays Using 5-Fluoro-1-benzothiophene-2-carboxamide
Introduction: Characterizing Novel Modulators of the TRPM8 Channel
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a crucial sensor for cold temperatures and a target for therapeutic intervention in pain, inflammation, and oncology.[1] The discovery and characterization of novel small molecule modulators of TRPM8 are of significant interest in drug development. 5-Fluoro-1-benzothiophene-2-carboxamide is a compound with a benzothiophene carboxamide scaffold, a class of molecules known to exhibit diverse biological activities. While the specific targets of this particular compound are not extensively documented, its structural features suggest potential interaction with ion channels like TRPM8.
This guide provides a comprehensive framework for characterizing the cellular activity of this compound, with a focus on its potential as a TRPM8 inhibitor. We present detailed protocols for functional and viability assays, enabling researchers to determine the compound's potency, efficacy, and cytotoxic profile. The methodologies described herein are designed to be robust and adaptable for high-throughput screening and detailed mechanistic studies.
Proposed Mechanism of Action: Inhibition of TRPM8 Signaling
TRPM8 is a non-selective cation channel that, upon activation by cold temperatures or agonists like menthol and icilin, allows the influx of Ca²⁺ and Na⁺ ions.[1][2] This influx leads to membrane depolarization and the propagation of a nerve impulse, perceived as a cold sensation. The signaling cascade downstream of TRPM8 activation involves various cellular components, including Gq-proteins and phosphatidylinositol 4,5-bisphosphate (PIP2).[3][4] We hypothesize that this compound acts as an antagonist of the TRPM8 channel, blocking the ion influx and subsequent downstream signaling.
Caption: Proposed inhibitory action of this compound on the TRPM8 signaling pathway.
Experimental Workflow for Compound Characterization
A systematic approach is essential for the robust characterization of a novel compound. The following workflow outlines the key stages, from initial functional screening to detailed cytotoxicity assessment.
Caption: A streamlined workflow for characterizing a potential TRPM8 inhibitor.
Protocol 1: Functional Characterization using a Calcium Flux Assay
This protocol describes a cell-based fluorescent assay to measure changes in intracellular calcium concentration following TRPM8 channel activation and inhibition.[5][6] We will use HEK293 cells stably expressing human TRPM8 and the calcium-sensitive dye Fluo-4 AM.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human TRPM8 (HEK293-hTRPM8).[7]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM: Calcium-sensitive fluorescent dye.
-
Probenecid: Anion-exchange transport inhibitor (optional, to prevent dye leakage).
-
TRPM8 Agonist: Menthol or Icilin.
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control (Inhibitor): A known TRPM8 antagonist (e.g., AMTB).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with excitation/emission wavelengths of ~490/525 nm.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HEK293-hTRPM8 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into black, clear-bottom microplates at a density of 40,000 to 80,000 cells per well for a 96-well plate or 10,000 to 20,000 cells per well for a 384-well plate.[8]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer. The final concentration of Fluo-4 AM is typically 1-5 µM. If using, add probenecid at a final concentration of 1-2.5 mM.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL (96-well) or 25 µL (384-well) of the Fluo-4 AM loading solution to each well.[8]
-
Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare solutions for the positive control inhibitor and a vehicle control (DMSO).
-
Aspirate the dye loading solution from the wells.
-
Add the compound dilutions to the respective wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Prepare the TRPM8 agonist solution (e.g., Menthol) in Assay Buffer at a concentration that elicits a submaximal response (EC₈₀).
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (Ex/Em = 490/525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's injection system, add the TRPM8 agonist to all wells simultaneously.
-
Continue recording the fluorescence signal for at least 60-120 seconds.
-
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
| Parameter | Description |
| IC₅₀ | The concentration of the inhibitor that reduces the agonist-induced response by 50%. |
| Maximal Inhibition | The maximum percentage of inhibition achieved at saturating concentrations of the compound. |
| Hill Slope | The steepness of the dose-response curve, indicating the cooperativity of binding. |
Protocol 2: Cytotoxicity Assessment
It is crucial to determine if the observed inhibition of TRPM8 activity is due to a direct effect on the channel or a result of general cytotoxicity. We describe two common methods: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[9][10][11]
-
Cell Line: HEK293-hTRPM8 cells.
-
Culture Medium: As described in Protocol 1.
-
MTT Solution: 5 mg/mL in PBS, filter-sterilized.[9]
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear microplates.
-
Microplate spectrophotometer capable of reading absorbance at ~570 nm.
-
Cell Seeding and Compound Treatment:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.[12]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[13][14]
-
Cell Line: HEK293-hTRPM8 cells.
-
Culture Medium: As described in Protocol 1.
-
CellTiter-Glo® Reagent: Prepare according to the manufacturer's instructions.[15][16]
-
Opaque-walled 96-well or 384-well microplates.
-
Luminometer.
-
Cell Seeding and Compound Treatment:
-
Seed cells in opaque-walled microplates and treat with the compound as described for the MTT assay.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[15][17]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15][17]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[15][16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]
-
Measure the luminescence.
-
Data Analysis for Cytotoxicity Assays
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the log concentration of the compound.
-
Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
| Assay | Principle | Advantages |
| MTT | Measures mitochondrial reductase activity.[9][11] | Cost-effective, widely used. |
| CellTiter-Glo® | Quantifies ATP levels.[13][14] | High sensitivity, "add-mix-measure" format, suitable for HTS.[13][14] |
Interpretation of Results and Further Steps
A successful characterization of this compound as a TRPM8 inhibitor would yield a potent IC₅₀ in the calcium flux assay with a significantly higher CC₅₀ in the cytotoxicity assays. This would indicate that the compound's inhibitory effect is specific to the TRPM8 channel and not due to general cell death.
Further investigations could include:
-
Electrophysiology: Patch-clamp studies to directly measure the effect of the compound on TRPM8 channel currents.
-
Selectivity Profiling: Testing the compound against other TRP channels (e.g., TRPV1, TRPA1) to determine its selectivity.
-
In Vivo Studies: Evaluating the compound's efficacy in animal models of pain or inflammation.
By following these detailed protocols and a logical experimental workflow, researchers can effectively characterize the cellular activity of this compound and elucidate its potential as a novel therapeutic agent.
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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- 17. promega.com [promega.com]
Application Notes and Protocols for 5-Fluoro-1-benzothiophene-2-carboxamide in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Benzothiophene Scaffold
The benzothiophene core is a privileged structure in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1][2] Its rigid, planar structure and potential for diverse functionalization have made it a focal point in the quest for novel therapeutic agents, particularly in oncology.[3] Within this class, 5-Fluoro-1-benzothiophene-2-carboxamide emerges as a compound of significant interest. The incorporation of a fluorine atom can enhance metabolic stability and bioavailability, while the carboxamide group may improve solubility and target engagement.[4] This document provides a comprehensive guide to the preclinical evaluation of this compound as a potential anticancer agent, detailing its mechanism of action and providing robust protocols for its investigation.
Mechanism of Action: Targeting the Cytoskeleton
Preliminary evidence suggests that this compound exerts its anticancer effects by targeting a fundamental process in cell division: tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the mitotic spindle.[5] Disruption of microtubule dynamics leads to cell cycle arrest and, ultimately, apoptosis.[5]
This compound is hypothesized to inhibit tubulin polymerization, leading to a cascade of downstream events, including:
-
G2/M Phase Cell Cycle Arrest: By disrupting the formation of the mitotic spindle, the compound prevents cells from progressing through mitosis.
-
Induction of Reactive Oxygen Species (ROS): The disruption of cellular processes can lead to oxidative stress, a key trigger for apoptosis.
-
Modulation of Cell Cycle Regulatory Proteins: A key protein implicated in the G2/M checkpoint, cyclin B1, is reportedly regulated by this compound in colorectal cancer cells (HCT-116).[4]
The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
While specific IC50 values for this compound are not extensively reported in the public domain, the following table presents representative data for analogous benzothiophene derivatives to provide a comparative context for its potential potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-2-carboxamide derivative | MCF-7 (Breast) | 0.09 | [6] |
| Thiophene-2-carboxamide derivative | HepG2 (Liver) | 0.72 | [6] |
| 5-hydroxybenzothiophene derivative | U87MG (Glioblastoma) | Low µM range | |
| Fluorinated benzothiazole derivative | HCT-116 (Colon) | 0.08 | [2] |
| Fluorinated benzothiazole derivative | MCF-7 (Breast) | 0.37 | [2] |
Experimental Protocols
The following protocols are designed to be self-validating systems for the comprehensive preclinical evaluation of this compound.
Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic effect of the compound on cancer cell lines.[7][8][9][10][11]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol assesses the effect of the compound on the expression of key cell cycle regulatory proteins like Cyclin B1.[4][12][13]
Materials:
-
HCT-116 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat HCT-116 cells with the IC50 concentration of the compound for 24 hours. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol evaluates the in vivo anticancer activity of the compound in an animal model.[12]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCT-116 cancer cells
-
Matrigel
-
This compound formulation for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HCT-116 cells and Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the compound or vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition.
Caption: Workflow for the in vivo xenograft model.
Future Directions and Considerations
The protocols outlined provide a robust framework for the initial preclinical evaluation of this compound. Further investigations should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its effect on the target in vivo.
-
Combination Therapy Studies: Evaluating the synergistic effects of the compound with existing chemotherapeutic agents.
-
Advanced In Vivo Models: Utilizing patient-derived xenograft (PDX) models for a more clinically relevant assessment of efficacy.
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Al-Nahrain University. MTT (Assay protocol). protocols.io. 2023. [Link]
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Iancu, M., et al. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences. 2022;23(24):15888. [Link]
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Hasanpourghadi, M., et al. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. 2017;8(29):47949-47965. [Link]
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Park, J. E., et al. Coptidis Rhizoma Extract Reverses 5-Fluorouracil Resistance in HCT116 Human Colorectal Cancer Cells via Modulation of Thymidylate Synthase. Molecules. 2021;26(11):3147. [Link]
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Scheers, E. M., et al. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Toxicology in Vitro. 2008;22(5):1249-1261. [Link]
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El-Damasy, A. K., et al. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. 2024;14(28):20083-20121. [Link]
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Li, Y., et al. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. 2016;21(11):1458. [Link]
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NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Anticancer Research. 2014;34(10):5437-5444. [Link]
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Romagnoli, R., et al. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules. 2020;25(24):5935. [Link]
-
Zhang, Y., et al. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Journal of Experimental & Clinical Cancer Research. 2019;38(1):1-14. [Link]
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Shattat, G. F. 5-fluoro-1H-indole-2-carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. Molecules. 2014;19(11):17695-17707. [Link]
-
Zhang, X., et al. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules. 2007;12(6):1277-1287. [Link]
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Romagnoli, R., et al. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Molecules. 2016;21(7):886. [Link]
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Application Notes and Protocols for Antimicrobial Screening of 5-Fluoro-1-benzothiophene-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates an urgent and continuous search for novel chemical scaffolds with potent antimicrobial activity. Among the heterocyclic compounds of medicinal interest, benzothiophene derivatives have emerged as a promising class, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This application note focuses on 5-Fluoro-1-benzothiophene-2-carboxamide , a compound distinguished by the presence of a fluorine atom and a carboxamide group. The fluorine substituent can enhance metabolic stability and electronic properties, while the carboxamide moiety may facilitate crucial hydrogen bonding interactions with biological targets[1]. Preliminary studies on related benzothiophene structures suggest potential efficacy against a variety of pathogens, positioning this compound as a compelling candidate for in-depth antimicrobial evaluation[2][3].
These protocols provide a comprehensive guide for researchers to systematically evaluate the antimicrobial potential of this compound. The methodologies described herein are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.
Proposed Mechanism of Action: Targeting Bacterial Pyruvate Kinase
While the precise mechanism of action for this compound is yet to be definitively elucidated, studies on structurally related fluorinated benzothiophene-indole hybrids have identified bacterial pyruvate kinase as a potential molecular target[2][4]. Pyruvate kinase is a crucial enzyme in the glycolytic pathway, catalyzing the final step of glycolysis – the conversion of phosphoenolpyruvate and ADP to pyruvate and ATP. Inhibition of this enzyme would disrupt cellular energy production, leading to bacterial cell death. The benzothiophene core, functionalized with electron-withdrawing groups like fluorine, may interact with key residues in the active site of the enzyme, leading to its inhibition.
Caption: Proposed mechanism of action for this compound.
Materials and Reagents
-
Test Compound: this compound (purity ≥95%)
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Bacterial Strains (ATCC recommended):
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
-
Fungal Strains (ATCC recommended):
-
Candida albicans (ATCC 90028)
-
Aspergillus brasiliensis (ATCC 16404)
-
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sabouraud Dextrose Broth (SDB)
-
Sabouraud Dextrose Agar (SDA)
-
RPMI-1640 with L-glutamine, buffered with MOPS
-
-
Reagents:
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Resazurin sodium salt
-
Sterile deionized water
-
-
Apparatus:
-
Sterile 96-well microtiter plates (U-bottom for bacteria, flat-bottom for fungi)
-
Micropipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
-
Vortex mixer
-
Sterile petri dishes, loops, and swabs
-
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the CLSI M07 guidelines and is designed to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
1. Preparation of the Test Compound Stock Solution: a. Dissolve this compound in DMSO to a final concentration of 10 mg/mL. b. Further dilute this stock solution in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to create a working stock solution. The concentration of the working stock should be twice the highest concentration to be tested.
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing sterile saline. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. e. Dilute the standardized suspension in the appropriate sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Microtiter Plate Setup: a. Add 50 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate, except for the first column. b. Add 100 µL of the working stock solution of the test compound to the wells in the first column. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. d. The eleventh column will serve as the growth control (broth and inoculum only), and the twelfth column as the sterility control (broth only). e. Add 50 µL of the prepared inoculum to each well from column one to eleven. The final volume in each well will be 100 µL.
4. Incubation: a. Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.
5. Determination of MIC: a. Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. For a more quantitative assessment, 5 µL of resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates cell viability. The MIC is the lowest concentration where the blue color is retained.
Sources
Application Notes and Protocols for 5-Fluoro-1-benzothiophene-2-carboxamide as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiophene Carboxamide Scaffold as a Privileged Motif in Kinase Inhibition
The benzothiophene core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. When functionalized with a carboxamide group, it becomes a "privileged structure," a framework that can bind to multiple biological targets. This is particularly evident in the realm of protein kinase inhibition, where the benzothiophene carboxamide motif has been successfully employed to develop potent and selective modulators of key signaling pathways implicated in cancer and other diseases.[1][2]
The inclusion of a fluorine atom at the 5-position of the benzothiophene ring, as in 5-Fluoro-1-benzothiophene-2-carboxamide, is a strategic chemical modification. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, thereby improving cell permeability. While the precise molecular targets of this compound are a subject of ongoing investigation, its structural characteristics strongly suggest its utility as a chemical probe for interrogating kinase signaling pathways.
Hypothesized Biological Target: A Probe for the Human Kinome
Based on extensive research into structurally related compounds, this compound is hypothesized to function as an inhibitor of protein kinases. The human genome contains over 500 protein kinases, many of which are dysregulated in diseases like cancer.[3] The planar benzothiophene ring system can mimic the purine ring of ATP, allowing it to compete for binding in the highly conserved ATP-binding pocket of many kinases.
Studies on analogous compounds have identified inhibitory activity against several kinase families, including:
-
Cdc-like kinases (Clks) and DYRK kinases: These are involved in the regulation of pre-mRNA splicing and are overexpressed in several cancers.[2][4]
-
AKT kinase: A central node in cell survival and proliferation signaling pathways.[5]
-
Branched-chain α-ketoacid dehydrogenase kinase (BDK): A key regulator of amino acid metabolism.[6]
Therefore, this compound is presented here as a valuable tool for broad-spectrum kinase inhibitor screening and for investigating cellular processes regulated by these enzyme families.
Data Presentation: Physicochemical and Biological Properties
| Property | Value | Source |
| CAS Number | 1098356-12-7 | [7][8] |
| Molecular Formula | C₉H₆FNOS | [7][8] |
| Molecular Weight | 195.21 g/mol | [7][8] |
| Purity | >95% (typical) | [8] |
| Topological Polar Surface Area (TPSA) | 43.09 Ų | [8] |
| Predicted LogP | 2.1393 | [8] |
| Hypothesized Biological Activity | Potential inhibitor of protein kinases. | Inferred from[1][2][4][5] |
Experimental Workflow for Characterization
The following diagram outlines a comprehensive workflow for characterizing the activity of this compound, from initial biochemical screening to validation in a cellular context.
Caption: Experimental workflow for probe characterization.
Application 1: Identification of Target Kinases
The primary application of this compound is as a probe to identify novel kinase targets or to inhibit known kinases in biological systems. A biochemical kinase assay is the first step in this process.
Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a generic, homogeneous fluorescence-based assay to measure the inhibition of a specific kinase. The principle is based on the quantification of ADP produced, which is coupled to a series of enzymatic reactions that generate a fluorescent signal.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
This compound (stock solution in DMSO)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting range is from 10 mM down to 10 nM. Then, dilute these stocks into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
To each well of the plate, add the test compound at various concentrations.
-
Include "no inhibitor" (DMSO vehicle) controls for 100% kinase activity and "no enzyme" controls for background signal.
-
Add the purified kinase and its specific substrate to each well.
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[9]
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase, if known.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data to the "no inhibitor" control (set to 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Application 2: Assessing Cellular Effects
Once a potential inhibitory activity is confirmed biochemically, the next critical step is to evaluate the compound's effect in a cellular context. Cell viability assays are fundamental to determine if the compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.
Protocol 2: Cell Viability Assay (MTT Method)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100%). Plot the cell viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Application 3: Validating the Mechanism of Action
To confirm that the observed cellular effects are due to the inhibition of a specific kinase pathway, it is essential to measure the phosphorylation status of downstream target proteins.
Caption: Hypothetical kinase signaling pathway interrogated by the probe.
Protocol 3: Western Blot Analysis of Phospho-Proteins
This protocol allows for the semi-quantitative analysis of changes in protein phosphorylation levels in response to treatment with the chemical probe.
Materials:
-
Cell line and culture reagents
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein, e.g., phospho-CREB, phospho-CDK1)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Plate cells and treat with this compound at a concentration near its GI₅₀ for a relevant period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples, mix with Laemmli buffer, and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensities using image analysis software. A decrease in the ratio of the phosphorylated protein to the total protein upon treatment indicates inhibition of the upstream kinase.
References
-
Mittal, S., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology (Vol. 1888, pp. 249–257). Humana Press. [Link]
-
Festa, F., & LaBaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments, (152). [Link]
-
Anastassiadis, T., Deacon, S., & Devarajan, K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Cali, J. J., & Niles, A. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
The Royal Society of Chemistry. (2016). New Screening Approaches for Kinases. In Kinase Drug Discovery. [Link]
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Duellman, S. J., Zhou, W., Meisenheimer, P., Vidugiris, G., Cali, J. J., Gautam, P., Wennerberg, K., & Vidugiriene, J. (2015). Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening. Assay and Drug Development Technologies, 13(8), 456–465. [Link]
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BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvor, K. J., Dork, K., Wallace, A. L., Morlock, L. K., Lee, B. H., Hutson, S. M., Strom, S. C., Williams, N. S., Tambar, U. K., Wynn, R. M., & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583–20593. [Link]
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Vlădoiu, M. G., El-Gamil, D. S., ElHady, A. K., Abadi, A. H., Abdel-Halim, M., & Engel, M. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(19), 6543. [Link]
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ElHady, A. K., El-Gamil, D. S., Chen, P. J., Hwang, T. L., Abadi, A. H., Abdel-Halim, M., & Engel, M. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(23), 7350. [Link]
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Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., Jones, R. E., Hartman, G. D., Huff, J. R., Huber, H. E., & Duggan, M. E. (2009). Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(3), 761–764. [Link]
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El-Damasy, D. A., El-Gamil, D. S., ElHady, A. K., Chen, P.-J., Hwang, T.-L., Abadi, A. H., Abdel-Halim, M., & Engel, M. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry, 15(25), 2217–2235. [Link]
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ElHady, A. K., El-Gamil, D. S., Chen, P.-J., Hwang, T.-L., Abadi, A. H., Abdel-Halim, M., & Engel, M. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Cancers, 16(11), 2033. [Link]
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Application Note: High-Throughput Screening of 5-Fluoro-1-benzothiophene-2-carboxamide Analogs for Novel Kinase Inhibitors
An Application Guide for Drug Discovery Scientists
Abstract
The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Specifically, the 5-Fluoro-1-benzothiophene-2-carboxamide core represents a promising starting point for the development of novel therapeutics. This application note provides a comprehensive, in-depth guide for the high-throughput screening (HTS) of a focused library of its analogs to identify potent inhibitors of a target protein kinase. We detail a robust, fluorescence-based biochemical assay, outlining the critical steps from initial assay development and optimization through to primary screening, data analysis, and hit validation. The protocols and workflows described herein are designed to provide researchers with a self-validating system to confidently identify and advance promising lead compounds in the drug discovery pipeline.[4][5]
Introduction: The Rationale for Screening Benzothiophene Analogs
Benzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant interest from medicinal chemists.[6][7] Their structural similarity to endogenous molecules and their ability to engage with a variety of biological targets make them ideal scaffolds for drug design.[3] The incorporation of a fluorine atom, as in the this compound core, can enhance metabolic stability and binding affinity.[8]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify those with a desired biological activity.[9][10] The primary goal of an HTS campaign is not merely to find active compounds, but to identify high-quality, validated "hits" that can serve as the starting point for a successful hit-to-lead optimization program.[5]
This guide uses a hypothetical protein kinase, "Kinase X," as a representative target to illustrate the screening process. Kinase inhibitors are a major class of therapeutics, particularly in oncology. The described assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a homogenous format well-suited for HTS due to its high signal-to-background ratio, low reagent consumption, and resistance to interference from library compounds.
Assay Principle: TR-FRET for Kinase Inhibition
The TR-FRET assay measures the phosphorylation of a specific peptide substrate by Kinase X. The principle relies on the proximity-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.
-
Components:
-
Europium (Eu3+)-labeled anti-phosphopeptide antibody (Donor): This antibody specifically recognizes the phosphorylated substrate. Europium has a long fluorescence lifetime.
-
Biotinylated Peptide Substrate: The substrate for Kinase X.
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor): Binds to the biotinylated peptide.
-
-
Mechanism:
-
In the presence of active Kinase X and ATP, the substrate is phosphorylated.
-
The Eu3+-labeled antibody binds to the newly formed phosphopeptide.
-
Since the peptide is also bound to SA-APC, the donor (Eu3+) and acceptor (APC) are brought into close proximity.
-
When the donor is excited (e.g., at 340 nm), it transfers energy to the acceptor, which then emits light at its characteristic wavelength (665 nm).
-
Inhibitors from the this compound library that block Kinase X activity prevent substrate phosphorylation. This disrupts the FRET pair, resulting in a low TR-FRET signal.
-
The ratio of the acceptor to donor emission is calculated to determine the extent of inhibition.
HTS Workflow Overview
The screening process is a multi-stage cascade designed to systematically identify and validate promising compounds while eliminating false positives.[11][12]
Caption: High-Throughput Screening (HTS) workflow from assay development to validated hits.
Detailed Protocols
PART A: Assay Development and Optimization
Rationale: Before commencing a full-scale screen, the assay must be miniaturized and validated to ensure it is robust, reproducible, and sensitive. The goal is to achieve a Z'-factor > 0.5, which indicates excellent separation between positive and negative control signals and low data variability.[11]
Protocol 1: Z'-Factor Determination
-
Prepare a 384-well assay plate (e.g., low-volume, white, solid bottom).
-
Designate half the plate for "High Signal" (negative control, 1% DMSO) and the other half for "Low Signal" (positive control, potent known inhibitor or no enzyme).
-
Add 5 µL of Kinase X enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" positive controls.
-
Add 50 nL of 1% DMSO (vehicle) to the negative control wells.
-
Add 50 nL of a saturating concentration of a known inhibitor to the positive control wells.
-
Add 5 µL of the ATP/Substrate mixture to initiate the reaction.
-
Incubate for the optimized time (e.g., 60 minutes) at room temperature.
-
Add 10 µL of the TR-FRET detection reagent mix (containing Eu3+-antibody and SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
| Parameter | Condition | Purpose |
| Enzyme Titration | Test serial dilutions of Kinase X | Find the lowest concentration giving a robust signal (EC80). |
| Substrate Titration | Test substrate concentrations around the known Km | Use substrate at or near its Km to ensure sensitivity to competitive inhibitors. |
| DMSO Tolerance | Test assay performance at 0.5% to 2% DMSO | Ensure the final DMSO concentration from compound addition does not inhibit the enzyme.[4] |
PART B: Primary High-Throughput Screen
Rationale: The primary screen is designed to rapidly test the entire analog library at a single concentration to identify "primary hits." Efficiency and consistency are paramount.
Protocol 2: Primary Screening of Analog Library
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each this compound analog (at 2 mM in DMSO) into the 384-well assay plates. This results in a final assay concentration of 10 µM. Also plate controls (DMSO for negative, known inhibitor for positive).
-
Reagent Addition 1 (Enzyme): Add 5 µL of Kinase X solution to each well.
-
Incubation (Compound-Enzyme): Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reagent Addition 2 (Initiation): Add 5 µL of the ATP/Substrate mixture to all wells to start the kinase reaction.
-
Incubation (Kinase Reaction): Incubate for 60 minutes at room temperature.
-
Reagent Addition 3 (Detection): Add 10 µL of the TR-FRET detection reagent mix to stop the reaction and initiate signal development.
-
Incubation (Signal Development): Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a compatible plate reader.
PART C: Hit Confirmation and Validation
Rationale: Primary hits contain a significant number of false positives arising from assay interference or other non-specific mechanisms.[5] A rigorous validation cascade is essential to build confidence in the selected hits before committing resources to medicinal chemistry efforts.
Caption: A typical hit validation cascade to triage primary hits into validated leads.
Protocol 3: Dose-Response (IC50) Determination
-
For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting at a high concentration (e.g., 20 mM).
-
Using an acoustic liquid handler, transfer 50 nL of each concentration into a 384-well plate in triplicate.
-
Execute the same assay protocol as the primary screen (Protocol 2).
-
Calculate % Inhibition for each concentration relative to DMSO (0% inhibition) and positive (100% inhibition) controls.
-
Plot % Inhibition versus the logarithm of compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
| Compound ID | Primary Screen (% Inh) | Confirmed (% Inh) | IC50 (µM) | Orthogonal Assay Confirmed? |
| BT-F-001 | 75.2 | 72.8 | 0.85 | Yes |
| BT-F-002 | 68.1 | 12.3 (False Positive) | > 100 | No |
| BT-F-003 | 92.5 | 89.9 | 0.12 | Yes |
| BT-F-004 | 55.4 | 58.0 | 15.7 | Yes |
Data Analysis and Interpretation
Data from HTS campaigns should be managed and analyzed using specialized software.[9][13]
-
Primary Screen Analysis:
-
Normalization: Raw data is normalized plate-by-plate using the on-plate controls. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))
-
Hit Selection: A common threshold is to select compounds that exhibit an inhibition greater than three standard deviations from the mean of the sample population (Z-score > 3) or a simple % inhibition cutoff (e.g., >50%).
-
-
IC50 Curve Quality Control: A valid IC50 curve should have a clear sigmoidal shape, a good R² value (>0.95), and span from 0% to 100% inhibition. Curves with shallow slopes or incomplete inhibition may indicate non-specific activity.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Plate-to-Plate Variability | Inconsistent reagent dispensing; temperature fluctuations; reagent degradation. | Calibrate liquid handlers; ensure thermal equilibrium of plates; prepare fresh reagents daily. |
| Low Z'-Factor (<0.5) | Low signal window; high variability in controls. | Re-optimize enzyme/substrate concentrations; check reagent quality; ensure complete mixing. |
| High False Positive Rate | Assay technology interference (e.g., compound fluorescence); non-specific inhibition. | Implement orthogonal assays; filter for known PAINS; perform counter-screens.[5] |
| Poor IC50 Curve Fits | Compound insolubility at high concentrations; non-specific activity. | Check compound solubility in assay buffer; visually inspect wells for precipitation; lower top concentration. |
Conclusion
This application note provides a robust framework for the high-throughput screening of this compound analog libraries. By integrating careful assay development, automated primary screening, and a stringent multi-step hit validation cascade, researchers can confidently identify potent and specific inhibitors. This systematic approach minimizes the pursuit of misleading artifacts and maximizes the probability of discovering novel lead compounds with genuine therapeutic potential, paving the way for subsequent structure-activity relationship (SAR) studies and lead optimization.
References
- Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
- Leveridge, M. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. New Biotechnology, 28(3), 263-270.
- Sasidhar, B. S. (2023). An overview of benzo [b] thiophene-based medicinal chemistry.
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Rob, T. A., et al. (2022). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. Assay and Drug Development Technologies, 20(3), 111-124. [Link]
- O'Connell, J., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1229-1243.
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Zhai, W., Zhou, X., Du, J., & Gao, Y. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381. [Link]
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Villar, A., & Webb, T. R. (2007). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Current Drug Discovery Technologies, 4(2), 93-100. [Link]
- Pathak, S., et al. (2024).
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Kaur, H., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 9-43. [Link]
- S, V. S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10.
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Amaro, R. E., et al. (2018). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One, 13(1), e0190924. [Link]
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Pelz, O., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(W1), W542-W548. [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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Wang, L., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16), 4057-4061. [Link]
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Bîcu, E., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(23), 8206. [Link]
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Zhang, H., et al. (2021). SuFEx-enabled high-throughput medicinal chemistry. ChemRxiv. [Link]
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McDonald, P. R., Roy, A., & Chaguturu, R. (2011). High-throughput screening workflow. ResearchGate. [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
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Ayon, N. J. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Metabolites, 13(5), 625. [Link]
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Ayon, N. J. (2023). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
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El-Damasy, A. K., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1561. [Link]
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Grokipedia. (n.d.). Combinatorial Chemistry & High Throughput Screening. Grokipedia. [Link]
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Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 664530. [Link]
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PharmGKB. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB. [Link]
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Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 13(8), 1551-1569. [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
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Application Notes and Protocols for the Cytotoxic Evaluation of 5-Fluoro-1-benzothiophene-2-carboxamide
Introduction: Characterizing a Novel Benzothiophene Derivative
The landscape of anticancer drug discovery is continually evolving, with a significant focus on novel heterocyclic compounds that can serve as scaffolds for potent therapeutic agents.[1] Within this class, benzothiophene derivatives have garnered substantial interest due to their wide range of pharmacological activities.[2] 5-Fluoro-1-benzothiophene-2-carboxamide is a compound of interest, belonging to a family of molecules investigated for antimicrobial and anticancer properties.[3] The inclusion of a fluorine atom can enhance metabolic stability and membrane permeability, while the carboxamide group provides a key site for hydrogen bonding, potentially increasing affinity for biological targets.[3]
A rigorous and systematic evaluation of a new chemical entity's cytotoxic potential is the foundational first step in its journey as a potential therapeutic.[4] This process extends beyond merely determining if a compound can kill cells; it requires a multi-assay approach to elucidate the underlying mechanism of action. Misinformation can arise from the misuse of cytotoxicity assays, making a well-designed experimental plan crucial for the successful translation of novel drugs.[5]
This guide provides a comprehensive experimental framework for assessing the cytotoxicity of this compound. We will proceed from primary viability screening to in-depth mechanistic studies, based on the hypothesis that the compound induces cell death through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of the apoptotic cascade.
A Phased Approach to Cytotoxicity Profiling
A tiered experimental strategy ensures a logical progression from broad viability assessment to specific mechanistic insights. This approach optimizes resource allocation and builds a cohesive narrative around the compound's biological activity.
Experimental Workflow Overview
The proposed workflow is divided into two primary phases:
-
Phase 1: Primary Cytotoxicity Screening. The initial goal is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50) using assays that measure distinct cellular health parameters: metabolic activity and membrane integrity.
-
Phase 2: Mechanistic Investigation. Based on the IC50 values derived from Phase 1, subsequent assays are performed at relevant concentrations to investigate the specific biochemical pathways leading to cell death, including apoptosis, mitochondrial health, and oxidative stress.
Rationale for Cell Line Selection
To assess both efficacy and potential selectivity, it is crucial to test the compound on cancerous and non-cancerous cell lines.
-
Cancer Cell Line: MCF-7 (human breast adenocarcinoma) is a well-characterized, estrogen-dependent cell line commonly used in anticancer drug screening.[6]
-
Non-Cancerous Control Cell Line: HEK293 (human embryonic kidney cells) or a normal fibroblast line can be used to determine if the compound exhibits selective toxicity towards cancer cells.
Phase 1: Primary Cytotoxicity Screening Protocols
Objective: To determine the IC50 value of this compound.
Protocol 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide), cell culture grade
-
Cancer cells (e.g., MCF-7) and non-cancerous cells (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM... down to ~0.1 µM) by serially diluting in serum-free medium.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various compound dilutions. Include a "vehicle control" (DMSO concentration matching the highest compound dose) and a "no-treatment control" (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of ~0.5 mg/mL.[4][9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until intracellular purple precipitates are visible.[4]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[10][11] It is a reliable marker for cytotoxicity that results in compromised membrane integrity.[12]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar suppliers)
-
Treated cell culture plates (prepared as in steps 1-3 of the MTT protocol)
-
Lysis Buffer (10x, usually provided in the kit)
-
96-well clear flat-bottom assay plate
Procedure:
-
Prepare Controls: In addition to the experimental wells, set up the following controls on the treatment plate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with 10 µL of 10x Lysis Buffer 45 minutes before the assay endpoint.[13]
-
Culture Medium Background: Medium only (no cells).
-
-
Sample Collection: After the treatment incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a fresh 96-well assay plate. Do not disturb the cell monolayer.[14]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the assay plate.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.[12]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of ~680 nm to correct for background.[13]
Data Analysis and Presentation (Phase 1)
-
Calculate Percent Viability (MTT):
-
Corrected Absorbance = Absorbance(sample) - Absorbance(blank)
-
% Viability = [Corrected Absorbance(treated) / Corrected Absorbance(vehicle control)] x 100
-
-
Calculate Percent Cytotoxicity (LDH):
-
% Cytotoxicity = [(Experimental - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
-
Determine IC50: Plot the percent viability or cytotoxicity against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.
| Parameter | MCF-7 (Cancer) | HEK293 (Non-Cancerous) | Selectivity Index (SI) |
| IC50 (µM) from MTT Assay | Value | Value | IC50(HEK293) / IC50(MCF-7) |
| IC50 (µM) from LDH Assay | Value | Value | IC50(HEK293) / IC50(MCF-7) |
Phase 2: Mechanistic Investigation Protocols
Objective: To elucidate the cellular mechanism of action at concentrations informed by the IC50 values (e.g., treat cells with 0.5x, 1x, and 2x the IC50).
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[16] Propidium Iodide (PI) is a membrane-impermeable DNA-binding dye that only enters cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[17] Flow cytometry can distinguish between four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[15][17]
Procedure:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate. Allow to attach overnight, then treat with the compound at the desired concentrations for a relevant time point (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be gently trypsinized. Combine all cells from each treatment condition.[17]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[17]
-
Staining: Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Excite FITC-Annexin V at 488 nm and detect emission at ~530 nm; excite PI and detect emission at >670 nm.
Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
Principle: The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy, non-apoptotic cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm).[18] In apoptotic cells, the ΔΨm collapses, and JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (~530 nm).[18] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a hallmark of early apoptosis.[19]
Procedure (for Fluorescence Plate Reader):
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound as previously described. Include a positive control group treated with an uncoupler like FCCP.
-
JC-1 Loading: Prepare the JC-1 working solution according to the kit manufacturer's protocol. Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Aspirate the loading solution and wash each well twice with 100 µL of pre-warmed assay buffer.
-
Fluorescence Reading: Read the fluorescence intensity using a multi-mode plate reader.
-
J-aggregates (Red): Excitation ~535 nm / Emission ~595 nm.
-
J-monomers (Green): Excitation ~485 nm / Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 5: Intracellular Reactive Oxygen Species (ROS) Detection
Principle: Cellular oxidative stress, an imbalance between ROS production and antioxidant defenses, is implicated in many pathological conditions, including cancer and drug-induced cytotoxicity.[20] The assay uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.[21][22]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound for a shorter duration (e.g., 1, 3, or 6 hours), as ROS generation is often an early event. Include a positive control (e.g., H₂O₂).
-
Probe Loading: Remove the treatment medium and wash cells with a warm buffer (e.g., HBSS). Add the H2DCFDA working solution (typically 10-25 µM) to each well.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: After incubation, wash the cells again to remove excess probe. Add warm buffer back to the wells and immediately measure the fluorescence intensity (Excitation ~495 nm / Emission ~529 nm) using a fluorescence plate reader.[21]
-
Data Analysis: Express the results as a fold increase in fluorescence intensity compared to the vehicle-treated control cells.
Synthesizing the Data: A Mechanistic Hypothesis
By integrating the results from all phases, a clear picture of the compound's cytotoxic mechanism can be formed. For instance, if this compound shows a low IC50 in the MTT assay, induces a significant increase in the Annexin V+/PI- population, causes a drop in the JC-1 red/green ratio, and elevates DCF fluorescence, a strong case can be made for a mechanism involving ROS-induced mitochondrial depolarization leading to apoptosis.
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Application of 5-Fluoro-1-benzothiophene-2-carboxamide in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Benzothiophene Scaffolds in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. A growing body of research has identified the benzothiophene scaffold as a privileged structure in the design of novel therapeutic agents targeting these conditions.[1][2][3] Derivatives of this heterocyclic system have demonstrated potential in modulating key pathological processes, including the aggregation of amyloid-beta (Aβ) peptides and the activity of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease.[4][5][6]
This guide focuses on a specific derivative, 5-Fluoro-1-benzothiophene-2-carboxamide , and outlines its potential applications in preclinical neurodegenerative disease models. While direct experimental data for this particular compound is emerging, its structural similarity to other bioactive benzothiophene-2-carboxamides allows for the formulation of robust hypotheses regarding its mechanism of action and the design of rigorous testing protocols.[4][5][7][8] This document provides a comprehensive framework for researchers to investigate the therapeutic promise of this compound, from initial in vitro screening to in vivo efficacy studies.
Hypothesized Mechanisms of Action
Based on the established activities of structurally related compounds, this compound is postulated to exert its neuroprotective effects through two primary, non-mutually exclusive pathways:
-
Inhibition of Amyloid-Beta (Aβ) Aggregation: The planarity and aromatic nature of the benzothiophene core, coupled with the hydrogen bonding capacity of the carboxamide group, suggest a potential for this compound to interfere with the self-assembly of Aβ monomers into neurotoxic oligomers and fibrils.[4][5] The fluorine substituent at the 5-position may enhance binding affinity and metabolic stability.
-
Modulation of Monoamine Oxidase B (MAO-B): Several benzothiophene derivatives have been identified as potent and selective inhibitors of MAO-B.[6] By inhibiting MAO-B, this compound could increase dopaminergic tone in the brain, offering a symptomatic benefit in Parkinson's disease, and reduce the production of reactive oxygen species associated with dopamine metabolism.
The following sections provide detailed protocols to investigate these hypotheses in established neurodegenerative disease models.
PART 1: In Vitro Evaluation in Alzheimer's Disease Models
The initial assessment of this compound's potential as an anti-Alzheimer's agent should focus on its ability to mitigate Aβ-induced pathology in vitro.
Thioflavin T (ThT) Amyloid Aggregation Assay
This cell-free assay is a fundamental first step to determine the direct impact of the compound on Aβ fibrillogenesis.
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils. A reduction in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.
Protocol:
-
Preparation of Aβ42 Peptides:
-
Reconstitute synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas.
-
Store the resulting peptide films at -80°C.
-
Prior to use, resuspend the Aβ42 film in DMSO to a stock concentration of 5 mM and then dilute to the final working concentration in assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the following components to each well:
-
Aβ42 peptide solution (final concentration 10 µM).
-
This compound at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM). A vehicle control (DMSO) should be included.
-
Thioflavin T (final concentration 5 µM).
-
-
The final volume in each well should be 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours using a plate reader.
-
-
Data Analysis:
-
Plot fluorescence intensity against time for each concentration of the test compound.
-
Calculate the percentage of inhibition of Aβ aggregation compared to the vehicle control.
-
Determine the IC50 value for this compound.
-
Expected Outcome: A dose-dependent decrease in ThT fluorescence would suggest that this compound inhibits Aβ42 fibril formation.
Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells
This cell-based assay evaluates the compound's ability to protect neurons from the toxic effects of Aβ oligomers.[9]
Principle: Aβ oligomers are known to induce neuronal cell death. A neuroprotective compound will increase the viability of neurons exposed to these toxic species. The SH-SY5Y human neuroblastoma cell line is a commonly used model for this purpose.
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, treat the cells with 10 µM retinoic acid for 5-7 days.
-
-
Preparation of Aβ42 Oligomers:
-
Prepare Aβ42 peptide as described in the ThT assay protocol.
-
Resuspend the peptide film in serum-free cell culture medium to a concentration of 100 µM and incubate at 4°C for 24 hours to form oligomers.
-
-
Assay Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) for 2 hours.
-
Add Aβ42 oligomers to the wells to a final concentration of 5 µM.
-
Incubate for an additional 24-48 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Determine the EC50 value for the neuroprotective effect of the compound.
-
Expected Outcome: An increase in cell viability in the presence of this compound would indicate a neuroprotective effect against Aβ-induced toxicity.
Workflow for In Vitro Alzheimer's Disease Model Testing
Caption: In vitro screening workflow for this compound in AD models.
PART 2: In Vivo Evaluation in an Alzheimer's Disease Mouse Model (5XFAD)
The 5XFAD mouse model is an aggressive model of amyloid pathology, exhibiting amyloid deposition as early as 2 months of age.[10][11][12] This makes it suitable for testing the efficacy of compounds aimed at reducing amyloid load and improving cognitive deficits.
Dosing and Administration
-
Compound Preparation: this compound should be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The solution should be prepared fresh daily.
-
Dosing Regimen: Based on preliminary toxicity and pharmacokinetic studies (not detailed here), a starting dose could be in the range of 10-50 mg/kg, administered daily via oral gavage or intraperitoneal injection.
-
Treatment Duration: A chronic treatment paradigm of at least 3 months is recommended to observe significant effects on pathology and behavior. Treatment could be initiated in pre-symptomatic (e.g., 3 months old) or symptomatic (e.g., 6 months old) animals.
Behavioral Testing
Cognitive function should be assessed using a battery of behavioral tests.
| Behavioral Test | Cognitive Domain Assessed | Protocol Summary |
| Y-Maze | Spatial Working Memory | Mice are allowed to freely explore a Y-shaped maze for 8 minutes. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.[13] |
| Morris Water Maze | Spatial Learning and Memory | Mice are trained to find a hidden platform in a circular pool of opaque water. Escape latency and path length are recorded over several days of training. A probe trial with the platform removed is conducted to assess memory retention. |
| Novel Object Recognition | Recognition Memory | Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured. |
Post-Mortem Pathological Analysis
At the end of the treatment period, brain tissue should be collected for histopathological and biochemical analysis.
-
Immunohistochemistry: Brain sections should be stained for Aβ plaques (using antibodies like 6E10 or 4G8), activated microglia (Iba1), and astrocytes (GFAP) to assess amyloid load and neuroinflammation.
-
ELISA: Brain homogenates should be used to quantify the levels of soluble and insoluble Aβ40 and Aβ42 using commercially available ELISA kits.[13]
Experimental Workflow for In Vivo 5XFAD Mouse Model Study
Caption: Workflow for testing this compound in the 5XFAD mouse model.
PART 3: In Vitro and In Vivo Evaluation in Parkinson's Disease Models
To investigate the potential of this compound as a MAO-B inhibitor for Parkinson's disease, a different set of models is required.
In Vitro MAO-B Inhibition Assay
This biochemical assay directly measures the compound's ability to inhibit the activity of the MAO-B enzyme.
Principle: MAO-B catalyzes the oxidation of substrates like benzylamine, producing hydrogen peroxide. The rate of hydrogen peroxide production can be measured using a fluorometric probe.
Protocol:
-
Reagents:
-
Recombinant human MAO-B enzyme.
-
Benzylamine (substrate).
-
Amplex Red reagent and horseradish peroxidase (HRP) for detection of H2O2.
-
This compound and a known MAO-B inhibitor (e.g., selegiline) as a positive control.
-
-
Assay Procedure:
-
In a 96-well black plate, add MAO-B enzyme, Amplex Red, and HRP in assay buffer.
-
Add the test compound at various concentrations.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate (benzylamine).
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC50 value.
-
In Vivo MPTP Mouse Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used toxin-induced model that causes selective degeneration of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.[14][15][16][17][18]
Protocol:
-
Animal Model: C57BL/6 mice are commonly used as they are sensitive to MPTP.
-
MPTP Administration: A sub-acute regimen is often employed, for example, 20-30 mg/kg MPTP-HCl dissolved in saline administered via intraperitoneal injection once daily for 5 consecutive days.[14]
-
Compound Administration: this compound should be administered daily, starting before the MPTP injections and continuing for the duration of the study (e.g., 21 days).
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
-
Post-Mortem Analysis:
-
Tyrosine Hydroxylase (TH) Staining: Immunohistochemical staining for TH (a marker for dopaminergic neurons) in the substantia nigra and striatum to quantify neuronal loss.
-
HPLC Analysis: Measurement of dopamine and its metabolites (DOPAC and HVA) in the striatum to assess the extent of dopamine depletion.
-
Signaling Pathway Implicated in Neuroprotection
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Application Notes and Protocols: Enhancing the Therapeutic Potential of Benzothiophene Derivatives through Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise and Challenges of Benzothiophene Derivatives
Benzothiophene and its derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry.[1] This is due to their wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] Several benzothiophene-based drugs are already in clinical use, such as the selective estrogen receptor modulator (SERM) Raloxifene , used for the prevention and treatment of osteoporosis and invasive breast cancer, and Zileuton , a 5-lipoxygenase inhibitor for the management of asthma.[2]
Despite their therapeutic promise, many benzothiophene derivatives face significant challenges in clinical application, primarily related to their physicochemical properties. A major hurdle is their often poor aqueous solubility, which can lead to low oral bioavailability. For instance, Raloxifene exhibits an absolute oral bioavailability of only about 2% due to its poor solubility and extensive first-pass metabolism.[3][4] This necessitates the development of advanced drug delivery systems to enhance their solubility, improve bioavailability, and enable targeted delivery, thereby maximizing their therapeutic efficacy while minimizing potential side effects.
This guide provides a comprehensive overview of the development of drug delivery systems for benzothiophene derivatives, with a focus on nanoformulation strategies. It offers detailed protocols for the preparation and characterization of these systems, equipping researchers with the necessary knowledge to advance the clinical translation of this important class of therapeutic agents.
Nanoparticulate Drug Delivery Systems: A Strategic Approach for Benzothiophene Derivatives
Nanotechnology offers powerful solutions to overcome the delivery challenges associated with poorly soluble drugs like many benzothiophene derivatives. By reformulating the active pharmaceutical ingredient (API) into nanosized carriers, it is possible to significantly improve their performance. Several types of nanoformulations have been successfully explored for the delivery of benzothiophene compounds.
Lipid-Based Nanocarriers
Lipid-based systems are particularly attractive for hydrophobic drugs due to their biocompatibility and ability to enhance oral absorption.
-
Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They offer advantages such as high drug stability, controlled release, and the potential to bypass first-pass metabolism through lymphatic uptake.[5][6] Numerous studies have demonstrated the potential of SLNs to significantly enhance the oral bioavailability of Raloxifene.[3][5][7]
-
Nanoemulsions: These are thermodynamically stable, isotropically clear dispersions of oil and water stabilized by a surfactant and co-surfactant, with droplet sizes typically in the range of 20-200 nm. Nanoemulsions can improve the solubility and absorption of lipophilic drugs. Self-nanoemulsifying drug delivery systems (SNEDDS) are pre-concentrates of nanoemulsions that spontaneously form nanoemulsions in the gastrointestinal tract.[8][9]
-
Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Liposomes can encapsulate both hydrophilic and lipophilic drugs and have been extensively used in drug delivery.[10] The thin-film hydration method is a common technique for their preparation.[11][12][13][14][15]
Polymeric Nanoparticles
Biodegradable polymers are widely used to fabricate nanoparticles for controlled and targeted drug delivery.
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a well-established biodegradable and biocompatible polymer used for creating nanoparticles.[16][17] These nanoparticles can encapsulate hydrophobic drugs and provide sustained release. Nanoprecipitation is a simple and reproducible method for preparing PLGA nanoparticles.[17][18] For instance, polymer-based nanoparticles have been developed for the pulmonary delivery of Zileuton.[1]
Protocol: Preparation of Raloxifene-Loaded Solid Lipid Nanoparticles (SLNs) by Homogenization and Ultrasonication
This protocol details a robust method for the preparation of Raloxifene-loaded SLNs, a strategy proven to enhance its oral bioavailability.
Materials and Reagents
| Material | Supplier (Example) | Purpose |
| Raloxifene Hydrochloride | Sigma-Aldrich | Active Pharmaceutical Ingredient |
| Compritol® 888 ATO (Glyceryl behenate) | Gattefossé | Solid Lipid |
| Pluronic® F68 (Poloxamer 188) | BASF | Surfactant |
| Chloroform | Fisher Scientific | Organic Solvent |
| Methanol | Fisher Scientific | Organic Solvent |
| Deionized Water | Millipore | Aqueous Phase |
Experimental Workflow
Caption: Workflow for the preparation and characterization of Raloxifene-loaded SLNs.
Step-by-Step Protocol
-
Preparation of the Lipid Phase:
-
Accurately weigh 100 mg of Compritol® 888 ATO and 10 mg of Raloxifene Hydrochloride.
-
Dissolve both components in a suitable organic solvent mixture, such as 10 mL of chloroform:methanol (1:1 v/v), in a round-bottom flask.
-
-
Formation of the Lipid Film:
-
Remove the organic solvent using a rotary evaporator at 40°C under reduced pressure. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration of the Lipid Film:
-
Prepare a 1% (w/v) aqueous solution of Pluronic® F68.
-
Heat the Pluronic® F68 solution to approximately 70°C, which is above the melting point of Compritol® 888 ATO.
-
Add 20 mL of the hot surfactant solution to the round-bottom flask containing the lipid film.
-
Maintain the temperature at 70°C and hydrate the lipid film by rotating the flask for 30 minutes. This will form a coarse emulsion.
-
-
Homogenization and Sonication:
-
Subject the coarse emulsion to high-shear homogenization (e.g., using an Ultra-Turrax) at 10,000 rpm for 15 minutes while maintaining the temperature at 70°C.
-
Immediately following homogenization, sonicate the pre-emulsion using a probe sonicator for 10 minutes (with pulses of 30 seconds on and 30 seconds off to prevent overheating) to reduce the particle size to the nanometer range.
-
-
Formation of SLNs:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets will lead to the formation of a milky-white SLN dispersion.
-
Characterization of Benzothiophene Derivative-Loaded Nanoparticles
Thorough characterization is crucial to ensure the quality, stability, and efficacy of the developed nanoformulations.
Physicochemical Characterization
| Parameter | Technique | Purpose | Typical Values for Raloxifene-SLNs |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Determines the average particle size and the width of the size distribution. | 100 - 300 nm, PDI < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the surface charge of the nanoparticles, which is an indicator of colloidal stability. | -15 to -30 mV |
| Morphology and Size Verification | Transmission Electron Microscopy (TEM) | Visualizes the shape and size of the nanoparticles. | Spherical particles |
| Entrapment Efficiency (EE%) and Drug Loading (DL%) | Ultracentrifugation followed by HPLC/UV-Vis Spectroscopy | Quantifies the amount of drug successfully encapsulated within the nanoparticles. | EE% > 70%, DL% > 5% |
Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM): A Complementary Approach
DLS and TEM are the two most common techniques for determining nanoparticle size.[19][20][21] It is important to understand that DLS measures the hydrodynamic diameter of the particles in suspension, while TEM provides images of the dried nanoparticles. Therefore, the results from these two methods may not be identical but should be in good agreement.[19][21][22]
In Vitro Drug Release Studies
Evaluating the drug release profile from the nanoparticles is essential to predict their in vivo performance. The dialysis bag method is a commonly used technique for in vitro release studies of nanoparticles.[23][24][25][26][27]
Protocol for In Vitro Drug Release using the Dialysis Bag Method
-
Preparation of the Release Medium: Prepare a phosphate buffer solution (pH 6.8) containing 0.5% (w/v) Tween 80 to ensure sink conditions.
-
Sample Preparation: Place 1 mL of the Raloxifene-loaded SLN dispersion into a dialysis bag (e.g., with a molecular weight cutoff of 12-14 kDa).
-
Release Study: Immerse the sealed dialysis bag in 100 mL of the release medium maintained at 37 ± 0.5°C with constant stirring (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the collected samples for Raloxifene concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Conclusion and Future Perspectives
The development of advanced drug delivery systems, particularly nanoformulations, holds immense potential for unlocking the full therapeutic benefits of benzothiophene derivatives. By addressing challenges such as poor solubility and low bioavailability, these systems can lead to more effective and patient-compliant therapies. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to design and evaluate novel delivery systems for this promising class of compounds. Future research should focus on the development of targeted delivery systems to further enhance efficacy and reduce off-target effects, ultimately paving the way for the next generation of benzothiophene-based medicines.
References
-
Formulation and optimization of raloxifene-loaded solid lipid nanoparticles to enhance oral bioavailability. PubMed. [Link]
-
Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene. PubMed. [Link]
-
Development and evaluation of solid lipid nanoparticles of raloxifene hydrochloride for enhanced bioavailability. PubMed. [Link]
-
Thin-Film Hydration Method for Liposome Preparation. CD Formulation. [Link]
-
Protocol for Liposome Preparation Through Thin-film Hydration Procedure. Avanti Polar Lipids. [Link]
-
Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. My LNP. [Link]
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Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene. PMC - NIH. [Link]
-
Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. PubMed. [Link]
-
A Review of In Vitro Drug Release Test Methods for Nano-Sized Dosage Forms. ResearchGate. [Link]
-
Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Springer Protocols. [Link]
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Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. RSC Publishing. [Link]
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Formulation Development and Characterization of Nanoemulsion-based Gel for Topical Application of Raloxifene Hydrochloride. Indian Journal of Pharmaceutical Education and Research. [Link]
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Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles. PMC - NIH. [Link]
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Solid Lipid Nanoparticles: A Review of their Biomedical Applications and Preparation. Bentham Science. [Link]
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Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. Materials Horizons (RSC Publishing). [Link]
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Enhanced Nanoprecipitation Method for the Production of PLGA Nanoparticles for Oncology Applications. PubMed. [Link]
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Nanoemulsion liquid preconcentrates for raloxifene hydrochloride: optimization and in vivo appraisal. PMC - NIH. [Link]
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In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. PMC - NIH. [Link]
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FABRICATION AND CHARACTERIZATION OF RALOXIFENE LOADED SOLID-LIPID NANOPARTICLES. ResearchGate. [Link]
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Step-by-step protocol for Nanoprecipitation? ResearchGate. [Link]
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Formulation, in-vitro evaluation and optimization of nanoemulsion of raloxifene hydrochloride. ResearchGate. [Link]
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In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. PMC - NIH. [Link]
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Formulation and Evaluation of Self Nano Emulsifying Drug Delivery System of Raloxifene Hydrochloride. ResearchGate. [Link]
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In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. OUCI. [Link]
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| characterization of nanoparticles. a, Representative TEM images... ResearchGate. [Link]
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Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. Dissolution Technologies. [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]
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Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results. ResearchGate. [Link]
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Liposomal Formulations in Clinical Use: An Updated Review. PMC - NIH. [Link]
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Optimization of PLGA Nanoparticle Formulation via Microfluidic and Batch Nanoprecipitation Techniques. MDPI. [Link]
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PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Asian Journal of Research in Biological and Pharmaceutical Sciences. [Link]
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Development of polymer-based nanoparticles for Zileuton delivery to the lung: PMeOx and PMeOzi surface chemistry reduces interactions with mucins. Semantic Scholar. [Link]
-
Formulation and Evaluation of Polymeric Nanoparticle by Nano-Precipitation Method. Journal of Drug Delivery and Therapeutics. [Link]
-
Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation. PubMed Central. [Link]
-
Poly(hydroxyalkanoates)-Based Polymeric Nanoparticles for Drug Delivery. SciSpace. [Link]
Sources
- 1. Development of polymer-based nanoparticles for zileuton delivery to the lung: PMeOx and PMeOzi surface chemistry reduces interactions with mucins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of solid lipid nanoparticles for enhancement of oral bioavailability of Raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and optimization of raloxifene-loaded solid lipid nanoparticles to enhance oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and evaluation of solid lipid nanoparticles of raloxifene hydrochloride for enhanced bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoemulsion liquid preconcentrates for raloxifene hydrochloride: optimization and in vivo appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
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- 13. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
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- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
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Troubleshooting & Optimization
5-Fluoro-1-benzothiophene-2-carboxamide solubility and stability issues
Welcome to the technical support center for 5-Fluoro-1-benzothiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the common solubility and stability challenges encountered with this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and success of your experiments.
Introduction
This compound is a heterocyclic compound with a rigid, aromatic core, making it an interesting scaffold in medicinal chemistry and materials science. However, like many aromatic compounds, its utility can be hampered by low aqueous solubility and potential for degradation under certain experimental conditions. This guide provides a comprehensive overview of these issues and offers validated protocols to mitigate them.
Part 1: Troubleshooting Guide for Solubility Issues
The benzothiophene core is inherently hydrophobic, leading to poor solubility in aqueous media. The carboxamide and fluorine substituents introduce some polarity, but aqueous solubility is often still a limiting factor in biological assays.
Frequently Asked Questions (FAQs) - Solubility
Q1: My this compound won't dissolve in my aqueous buffer. What should I do?
A1: Direct dissolution in aqueous buffers is highly unlikely to be successful. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous medium.
Q2: What is the best organic solvent for creating a stock solution?
A2: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the industry-standard and recommended primary solvent. This compound and related benzothiophene derivatives exhibit good solubility in polar aprotic solvents like DMSO and N,N-Dimethylformamide (DMF)[1][2].
Q3: I'm seeing precipitation when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A3: This is a common issue when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility limit. Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest solution is to work at a lower final concentration of the compound.
-
Optimize the DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v) to avoid solvent-induced artifacts. However, a slightly higher DMSO concentration might be necessary to maintain solubility.
-
Use Co-solvents: For challenging cases, the inclusion of a water-miscible co-solvent can enhance solubility. Polyethylene glycol 400 (PEG-400) is a good option to test, often at a final concentration of ≤5% v/v[2].
-
pH Adjustment: While the carboxamide group is neutral, extreme pH values can sometimes influence solubility, although this is less common for non-ionizable compounds. This is generally not the first approach to try.
-
Inclusion Complexation: For formulation development, complexation with cyclodextrins can be explored to increase aqueous solubility[3].
Protocol: Preparing this compound for Aqueous Assays
This protocol provides a systematic approach to solubilizing the compound for typical cell-based or biochemical assays.
Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Visually inspect for any remaining particulate matter.
-
-
Perform a Serial Dilution:
-
Create a series of intermediate dilutions of your stock solution in DMSO. This allows for precise dosing into the final aqueous buffer.
-
-
Dilution into Aqueous Buffer (The Critical Step):
-
Add the small volume of the DMSO stock (or intermediate dilution) to your pre-warmed (if applicable) aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around.
-
Immediately vortex the solution vigorously upon addition to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
-
Visual Inspection and Final Concentration:
-
Visually inspect the final solution against a light source for any signs of cloudiness or precipitate. If the solution is not clear, the concentration is likely above the solubility limit in that specific medium. Consider lowering the final concentration.
-
Solubility Troubleshooting Workflow
Caption: Workflow for troubleshooting solubility issues.
Part 2: Troubleshooting Guide for Stability Issues
Ensuring the chemical stability of this compound is critical for the validity of experimental results. Degradation can lead to a loss of potency and the formation of new, potentially confounding, chemical entities. The primary degradation pathways to consider are oxidation, hydrolysis, and photolysis.
Frequently Asked Questions (FAQs) - Stability
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its structure, the three most probable degradation pathways are:
-
Oxidation: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can form the corresponding sulfoxide and subsequently the sulfone[4][5][6]. This is often promoted by oxidizing agents or prolonged exposure to air.
-
Hydrolysis: The carboxamide functional group can undergo hydrolysis to form the corresponding carboxylic acid (5-Fluoro-1-benzothiophene-2-carboxylic acid) and ammonia. This reaction is typically catalyzed by strong acidic or basic conditions.
-
Photodegradation: Aromatic systems can be sensitive to light, particularly UV radiation. Exposure to light can lead to complex degradation pathways[1][7].
Q2: How can I detect if my compound is degrading?
A2: The most reliable method is to use a stability-indicating analytical technique, primarily High-Performance Liquid Chromatography (HPLC) with UV detection. A fresh, high-purity sample should show a single major peak. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, providing clues to their structure.
Q3: How should I store my solid compound and stock solutions?
A3:
-
Solid Compound: Store in a tightly sealed container, protected from light, in a desiccator at a low temperature (e.g., -20°C) to minimize exposure to moisture, light, and heat.
-
DMSO Stock Solutions: Prepare fresh solutions for each experiment if possible. If storage is necessary, aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol: Performing a Forced Degradation Study
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the molecule and to develop an analytical method that can separate the parent compound from any potential degradants[2][8][9].
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC system with UV/PDA detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Dissolve the compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Set Up Stress Conditions: For each condition, use a separate vial. Include a control sample (stock solution at room temperature, protected from light). A target degradation of 5-20% is ideal to ensure that degradation products are detectable without completely consuming the parent compound[9].
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C in the dark.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber with a combination of UV and visible light (e.g., 1.2 million lux hours and 200 W h/m² as per ICH Q1B guidelines).
-
-
Time Points and Analysis:
-
Sample from each vial at various time points (e.g., 2, 8, 24, 48 hours).
-
Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by HPLC, comparing the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the parent peak area.
-
Potential Degradation Pathways
Caption: Predicted degradation pathways of the compound.
Summary of Stress Conditions and Expected Observations
| Stress Condition | Reagent/Parameter | Potential Degradation Pathway | Primary Expected Product(s) |
| Acidic | 0.1 M HCl, 60°C | Hydrolysis | 5-Fluoro-1-benzothiophene-2-carboxylic acid |
| Basic | 0.1 M NaOH, RT | Hydrolysis | 5-Fluoro-1-benzothiophene-2-carboxylic acid |
| Oxidative | 3% H₂O₂, RT | Oxidation of Sulfur | This compound-1-oxide (Sulfoxide), this compound-1,1-dioxide (Sulfone) |
| Thermal | 60°C (in solution) | General Decomposition | Dependent on weakest bonds; may accelerate hydrolysis or oxidation. |
| Photolytic | UV/Visible Light | Photodegradation | Complex mixture, potential for defluorination or ring cleavage[1][7]. |
References
-
Shukla, D., et al. (2011). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 50(15), 7011-7019. Available at: [Link]
-
McCloud, S., et al. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry, 43(11), 2285-2296. Available at: [Link]
-
Barilla, D., et al. (2022). Oxidation by H2O2 of bezothiophene and dibenzothiophene over different polyoxometalate catalysts in the frame of ultrasound and mixing assisted oxidative desulfurization. ResearchGate. Available at: [Link]
-
Singh, P., et al. (2018). Oxidation reaction of dibenzothiophene with H2O2 and TBHP. ResearchGate. Available at: [Link]
-
McCloud, S., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(50), 21255–21265. Available at: [Link]
- Jain, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-654. Available at: [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]
Sources
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. onyxipca.com [onyxipca.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
optimizing reaction conditions for 5-Fluoro-1-benzothiophene-2-carboxamide synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-1-benzothiophene-2-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in this synthetic procedure. Our approach is rooted in established chemical principles to ensure the integrity and reproducibility of your results.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the development of various pharmacologically active agents. The primary route to this compound involves the amidation of 5-Fluoro-1-benzothiophene-2-carboxylic acid. While conceptually straightforward, this reaction can be influenced by a variety of factors that affect yield, purity, and scalability. This guide will walk you through potential issues and their solutions, ensuring a robust and efficient synthesis.
Reaction Scheme
The core transformation is the formation of an amide bond between 5-Fluoro-1-benzothiophene-2-carboxylic acid and an amine source, typically ammonia or an ammonia equivalent. This is generally achieved by activating the carboxylic acid.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My reaction shows low or no conversion of the starting carboxylic acid. What are the likely causes and how can I improve it?
Potential Causes:
-
Inefficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be effective enough for this specific substrate. Heteroaromatic carboxylic acids can sometimes be less reactive than their aliphatic or simple aromatic counterparts.
-
Poor Quality of Reagents or Solvents: Moisture in the reaction can quench the activated carboxylic acid intermediate, leading to the regeneration of the starting material. Anhydrous conditions are often crucial.
-
Incorrect Stoichiometry: An insufficient amount of the coupling reagent or the amine source will naturally lead to incomplete conversion.
-
Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.
Solutions:
-
Choice of Coupling Reagent:
-
Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often highly effective for challenging amide couplings.
-
Carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) can also be used. The HOBt ester intermediate is more reactive and less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.
-
-
Reaction Conditions:
-
Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature: While many amide couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield, especially with less reactive amines.
-
Pre-activation: For reagents like HATU, pre-activating the carboxylic acid for 15-30 minutes before adding the amine can be beneficial. This involves mixing the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) to form the active ester prior to introducing the amine.
-
-
Stoichiometry:
-
A slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.2-1.5 equivalents) is often recommended to drive the reaction to completion.
-
| Parameter | Recommendation A (HATU) | Recommendation B (EDC/HOBt) |
| Coupling Reagent | HATU (1.1 eq.) | EDC (1.2 eq.), HOBt (1.2 eq.) |
| Base | DIPEA (2.0-3.0 eq.) | DIPEA or Et3N (2.0-3.0 eq.) |
| Solvent | Anhydrous DMF or CH2Cl2 | Anhydrous DMF or CH2Cl2 |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Pre-activation | 15-30 min | Not typically required |
Q2: I am observing significant side product formation. What are these impurities and how can I minimize them?
Potential Causes and Side Products:
-
N-acylurea Formation (with Carbodiimides): The O-acylisourea intermediate formed with EDC or DCC can rearrange to a stable N-acylurea byproduct, which is often difficult to remove.
-
Epimerization (if chiral centers are present): While not applicable to the parent this compound, this is a critical consideration for derivatives with chiral amines.
-
Guanidinylation of the Amine (with HATU): If the amine is added before the carboxylic acid is fully activated, it can react with HATU to form a guanidinium byproduct.
Solutions:
-
Minimizing N-acylurea: The addition of HOBt or HOAt when using carbodiimides like EDC is the standard method to suppress N-acylurea formation. These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.
-
Preventing Guanidinylation: When using HATU, always pre-activate the carboxylic acid with HATU and a base before adding the amine.
Caption: A simplified troubleshooting workflow for common synthesis issues.
Q3: The purification of my final product is challenging. What are the best practices for isolating pure this compound?
Potential Challenges:
-
Removal of the urea byproduct (from carbodiimide reagents).
-
Separation from unreacted starting carboxylic acid.
-
Removal of coupling reagent byproducts (e.g., tetramethylurea from HATU).
Solutions:
-
Aqueous Workup:
-
A standard aqueous workup is highly effective. After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH4Cl) to remove excess amine and basic byproducts, followed by a mild base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and HOBt. A final wash with brine will help to remove residual water.
-
The urea byproduct from EDC is water-soluble, facilitating its removal during the aqueous workup.
-
-
Chromatography:
-
Flash column chromatography on silica gel is the most common method for final purification. A gradient of ethyl acetate in hexanes is typically effective for eluting the product.
-
-
Recrystallization:
-
If the product is a solid and of sufficient purity after workup, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.
-
Frequently Asked Questions (FAQs)
Q: What is a recommended starting protocol for this synthesis?
A: A reliable starting point is to use HATU as the coupling reagent.
Experimental Protocol: HATU-mediated Amidation
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DMF or CH2Cl2 (to a concentration of approximately 0.1-0.2 M).
-
Add HATU (1.1 eq.) to the solution and stir.
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation.
-
Add a solution of the amine source (e.g., a solution of ammonia in an organic solvent, or an ammonium salt with an additional equivalent of base) (1.2-1.5 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, proceed with an aqueous workup as described in the purification section.
-
Purify the crude product by flash column chromatography.
Q: How do I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a solvent system that gives good separation between the starting carboxylic acid and the less polar product amide (e.g., 30-50% ethyl acetate in hexanes). The starting material is typically more polar and will have a lower Rf value than the product. Staining with potassium permanganate or visualization under UV light can be used. For more quantitative analysis, LC-MS is ideal.
Q: What are the expected NMR chemical shifts for this compound?
A: While specific shifts can vary slightly based on the solvent and instrument, typical proton (¹H) and carbon (¹³C) NMR chemical shifts are crucial for product confirmation.
-
¹H NMR: Expect signals for the aromatic protons on the benzothiophene ring system, as well as broad signals for the -NH2 protons of the amide. The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR: The spectrum will show signals for all nine carbon atoms. The carbon attached to the fluorine will exhibit a large coupling constant (¹J C-F). The carbonyl carbon of the amide will appear in the range of 160-170 ppm.
Note: As of the last update, specific, publicly available, and verified NMR data for this exact compound is limited. It is highly recommended to perform full characterization (¹H NMR, ¹³C NMR, HRMS) on your synthesized product and compare it with the expected structure.
References
At present, specific literature detailing the optimization of this exact synthesis is not widely available. The protocols and troubleshooting advice provided are based on established principles of amide bond formation and experience with related heterocyclic systems.
Technical Support Center: Purification of 5-Fluoro-1-benzothiophene-2-carboxamide
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of 5-Fluoro-1-benzothiophene-2-carboxamide. The methodologies and advice provided are grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Understanding the Molecule: Physicochemical Properties
This compound is a heterocyclic compound with features that influence its purification.[1] The benzothiophene core is largely hydrophobic, while the carboxamide group introduces polarity and hydrogen bonding capabilities.[1][2] The fluorine atom enhances lipophilicity and metabolic stability.[1] These characteristics create a molecule with moderate polarity, requiring a careful selection of purification techniques.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₆FNOS | [3][4] |
| Molecular Weight | 195.21 g/mol | [3][4] |
| Appearance | Likely a solid at room temperature | Inferred from related structures |
| Polarity | Moderately polar | Inferred from functional groups |
| Hydrogen Bond Donor | 1 (from the amide N-H) | [3] |
| Hydrogen Bond Acceptor | 2 (from the amide C=O and fluorine) | [3] |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and some polar protic solvents (e.g., ethanol, methanol). Limited solubility in non-polar solvents and water. | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities will largely depend on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as 5-Fluoro-1-benzothiophene-2-carboxylic acid or its corresponding acyl chloride.[5][6]
-
Byproducts from the amidation reaction: Depending on the reagents used.
-
Isomers: Such as 6-fluoro or 7-fluoro analogs, depending on the regioselectivity of the initial cyclization reaction.[1]
-
Solvent residues: From the reaction or initial work-up.
Q2: Which purification technique is generally most effective for this compound?
A2: A combination of techniques is often optimal.
-
Recrystallization: This is a good first-pass technique for removing major impurities, especially if the crude product is relatively pure (>90%).
-
Column Chromatography: For separating compounds with similar polarities, such as isomers or byproducts from the main product, column chromatography on silica gel is highly effective.[7][8][9][10]
Q3: How do I choose the right solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a moderately polar compound like this compound, consider:
-
Single solvent systems: Alcohols (e.g., ethanol, isopropanol) or esters (e.g., ethyl acetate).
-
Mixed solvent systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is poorly soluble). Common examples include ethyl acetate/hexane or methanol/water.
Q4: What are the best analytical methods to assess the purity of my final product?
A4: To ensure the purity of your this compound, a combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.[8]
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Add a "poor" solvent (anti-solvent) to the solution to induce precipitation.- Cool the solution for a longer period or at a lower temperature.- Reduce the initial volume of the solvent used for dissolution.[11] |
| Oily precipitate instead of crystals during recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | - Use a lower-boiling point solvent.- Try a different solvent system.- Purify the compound by column chromatography first to remove impurities. |
| Compound streaks on the TLC plate | The compound is too polar for the chosen mobile phase, or the sample is overloaded. | - Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- Spot a more dilute sample on the TLC plate. |
| Poor separation during column chromatography | The solvent system is not optimized, or the column is not packed correctly. | - Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Ensure the column is packed uniformly without any air bubbles. |
| Presence of a persistent impurity after multiple purifications | The impurity has very similar physicochemical properties to the desired compound (e.g., an isomer). | - Consider preparative HPLC for high-resolution separation.- If the impurity is a different compound class, consider a chemical work-up (e.g., an acid or base wash) to remove it. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.[11]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (or the mobile phase) and load it onto the top of the silica gel.
-
Elution: Run the mobile phase through the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[7][9]
Visualization & Diagrams
Purification Workflow
Caption: A general workflow for the purification of this compound.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method.
References
- JP4357608B2, Purification method of benzothiophene, Google P
-
James, A. M., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. Crystal Growth & Design, 23(11), 8124–8131. [Link]
-
James, A. M., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. ACS Publications. [Link]
-
PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
James, A. M., et al. (2023). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. IRIS. [Link]
-
Cacchi, S., et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. Molecules, 27(9), 2998. [Link]
-
Patel, K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3765-3772. [Link]
-
Wang, Y., et al. (2018). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 61(15), 6798–6812. [Link]
-
Li, Y., et al. (2020). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry, 18(33), 6475–6479. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
-
Al-Said, M. S., et al. (2016). Synthesis and Evaluation of the Hypolipidemic Activity of Novel N-(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. Molecules, 21(11), 1450. [Link]
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- 5. Buy 5-Fluoro-1-benzothiophene-2-carbonyl chloride | 1190198-22-1 [smolecule.com]
- 6. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Synthesis and Anti-Hyperlipidemic Evaluation of N‑(Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Bioavailability of Benzothiophene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiophene compounds. This guide is designed to provide in-depth, practical solutions to the common challenge of poor bioavailability encountered with this important class of molecules. By understanding the underlying mechanisms and employing targeted strategies, you can significantly improve the therapeutic potential of your benzothiophene-based candidates.
I. Frequently Asked Questions (FAQs)
Q1: Why do many of my benzothiophene derivatives exhibit low oral bioavailability?
A1: The poor oral bioavailability of benzothiophene compounds is often a multifactorial issue stemming from their inherent physicochemical properties. Key contributing factors include:
-
Poor Aqueous Solubility: The benzothiophene scaffold is inherently hydrophobic, leading to limited solubility in gastrointestinal fluids. This is a primary rate-limiting step for absorption, as a drug must be in solution to pass through the intestinal membrane.[1][2][3]
-
Extensive First-Pass Metabolism: Benzothiophene derivatives are susceptible to significant metabolism in both the intestine and the liver before they can reach systemic circulation.[4][5] Common metabolic pathways include oxidation, which can sometimes lead to the formation of reactive intermediates, and glucuronidation, which facilitates excretion.[4][5][6]
-
Efflux Transporter Activity: These compounds can be recognized and actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[7][8] This active efflux reduces the net amount of drug that crosses the intestinal barrier.
Q2: I've observed high inter-individual variability in my in vivo pharmacokinetic studies. What could be the cause?
A2: High variability in pharmacokinetic (PK) profiles is a common consequence of poor oral bioavailability. When a compound has low solubility and is subject to extensive first-pass metabolism, small variations in physiological conditions between subjects (e.g., gastric pH, intestinal motility, enzyme expression levels) can lead to large differences in drug absorption. Formulations that improve solubility and protect the drug from premature metabolism, such as lipid-based systems, can help mitigate this variability.[9]
Q3: Can I predict the metabolic fate of my benzothiophene compound early in development?
A3: Yes, early in vitro metabolic screening is crucial. Incubating your compound with liver microsomes (from human and relevant preclinical species) or hepatocytes can provide valuable data on metabolic pathways and stability.[4][6] This allows you to identify metabolically liable sites on the molecule and consider chemical modifications to block or reduce metabolism. For instance, substituting a metabolically active site with a fluorine atom can significantly improve metabolic stability.[10]
Q4: What are the first-line strategies I should consider to improve the bioavailability of a promising but poorly soluble benzothiophene lead compound?
A4: For a promising lead, a multi-pronged approach is often most effective. Start with formulation strategies that can be implemented without altering the chemical structure of the active pharmaceutical ingredient (API). Concurrently, medicinal chemistry efforts can explore structural modifications.
-
Formulation Approaches:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[11][12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are particularly effective for hydrophobic compounds.[1][12] These systems form fine emulsions in the gut, keeping the drug in a solubilized state.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[1][13]
-
-
Medicinal Chemistry Approaches:
-
Prodrugs: Attaching a hydrophilic moiety that is cleaved in vivo can improve solubility and absorption.
-
Structural Modification: As mentioned, blocking sites of metabolism can increase systemic exposure.[10] Altering lipophilicity can also influence absorption and transport.
-
II. Troubleshooting Guides
Scenario 1: Poor In Vitro Dissolution
Problem: Your benzothiophene compound shows less than 20% dissolution in standard aqueous buffer systems (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) after 2 hours.
Causality: This is a clear indication of dissolution rate-limited absorption. The compound's hydrophobicity prevents it from effectively dissolving in the aqueous environment of the gastrointestinal tract.
Troubleshooting Workflow:
Caption: Workflow for addressing poor in vitro dissolution.
Scenario 2: Good In Vitro Dissolution but Low In Vivo Exposure
Problem: You have successfully formulated your compound to achieve good dissolution, but oral dosing in animal models still results in low plasma concentrations (low Cmax and AUC).
Causality: This profile suggests that while the drug is dissolving, it is being either extensively metabolized in the gut wall and/or liver (first-pass metabolism) or actively removed by efflux transporters.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and addressing low in vivo exposure.
III. Experimental Protocols
Protocol 1: Preparation and Characterization of a Nanosuspension
Objective: To increase the dissolution rate of a poorly soluble benzothiophene compound by reducing its particle size to the nanometer range.
Methodology:
-
Preparation:
-
Dissolve 100 mg of the benzothiophene compound in a suitable organic solvent (e.g., acetone, dichloromethane).
-
Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC).
-
Add the organic phase dropwise to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to produce the nanosuspension.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS). Aim for a particle size < 200 nm and a PDI < 0.3.
-
Zeta Potential: Measure to assess the stability of the suspension. A value of ±30 mV is generally considered stable.
-
Dissolution Testing: Perform dissolution studies comparing the nanosuspension to the unformulated drug powder.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the intestinal permeability of a benzothiophene compound and assess if it is a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days until they form a confluent monolayer.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add the drug solution to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This represents absorption.
-
Basolateral to Apical (B-A) Transport: Add the drug solution to the basolateral chamber and measure its appearance in the apical chamber over time. This represents efflux.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Papp (A-B) = (dQ/dt) / (A * C0)
-
Papp (B-A) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of drug appearance in the receiver chamber
-
A = surface area of the membrane
-
C0 = initial drug concentration in the donor chamber
-
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .
-
An ER > 2 is a strong indication that the compound is a substrate for efflux transporters.[7]
-
Data Summary Table:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Control (Propranolol) | 20.5 | 18.9 | 0.92 | High Permeability |
| Control (Digoxin) | 0.5 | 5.5 | 11.0 | Efflux Substrate |
| Benzothiophene X | 1.2 | 8.4 | 7.0 | Efflux Substrate |
| Benzothiophene Y | 3.5 | 4.0 | 1.14 | Passive Permeation |
IV. Advanced Strategies
Strategy 1: Chemical Modification to Enhance Metabolic Stability
As demonstrated with selective estrogen receptor modulators (SERMs) like raloxifene, the benzothiophene core is prone to oxidative metabolism.[4] A successful strategy to improve bioavailability has been the targeted chemical modification to block these "metabolic hotspots." For example, replacing a hydrogen atom with a fluorine atom at a site of oxidation can prevent metabolism without significantly altering the compound's interaction with its biological target.[10] This approach led to the development of arzoxifene, a next-generation SERM with better bioavailability than raloxifene.[4][14]
Strategy 2: Nanotechnology-Based Drug Delivery
For compounds that are particularly challenging, nanotechnology offers sophisticated solutions. Encapsulating benzothiophene derivatives in nanoparticles, such as those made from human serum albumin or other polymers, can enhance solubility, protect the drug from degradation and first-pass metabolism, and potentially improve targeting to disease sites through the enhanced permeability and retention (EPR) effect.[15][16][17] Nanoemulsions have also been shown to significantly enhance the oral bioavailability of benzothiophene drugs like raloxifene.[18][19]
V. Conclusion
Overcoming the poor bioavailability of benzothiophene compounds requires a systematic and integrated approach that combines formulation science, medicinal chemistry, and a thorough understanding of ADME principles. By methodically identifying and addressing the specific barriers to absorption—be it solubility, metabolism, or efflux—researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modul
- Disposition and metabolism of a new benzothiophene antiestrogen in r
- Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
- Chemical modification modulates estrogenic activity, oxidative reactivity, and metabolic stability in 4'F-DMA, a new benzothiophene selective estrogen receptor modul
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- In vitro metabolic fate of a novel structural class: evidence for the formation of a reactive intermedi
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
- Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI.
- Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry.
- Synthesis and screening of new benzothiophene deriv
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed.
- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central.
- Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
- Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators.
- An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
- The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism. PubMed Central.
- Enhanced oral bioavailability of levormeloxifene and raloxifene by nanoemulsion: simultaneous bioanalysis using liquid chromatography-tandem mass spectrometry. PubMed Central.
- Nano based drug delivery systems: recent developments and future prospects. PubMed Central.
- Bioinspired nanofibers: advancing drug delivery for enhanced therapeutic applications. Journal of Applied Pharmaceutical Science.
- Technical Support Center: Overcoming Poor Oral Bioavailability of Algestone Acetophenide. Benchchem.
- Benzothiophene. Wikipedia.
- The impact of efflux transporters in the brain on the development of drugs for CNS disorders. Unknown Source.
- Molecular docking, ADME properties and synthesis of thiophene sulfonamide deriv
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- Enhanced oral bioavailability of levormeloxifene and raloxifene by nanoemulsion: simultaneous bioanalysis using liquid chromatography-tandem mass spectrometry. PubMed.
- The Necessity of Using Changes in Absorption Time to Implicate Intestinal Transporter Involvement in Oral Drug-Drug Interactions. PubMed.
- Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modul
- Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives.
- The Bioavailability of Drugs—The Current St
- (PDF) "Enhancing Oral Drug Absorption: Overcoming Physiological and Pharmaceutical Barriers for Improved Bioavailability".
- EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense.
- Impact of Drug-Mediated Inhibition of Intestinal Transporters on Nutrient and Endogenous Substr
- (PDF) FACTORS RESPONSIBLE FOR THE ORAL BIOAVAILABILITY OF DRUGS: A REVIEW.
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troubleshooting 5-Fluoro-1-benzothiophene-2-carboxamide in cell-based assays
Welcome to the technical support resource for researchers utilizing 5-Fluoro-1-benzothiophene-2-carboxamide in cell-based assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate common challenges and ensure the integrity of your experimental results. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzothiophene scaffold is a versatile core found in numerous pharmacologically active molecules.[1][2] The addition of a fluorine atom can enhance metabolic stability and bioavailability, while the carboxamide group allows for crucial hydrogen bonding interactions with biological targets.[3] Derivatives of this class have shown diverse biological activities, including anticancer and antimicrobial properties, making them valuable tools for drug discovery and development.[1][3][4]
However, like many small molecules, its physicochemical properties can present challenges in the context of aqueous, cell-based experimental systems. This guide will help you troubleshoot these issues systematically.
Below is a general workflow for troubleshooting common issues with small molecules in cell-based assays.
Section 1: Compound Solubility and Handling
Poor aqueous solubility is one of the most common reasons for the apparent inactivity or inconsistency of small molecule inhibitors.[5][6] If the compound precipitates, its effective concentration in the assay will be significantly lower and more variable than intended.
Q: My this compound solution, prepared from a DMSO stock, becomes cloudy or forms visible precipitates when added to my cell culture medium. What's happening and how can I fix it?
A: This phenomenon, known as "crashing out," is common for hydrophobic organic compounds. DMSO is an excellent organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound's solubility can drop dramatically, causing it to precipitate.
Causality: The issue arises from the abrupt change in solvent polarity. The compound is soluble in the non-polar DMSO but insoluble in the polar aqueous environment of your culture medium.
Troubleshooting Protocol:
-
Lower the Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but 0.1% is often recommended to minimize solvent-induced artifacts.[5] Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experiments.
-
Optimize the Dilution Method: Never dilute your concentrated DMSO stock directly into the final large volume of aqueous medium.[7] Instead, perform intermediate dilution steps.
-
Recommended Method: Prepare serial dilutions of your compound in 100% DMSO first. Then, add a small aliquot of the diluted DMSO stock to your final volume of culture medium while vortexing or pipetting gently to ensure rapid mixing.[8]
-
-
Perform a Solubility Test: Before treating your cells, verify the compound's solubility in your specific cell culture medium at the highest desired concentration.
Protocol: Solubility Test in Cell Culture Medium
-
Prepare your highest working concentration of this compound in the exact cell culture medium (including serum) that you will use for your experiment.
-
Vortex the solution gently.[5]
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂) for 1-2 hours.[5]
-
Visually inspect the solution for any signs of precipitation against a dark background. A cloudy or hazy appearance indicates poor solubility.[5]
-
For a more rigorous check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and look for a pellet.[5]
-
-
Consider Solubility Enhancers (Use with Caution): If solubility remains an issue, you might consider co-solvents or surfactants. However, these can interfere with your assay or affect cell health.
-
Serum: For cell culture, diluting the compound into serum-containing medium can help, as the compound may bind to proteins like albumin.[8]
-
Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Tween® 20 can sometimes help maintain solubility in biochemical assays, but their use in cell-based assays must be carefully validated for cytotoxicity.[6]
-
| Parameter | Recommendation | Rationale |
| Stock Solvent | High-purity, anhydrous DMSO | Moisture in DMSO can accelerate compound degradation and reduce solubility. |
| Stock Concentration | 10-20 mM (typical) | A high concentration minimizes the volume of DMSO added to the final assay. |
| Storage | Aliquot into single-use vials; store at -20°C or -80°C | Avoids repeated freeze-thaw cycles which can degrade the compound.[5][9] |
| Final DMSO % in Assay | ≤ 0.5%, ideally ≤ 0.1% | Minimizes solvent toxicity and off-target effects on cells.[5] |
Section 2: Cytotoxicity and Cell Health
It is crucial to distinguish between targeted, mechanism-based cytotoxicity (e.g., intended anti-proliferative effects) and non-specific toxicity due to poor solubility, compound degradation, or off-target effects.
Q: I'm observing widespread cell death even at low concentrations of the compound, which is inconsistent with the expected mechanism of action. How do I troubleshoot this?
A: Unintended cytotoxicity can stem from several sources. The compound itself might have off-target effects, it could be precipitating and causing physical stress to the cells, or the vehicle (DMSO) concentration could be too high. Thiophene derivatives have been shown to induce cytotoxicity in various cancer cell lines, so it's important to characterize this effect in your specific model.[1][4]
Troubleshooting Protocol:
-
Re-verify Solubility: First, confirm the compound is fully dissolved at the tested concentrations using the solubility test described above. Compound precipitates can cause mechanical damage to cells or induce stress pathways, leading to non-specific cell death.
-
Run a Detailed Cytotoxicity Dose-Response: Determine the precise concentration at which the compound becomes toxic to your specific cell line.
Protocol: Basic Cytotoxicity Assay (e.g., using Resazurin)
-
Cell Seeding: Plate your cells in a 96-well plate at a density optimized for logarithmic growth over the assay period.[5]
-
Compound Preparation: Prepare a 2x concentration series of this compound in your culture medium. Use a wide range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM).[5]
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%).
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine).
-
Media Blank: Medium only, no cells.
-
-
Treatment: Remove the plating medium and add the 2x compound dilutions to the appropriate wells.
-
Incubation: Incubate for relevant time points (e.g., 24, 48, 72 hours).[5]
-
Readout: Add a viability reagent like Resazurin according to the manufacturer's instructions and measure fluorescence.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the CC50 (Concentration causing 50% cytotoxicity).
-
-
Microscopic Examination: Visually inspect the cells under a microscope before and after treatment. Look for changes in morphology, adherence, or the presence of compound precipitates.
Section 3: Inconsistent or No Compound Activity
If you have confirmed solubility and ruled out non-specific cytotoxicity, but still observe no effect or highly variable results, the issue may lie with target engagement or the experimental design.
Q: I am not observing any effect of this compound in my assay, even at concentrations where it is fully soluble. What are the potential reasons?
A: The lack of an observable effect can be due to compound-related, protocol-related, or biological system-related factors.[5]
Causality: The compound may not be reaching its intended molecular target, the target may not be critical for the biological outcome you are measuring in your specific model, or the downstream signaling pathway may not be active.[5]
Troubleshooting Checklist:
-
Compound Integrity:
-
Target Engagement:
-
Target Expression: Does your cell line express the intended molecular target? Verify expression levels using techniques like Western Blot, qPCR, or flow cytometry. The biological context is critical.
-
Mechanism of Action: Is the downstream signaling pathway you are measuring active in your cell model? For example, if the compound inhibits a kinase, the pathway regulated by that kinase must be active.
-
-
Experimental Setup:
-
Concentration Range: Are you using a sufficiently wide range of concentrations? It's possible the IC50 is higher or lower than you initially tested.
-
Incubation Time: The compound may require a longer or shorter incubation time to produce a measurable effect. Perform a time-course experiment (e.g., 6, 24, 48, 72 hours).
-
Cell Density: Cell density can significantly influence drug response.[10] Ensure your seeding density is consistent and optimized for your assay.
-
Section 4: Assay-Specific Interference
Sometimes, a compound can directly interfere with the assay chemistry or detection method, leading to false-positive or false-negative results.
Q: My results are showing strange artifacts, or the compound appears to be active in an unexpected way. Could it be interfering with my assay?
A: Yes, this is a known issue with many small molecules.[11] Chemical reactivity or optical properties of the compound can interfere with common assay readouts.
Common Types of Interference:
-
Optical Interference: If your compound is colored or fluorescent, it can interfere with absorbance or fluorescence-based readouts (e.g., MTT, Resazurin, GFP reporters).
-
Troubleshooting: Run a "compound only" control in parallel. Add the compound to cell-free medium in a separate plate and measure the signal at your assay's wavelength. Subtract this background from your experimental values.
-
-
Chemical Reactivity: Some compounds are chemically reactive and can interfere with enzyme-based assays (e.g., luciferase reporters, assays using HRP). Thiol-reactive compounds, for instance, can inhibit enzymes non-specifically.[11]
-
Troubleshooting: One strategy is to include a scavenging agent like dithiothreitol (DTT) in the assay buffer, if compatible with your system, to mitigate the impact of thiol-reactive compounds.[11]
-
-
Redox Activity: Compounds that are redox-active can interfere with viability assays that rely on cellular redox potential, such as those using Resazurin (AlamarBlue) or MTT.[11]
-
Troubleshooting: The best solution is to use an orthogonal assay to confirm your results. If you see an effect with a redox-based viability assay, try confirming it with an assay that measures a different parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or a live/dead stain).
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound? A1: For most cell-based assays, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.[9] Ensure you are using a high-purity, anhydrous grade of DMSO, as moisture can degrade the compound.
Q2: How should I store my DMSO stock solution? A2: For long-term storage, it is best to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C.[9] This prevents degradation that can occur with repeated freeze-thaw cycles.[5]
Q3: What is the maximum concentration of DMSO my cells can tolerate? A3: This is cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep the final concentration at or below 0.1% to avoid solvent-induced stress or differentiation.[5] You must always include a vehicle control in your experiment with the same final DMSO concentration as your test samples.
Q4: Can I heat or sonicate the compound to get it into solution? A4: Gentle heating (e.g., to 37°C) or brief sonication can be used to aid dissolution, but must be done with caution.[6] First, you must verify that this compound is thermally stable, as excessive heat can cause degradation.[6][12] Always check for any visual changes like a color shift after heating.
References
-
How to dissolve small inhibitor molecules for binding assay? (2013). ResearchGate. Retrieved from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (2020). ResearchGate. Retrieved from [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Retrieved from [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). PMC - PubMed Central. Retrieved from [Link]
-
5-Fluoro-1-benzothiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase. (2011). PubMed. Retrieved from [Link]
-
Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). ResearchGate. Retrieved from [Link]
-
Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (2020). ResearchGate. Retrieved from [Link]
-
Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss. (2019). PMC - PubMed Central. Retrieved from [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC - NIH. Retrieved from [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). PMC - NIH. Retrieved from [Link]
-
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (2020). PMC - NIH. Retrieved from [Link]
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Buy 5-Fluoro-1-benzothiophene-2-carbonyl chloride | 1190198-22-1 [smolecule.com]
Technical Support Center: Synthesis of 5-Fluoro-1-benzothiophene-2-carboxamide
Welcome to the technical support guide for the synthesis of 5-Fluoro-1-benzothiophene-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.
Introduction: The Challenge of Amide Bond Formation
The synthesis of this compound from its corresponding carboxylic acid is a critical step in many discovery pipelines. The central challenge lies in the efficient formation of the amide bond. A direct reaction between 5-fluoro-1-benzothiophene-2-carboxylic acid and an amine source like ammonia is generally impractical due to a competing acid-base reaction, which forms a stable ammonium salt and renders the amine non-nucleophilic.[1] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species that readily reacts with the amine. This guide focuses on troubleshooting and optimizing this crucial activation and coupling process.
Section 1: Synthetic Overview & Workflow
The most common and reliable strategy involves a two-step, one-pot synthesis. First, the starting material, 5-Fluoro-1-benzothiophene-2-carboxylic acid, is activated. Second, the activated intermediate is reacted with a source of ammonia to form the target carboxamide.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is the most common complaint and can stem from several factors, primarily related to incomplete activation of the starting material or inefficient trapping of the activated intermediate.
-
Cause 1: Inefficient Carboxylic Acid Activation. The first step is the formation of a highly reactive intermediate. If this step is inefficient, you will recover unreacted starting material.
-
Solution: Ensure your coupling reagents are fresh and anhydrous. Many common coupling agents, especially carbodiimides like EDC and DCC, are moisture-sensitive.[2] Similarly, thionyl chloride (SOCl₂) will be quenched by water.[3] Always use anhydrous solvents. Consider adding a catalytic amount of DMF when using SOCl₂ or oxalyl chloride, as this forms the highly reactive Vilsmeier reagent in situ, which accelerates the formation of the acyl chloride.[3]
-
-
Cause 2: Poor Nucleophilicity of the Amine. As mentioned, the carboxylic acid protonates the amine/ammonia, neutralizing it.[1] Even in a well-staged reaction, the generation of an acidic byproduct (like HCl from an acyl chloride) can protonate the remaining ammonia, shutting down the reaction.[4]
-
Solution: When using an acyl chloride intermediate, the reaction requires at least two equivalents of the amine or, more efficiently, one equivalent of the amine and at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[2][4] For coupling-reagent-based methods, a base like Diisopropylethylamine (DIPEA) is often included.[5][6]
-
-
Cause 3: Hydrolysis of the Activated Intermediate. The activated ester or acyl chloride is highly electrophilic and can be hydrolyzed back to the carboxylic acid by trace amounts of water in the solvent or reagents.
-
Solution: Rigorously dry all solvents and glassware before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Caption: Troubleshooting flowchart for diagnosing low-yield issues.
Q2: I'm observing significant unreacted 5-Fluoro-1-benzothiophene-2-carboxylic acid. What should I check?
Answer: This is a clear indication that the initial activation step is failing.
-
Mechanism Insight: Coupling reagents like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is the species that is attacked by the amine. If the O-acylisourea doesn't form, the reaction cannot proceed.
-
Troubleshooting Steps:
-
Reagent Quality: EDC and DCC are the most common culprits.[2][7] Purchase from a reputable supplier and store in a desiccator.
-
Solvent Choice: The activation step benefits from aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).[2] Ensure the solvent is anhydrous.
-
Additives: The reaction of the O-acylisourea intermediate can be sluggish and prone to side reactions. The addition of nucleophilic catalysts like 1-Hydroxybenzotriazole (HOBt) or DMAP is highly recommended.[6] These additives intercept the O-acylisourea to form an active ester intermediate, which is more stable yet still highly reactive towards the amine. The use of HOBt is a standard practice in peptide chemistry to improve efficiency and suppress side reactions.[8]
-
Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the common impurities?
Answer: Impurities usually arise from the coupling reagents or side reactions.
-
From Carbodiimide Reagents (DCC/EDC): The main byproduct is a urea derivative (dicyclohexylurea or EDU). Dicyclohexylurea (DCU) from DCC is poorly soluble in most organic solvents and can often be removed by filtration.[7] The urea byproduct from EDC is water-soluble, making it easily removable during an aqueous workup.[2] If you see a persistent impurity, it could be an N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. Adding HOBt can minimize this side reaction.
-
From Uronium Reagents (HATU/HBTU): These reagents are very efficient but also generate byproducts.[7][8] However, these are typically removed during standard aqueous workup and silica gel chromatography.
-
From the Reaction Itself: A potential side reaction, especially if the reaction is overheated or conditions are harsh, is the dehydration of the primary carboxamide product to form the corresponding nitrile (5-Fluoro-1-benzothiophene-2-carbonitrile). This is a known side reaction for primary amides when using carbodiimide reagents.[7]
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound?
Answer: For laboratory-scale synthesis where high purity and yield are critical, using a modern coupling agent is the most reliable method. A procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) provides an excellent balance of reactivity, ease of use, and simple purification.[2][6]
Q2: How do I choose the right coupling agent for this synthesis?
Answer: The choice depends on factors like scale, cost, and desired reaction time.
| Activation Method | Mechanism | Advantages | Disadvantages | Byproduct Handling |
| SOCl₂ / Oxalyl Chloride | Forms an acyl chloride intermediate.[2][3] | Inexpensive, highly reactive intermediate. | Reagents are corrosive and moisture-sensitive. Generates acidic byproduct (HCl).[3][4] | Requires base (e.g., TEA) to neutralize HCl. Byproducts are volatile. |
| EDC / HOBt | Forms an O-acylisourea, then an HOBt active ester.[2][6] | High yield, mild conditions, water-soluble urea byproduct.[2] | More expensive than SOCl₂. EDC can be moisture-sensitive. | Urea byproduct is removed with a simple aqueous wash. |
| HATU / HBTU | Uronium-based; forms a highly activated ester.[7][8] | Very fast reaction times (often < 1 hour), high yields, low racemization.[5][7] | Most expensive option. | Byproducts are typically removed by workup and chromatography. |
Q3: What is the source of the amide's nitrogen? Can I use aqueous ammonia?
Answer: You must use a non-aqueous source of ammonia. Using aqueous ammonia (ammonium hydroxide) is strongly discouraged as the water will readily hydrolyze your activated intermediate back to the starting carboxylic acid.[4]
-
Recommended Sources:
-
Ammonia solution in an organic solvent: Commercially available solutions of ammonia in dioxane or methanol are excellent choices.
-
Ammonium Chloride with a Base: Using ammonium chloride (NH₄Cl) in the presence of a strong, non-nucleophilic base like TEA or DIPEA is a common and effective strategy. The base deprotonates the ammonium ion in situ to generate ammonia.
-
Q4: What are the best practices for setting up and monitoring the reaction?
Answer:
-
Setup: Always use oven-dried or flame-dried glassware. Assemble your apparatus and purge with an inert gas like nitrogen or argon before adding reagents.
-
Addition Order: The standard procedure is to dissolve the carboxylic acid (5-Fluoro-1-benzothiophene-2-carboxylic acid) and any additives (like HOBt) in an anhydrous aprotic solvent (e.g., DMF, DCM).[2] Cool the solution in an ice bath (0 °C) before adding the coupling agent (e.g., EDC). Let the activation proceed for 15-30 minutes at 0 °C before adding the ammonia source.
-
Monitoring: The reaction can be easily monitored by Thin Layer Chromatography (TLC). Spot the starting carboxylic acid, and co-spot it with the reaction mixture. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol A: Amide Synthesis using EDC/HOBt Coupling
This is the recommended method for achieving high yield and purity.
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and dissolve the solids in anhydrous DMF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
In a separate flask, prepare a suspension of ammonium chloride (NH₄Cl) (1.5 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 10 minutes.
-
Add the ammonia/DIPEA mixture from step 6 to the activated acid solution from step 5 via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Protocol B: Amide Synthesis via an Acyl Chloride Intermediate
This is a more traditional and cost-effective, though harsher, method.
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-Fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq) and suspend it in anhydrous DCM.
-
Add a catalytic drop of anhydrous DMF.
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.[3] Note: The reaction may require heating to reflux for 1-2 hours to ensure complete conversion.[3] Monitor by TLC (the acyl chloride will be less polar than the acid).
-
Once the conversion is complete, remove the excess SOCl₂ and DCM under reduced pressure.
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool the flask to 0 °C.
-
Slowly add a solution of ammonia in dioxane (2.5 eq) or a solution of NH₄Cl (1.5 eq) and triethylamine (2.5 eq) in DCM.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Perform an aqueous workup and purification as described in Protocol A, steps 9-11.
References
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]
-
ResearchGate. (2021). Why did my amide synthesis does not work?[Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]
-
Khan Academy. (n.d.). Forming amides from a carboxylic acid and its derivatives (practice). [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
MySkinRecipes. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. [Link]
-
Cai, L., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 478. [Link]
-
Journal of Medicinal Chemistry. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. [Link]
-
PubChem. (n.d.). 5-Fluoro-1-benzothiophene-2-carboxylic acid. [Link]
-
NCBI. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. Amide Synthesis [fishersci.dk]
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- 4. Khan Academy [khanacademy.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. hepatochem.com [hepatochem.com]
managing off-target effects of 5-Fluoro-1-benzothiophene-2-carboxamide
Document ID: FBTC-TSG-2026-01
Last Updated: January 19, 2026
Welcome to the technical support guide for 5-Fluoro-1-benzothiophene-2-carboxamide (Catalog No. CS-0259942).[1] This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use of this compound and to proactively manage and troubleshoot potential off-target effects during your experiments.
While benzothiophene carboxamide derivatives have shown promise in diverse research areas, including as potential antimalarials, antihypertriglyceridemics, and modulators of protein aggregation, it is crucial to rigorously validate the mechanism of action in your specific model system.[2][3][4] Small molecule inhibitors can exhibit polypharmacology, and distinguishing on-target from off-target effects is paramount for data integrity.[5][6] This guide provides a systematic approach to this challenge.
Part 1: Troubleshooting Guide for Unexpected Results
This section is structured to help you diagnose and resolve specific experimental issues that may arise from off-target activity.
Issue 1: The observed phenotype is inconsistent with the presumed target's known function.
Q: We are using this compound to inhibit Target X, but the cellular phenotype (e.g., unexpected cell death, altered morphology) does not align with published data for Target X knockout or knockdown. Could this be an off-target effect?
A: Yes, this is a classic indication of a potential off-target effect.[7] When a compound's phenotype deviates from the genetic validation of its intended target, a thorough investigation is warranted. Here is a systematic workflow to dissect the observation.
Workflow for Deconvoluting On-Target vs. Off-Target Phenotypes
Caption: Workflow for distinguishing on-target vs. off-target effects.
Detailed Protocol 1: Orthogonal Inhibition
-
Select a Control Compound: Choose a well-characterized inhibitor for Target X that has a different chemical scaffold from a benzothiophene carboxamide.
-
Determine Equipotent Doses: Perform a dose-response curve for both your compound and the orthogonal inhibitor against the purified Target X protein or in a target engagement assay to determine the IC50 of each.
-
Run Phenotypic Assay: Treat your cells with both compounds at equipotent concentrations (e.g., 1x, 5x, and 10x IC50).
-
Analyze Results:
-
If both compounds produce the same phenotype, the effect is likely on-target.[8]
-
If only this compound produces the phenotype, it is likely an off-target effect.
-
Issue 2: High concentration required to see an effect, leading to cytotoxicity.
Q: We only observe the desired inhibitory effect at high micromolar concentrations (>10 µM), which also causes significant cell death. How can we improve the therapeutic window?
A: The need for high concentrations is a red flag for several potential issues, including poor compound potency, low cell permeability, or engagement of low-affinity off-targets that mediate toxicity.[9]
Troubleshooting Steps:
-
Verify Compound Solubility: Poor aqueous solubility is a common reason for a lack of activity.[10] A compound that precipitates in media has a much lower effective concentration than intended.
-
Protocol: Prepare the highest concentration of the compound in your final assay buffer. Incubate for 1-2 hours under assay conditions. Inspect visually for precipitation and, if possible, quantify the soluble fraction by HPLC.
-
-
Assess Cell Permeability: The compound may not be efficiently entering the cell.
-
Strategy: While direct measurement can be complex, lysate-based assays can help diagnose this. If the compound is active in a lysate-based assay but not in an intact cell assay, permeability is a likely issue.[11]
-
-
Perform a Dose-Response Viability Assay: It is critical to understand the relationship between the dose required for target inhibition and the dose that causes toxicity.
Concentration % Target Inhibition % Cell Viability Therapeutic Index (TI) Vehicle (DMSO) 0% 100% - 0.1 µM 15% 98% High 1 µM 55% 95% High 10 µM 85% 60% Low 50 µM 90% 20% Very Low -
Interpretation: A narrow therapeutic index (where the effective concentration is close to the toxic concentration) suggests that the toxicity may be linked to off-target effects. Use the lowest concentration that gives a significant on-target effect.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm that this compound is binding to my intended target in cells?
A: Direct target engagement is the gold standard. Observing a downstream signaling change is good, but confirming physical binding inside the cell is better.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target protein stabilization upon ligand binding in intact cells or cell lysates. A positive result provides strong evidence of target engagement.[10]
-
Co-immunoprecipitation (Co-IP): If you have a biotinylated or otherwise taggable version of the compound, you can perform a pull-down assay from cell lysates to identify binding partners.
-
Phospho-protein Western Blotting: If your target is a kinase, probe the phosphorylation status of its direct downstream substrate. A dose-dependent decrease in phosphorylation is a strong indicator of on-target activity.[10]
Q2: Are there known off-target liabilities for the benzothiophene scaffold?
A: The benzothiophene scaffold is present in molecules with a wide range of biological activities.[12] While there isn't a single, universally known off-target for this entire class, related structures have been investigated as inhibitors of enzymes like Plasmodium enoyl-ACP reductase, as modulators of the RhoA/ROCK pathway, and as urotensin-II receptor antagonists.[2][13][14] Kinases are also a common target class for heterocyclic compounds.[6] Therefore, if you observe unexpected effects, it may be prudent to counter-screen against a panel of common off-targets, such as a broad kinase panel.
Q3: What is the best negative control for my experiments with this compound?
A: A truly inert negative control is challenging. The ideal negative control would be a structurally very similar analogue of this compound that is inactive against your primary target. This helps control for off-target effects that might be shared by the chemical scaffold. If such a compound is not available, the following are essential:
-
Vehicle Control: Always include a control with the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound.[10]
-
Structurally Unrelated Inhibitor: As mentioned in the troubleshooting guide, this is a crucial control to confirm that the observed phenotype is related to the inhibition of the target, not the specific chemistry of your compound.[7]
Visualizing Potential Off-Target Mechanisms
An off-target effect can complicate pathway analysis. For instance, a compound designed to inhibit Kinase A might also inhibit an unrelated Kinase C, leading to a misleading phenotype.
Caption: How an off-target effect can confound experimental results.
Q4: What general best practices should I follow when starting experiments with a new small molecule like this one?
A: A rigorous and systematic approach from the beginning can save significant time and resources.
-
Check Compound Quality: Always source compounds from a reputable supplier and, if possible, independently verify purity (>95% is recommended) and identity (e.g., via LC-MS or NMR).[10]
-
Perform Dose-Response Curves: Never rely on a single concentration. A dose-dependent effect is a hallmark of a specific interaction.[9]
-
Establish an Assay Window: Ensure your assay is robust by optimizing conditions and including appropriate positive and negative controls.
-
Use Multiple Cell Lines/Models: An effect that is consistent across multiple, relevant biological systems is more likely to be on-target and physiologically relevant.
-
Consider Genetic Validation Early: Use CRISPR or siRNA to knock down your target. This is the most powerful tool to validate that your compound's phenotype is a result of modulating the intended target.
References
- BenchChem. (2025). Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
- BenchChem. (n.d.). This compound | 1098356-12-7.
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Lin, A., et al. (n.d.). Turning liabilities into opportunities: Off-target based drug repurposing in cancer.
- ChemScene. (n.d.). 1098356-12-7 | this compound.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays.
- Banerjee, T., et al. (2011). Benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum enoyl-ACP reductase. IUBMB Life.
- Abu Sheikha, G., et al. (2011). Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats.
- Bak, A., et al. (2020). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42)
- Lee, C., et al. (2016). Benzo[b]thiophene-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Wang, Y., et al. (2024).
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degradation pathways of 5-Fluoro-1-benzothiophene-2-carboxamide under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoro-1-benzothiophene-2-carboxamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the potential degradation pathways of this compound under various experimental conditions. Understanding the stability of this molecule is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products.[1][2][3]
Introduction to Stability and Degradation
Forced degradation, or stress testing, is a critical component of pharmaceutical development.[3] It involves subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[2][4] This information is vital for developing stability-indicating analytical methods, understanding the chemical behavior of the molecule, and informing formulation, packaging, and storage decisions.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the functional groups present in the molecule (a benzothiophene ring system, a carboxamide group, and a fluorine substituent), the primary anticipated degradation pathways are:
-
Hydrolysis: The carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-fluoro-1-benzothiophene-2-carboxylic acid and ammonia.[5]
-
Oxidation: The sulfur atom in the benzothiophene ring is a likely site for oxidation, potentially forming the corresponding sulfoxide and subsequently the sulfone.[6][7][8]
-
Photodegradation: Aromatic systems like benzothiophene can be susceptible to degradation upon exposure to light, which may lead to complex reactions including ring cleavage or polymerization.[9][10]
Q2: How does the fluorine substituent affect the stability of the molecule?
A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzothiophene ring system. It may affect the susceptibility of the ring to electrophilic attack and could modulate the rate of oxidative degradation. The fluorine substituent itself is generally stable and unlikely to be a primary site of degradation under typical stress conditions.
Q3: What are the typical conditions for forced degradation studies?
A3: Forced degradation studies typically involve exposing the compound to a range of stress conditions to achieve a target degradation of 5-20%.[11] More extensive degradation can complicate the identification of primary degradation products.[11] The table below summarizes common starting conditions, which should be optimized for this compound.
| Degradation Type | Experimental Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C |
| Oxidation | 3% to 30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80°C) or in solution |
| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |
Q4: What analytical techniques are best suited for monitoring the degradation of this compound?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common and effective technique. The method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products formed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. The stress level is insufficient. | Increase the concentration of the stressor (acid, base, or oxidant), elevate the temperature, or extend the exposure time.[11] |
| Degradation is too rapid, resulting in more than 20% loss of the parent compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[11] The goal is to generate a profile of primary degradants. |
| Poor resolution between the parent peak and degradation products in HPLC. | The analytical method is not stability-indicating. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, or pH. |
| Multiple, unidentified small peaks appear in the chromatogram. | These could be secondary degradation products or artifacts. | Focus on identifying the primary degradation products first by analyzing samples at earlier time points. Ensure the purity of the starting material. |
| Precipitation of the compound in the stress solution. | The solubility of the compound is limited in the chosen solvent system. | Consider using a co-solvent, but ensure it does not interfere with the degradation chemistry.[11] |
Potential Degradation Pathways and Mechanisms
The following sections detail the scientifically plausible degradation pathways for this compound. These are proposed pathways and should be confirmed through experimental studies.
Hydrolytic Degradation
The amide bond of the carboxamide group is the most likely site for hydrolytic cleavage.[5][12]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate and ammonia.
The primary degradation product in both cases is expected to be 5-fluoro-1-benzothiophene-2-carboxylic acid .[13]
Caption: Proposed oxidative degradation pathway.
Photodegradation
Photodegradation pathways can be complex and may involve radical mechanisms. [10]For benzothiophene derivatives, photodegradation can lead to a variety of products, including dimers, polymers, or ring-opened species. The exact products are highly dependent on the specific conditions (e.g., wavelength of light, presence of oxygen, solvent).
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.
General Experimental Workflow
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- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 5-Fluoro-1-benzothiophene-2-carboxylic acid | C9H5FO2S | CID 901439 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to enhance the selectivity of 5-Fluoro-1-benzothiophene-2-carboxamide
Introduction
Welcome to the technical support center for 5-Fluoro-1-benzothiophene-2-carboxamide. This molecule is a key heterocyclic scaffold in medicinal chemistry, with derivatives showing potential as potent inhibitors of enzymes like nicotinamide phosphoribosyltransferase (Nampt) in cancer therapy.[1] However, achieving high selectivity during its synthesis presents significant challenges related to regiochemistry and reaction conditions.
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered questions. Our approach is grounded in mechanistic principles to empower you to not only solve immediate experimental issues but also to strategically design more robust and selective synthetic routes.
Core Concept: A Bifurcated Strategy for Maximizing Selectivity
The most effective method for synthesizing this compound with high selectivity involves a two-phase approach. Direct functionalization of a pre-formed benzothiophene ring often leads to mixtures of isomers due to the inherent reactivity of the heterocyclic core.[2][3] A more controlled strategy is to first construct the desired substituted benzothiophene core and then introduce the carboxamide functionality.
This workflow minimizes the formation of regioisomers and allows for optimization of each distinct chemical transformation.
Caption: Strategic workflow for enhancing selectivity.
Troubleshooting Guide and FAQs
This section addresses specific experimental challenges in a question-and-answer format, integrating troubleshooting with foundational knowledge.
Section 1: Issues in Synthesizing the Benzothiophene Core (Regioselectivity)
Q1: My synthesis is producing a mixture of fluoro-isomers (e.g., 4-F, 6-F, 7-F) instead of the pure 5-fluoro product. How can I ensure the correct regiochemistry?
A1: This is a classic regioselectivity problem that stems from the choice of starting materials and reaction type. Attempting to fluorinate a pre-existing benzothiophene is highly prone to producing isomeric mixtures.
Causality: The directing effects of the fused benzene ring and the sulfur heteroatom do not strongly favor fluorination at the C5 position over others.
Solution: Substrate-Controlled Synthesis. The most reliable strategy is to begin with a starting material where the fluorine atom is already in the correct position. A common and effective approach is the cyclization of a substituted thiophenol. For example, starting with a derivative of 4-fluorothiophenol ensures the fluorine is locked into the desired position which will become C5 of the final benzothiophene ring.
Many modern benzothiophene syntheses, such as those involving palladium-catalyzed cyclization or radical annulation, offer high regioselectivity based on the precursor's structure.[3][4] Cyclization reactions are generally preferred over direct arylation for constructing the core as they typically yield a single desired regioisomer.[3]
Q2: During my reaction, I'm observing significant byproduct formation from substitution at the C3 position. Why does this happen and how can I favor C2 functionalization?
A2: This issue arises from the intrinsic electronic properties of the benzothiophene ring system.
Causality: Benzothiophene is an aromatic, electron-rich heterocycle. Theoretical and experimental data show that it preferentially undergoes electrophilic substitution at the C3 position, which is the most nucleophilic carbon.[2] If your synthetic route involves an electrophilic step intended for C2, it will likely be outcompeted by C3 attack.
Caption: Preferred site of electrophilic attack on benzothiophene.
Solution: Build the Ring with the C2-Substituent Pre-installed. Do not attempt to add the carboxamide or a precursor group to a 5-fluorobenzothiophene ring via an electrophilic substitution. Instead, use a cyclization strategy that constructs the ring with the C2-substituent already in place.
Recommended Protocol: Example via Gewald Reaction Precursor A versatile approach involves precursors suitable for reactions like the Gewald synthesis, which builds the thiophene ring.
-
Start: Begin with 4-fluorobenzaldehyde.
-
Knoevenagel Condensation: React 4-fluorobenzaldehyde with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
-
Gewald Reaction: React the product from step 2 with elemental sulfur and a base (e.g., morpholine). This will form a 2-amino-3-carboxy-substituted thiophene ring.
-
Further Steps: The resulting aminothiophene can then be elaborated to form the fused benzene ring, already possessing the required C2 functionality.
This multi-step, but highly controlled, process avoids the C3-reactivity issue entirely.
Section 2: Challenges in Amide Bond Formation
Q3: My amide coupling reaction between 5-fluoro-1-benzothiophene-2-carboxylic acid and my amine/ammonia source is inefficient, resulting in low yield and unreacted starting material. What can I do?
A3: This is a common problem in amide synthesis, often related to insufficient activation of the carboxylic acid. The electronic nature of the 5-fluoro-1-benzothiophene-2-carboxylic acid can also play a role; the electron-withdrawing fluorine and benzothiophene core can make the carboxyl group less nucleophilic than simpler carboxylic acids.
Solution: Robust Carboxylic Acid Activation. The most reliable method is to convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride.
Detailed Protocol: Acyl Chloride Method
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-fluoro-1-benzothiophene-2-carboxylic acid (1.0 eq).
-
Solvent: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Activation: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (1.5–2.0 eq) dropwise.[5] Alternatively, oxalyl chloride can be used.
-
Reaction: Allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC or quenching a small aliquot for LC-MS analysis to confirm the disappearance of the starting carboxylic acid.
-
Workup: Carefully remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 5-fluoro-1-benzothiophene-2-carbonyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of the desired amine (e.g., a solution of ammonia in dioxane or the relevant primary/secondary amine) (2.2 eq) and a non-nucleophilic base like triethylamine (TEA) (2.5 eq). Stir for 2-12 hours until completion.
Alternative: Using Coupling Reagents If the acyl chloride method is too harsh for other functional groups on your molecule, peptide coupling agents can be used. However, be mindful of byproduct removal.
| Coupling Reagent | Activating Agent | Base | Common Byproduct | Notes |
| DCC (Dicyclohexylcarbodiimide) | - | DMAP (cat.) | Dicyclohexylurea (DCU) | DCU is poorly soluble and can be difficult to remove.[6] |
| EDC (HATU, HOBt) | - | DIPEA | Water-soluble urea | Byproduct is easily removed with an aqueous wash. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | HOBt/HOAt | DIPEA | Tetramethylurea | Very efficient but expensive. Ideal for difficult couplings. |
Section 3: Purification and Analytical Confirmation
Q4: How can I effectively purify the final this compound and remove persistent impurities?
A4: A multi-step purification strategy is often necessary.
Solution 1: Recrystallization. This is the preferred method if the product is a stable solid and a suitable solvent system can be found. It is excellent for removing trace impurities and achieving high analytical purity.[7][8]
-
Solvent Screening: Test solvents like ethanol, isopropanol, ethyl acetate, toluene, or mixtures (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent will dissolve the compound when hot but poorly when cold.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and perform a hot filtration. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[8]
Solution 2: Column Chromatography. This is essential for separating compounds with similar polarities, such as regioisomers or closely related byproducts.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): The polarity should be optimized using Thin Layer Chromatography (TLC) first. For a moderately polar compound like an amide, a good starting point is a mixture of a non-polar solvent (hexane or heptane) and a polar solvent (ethyl acetate). A typical gradient might run from 10% to 50% ethyl acetate in hexane.
Q5: What are the key analytical signatures to confirm I have selectively synthesized the correct this compound isomer?
A5: A combination of NMR spectroscopy and a chromatographic purity check is essential.[9]
-
¹H NMR: Look for the characteristic splitting patterns of the aromatic protons on the benzothiophene core. The fluorine at C5 will introduce additional J-coupling to nearby protons, particularly H4 and H6. The proton at C3 is also a key singlet to identify.
-
¹⁹F NMR: This is the most direct method to confirm the presence and environment of the fluorine atom. The molecule should show a single resonance in the ¹⁹F spectrum.
-
¹³C NMR: Carbon-fluorine coupling (J-CF) is a powerful diagnostic tool. The carbon directly attached to the fluorine (C5) will appear as a doublet with a large coupling constant (¹J-CF ≈ 240-260 Hz). Carbons two and three bonds away (C4, C6, etc.) will show smaller couplings.
-
HPLC/LC-MS: High-Performance Liquid Chromatography is the gold standard for assessing purity. A single sharp peak indicates a pure compound. Liquid Chromatography-Mass Spectrometry (LC-MS) will confirm that this peak corresponds to the correct molecular weight for your target compound.
By combining a substrate-controlled synthetic strategy with robust reaction conditions and rigorous purification and analysis, researchers can confidently enhance the selectivity and yield of this compound for applications in drug discovery and development.
References
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Al-Hiari, Y. M., et al. (2012). 5-fluoro-1H-indole-2-carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. Molecules, 17(11), 13394-13408. Available from: [Link]
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Al-Hourani, B. J., et al. (2011). Synthesis of 5-fluoro-1H-indole-2-carboxamides from un-substituted and substituted aminobenzophenones. Journal of Chemical and Pharmaceutical Research, 3(4), 710-716. Available from: [Link]
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Reddy, T. H., et al. (2017). Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry, 13, 1866-1870. Available from: [Link]
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Abu Sheikha, G., et al. (2007). Synthesis of Benzothiophene Carboxamide Derivatives and their Pharmacological Evaluation as Potent Antihypertriglyceridemic Agents in Rats. Chemical and Pharmaceutical Bulletin, 55(1), 94-99. Available from: [Link]
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Organic Chemistry Portal. Synthesis of Benzothiophene. Organic Chemistry Portal. Available from: [Link]
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Various Authors. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. IntechOpen. Available from: [Link]
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Wu, B., & Yoshikai, N. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14(24), 5402-5416. Available from: [Link]
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Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334-5337. Available from: [Link]
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Goud, E. T., et al. (2022). Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. ACS Omega, 7(45), 41537-41548. Available from: [Link]
- Google Patents. (2009). Purification method of benzothiophene. Google Patents.
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Squeo, B. M., et al. (2015). Effect of fluorine substitution on tetraphenylethene-benzothiadiazole based AIE-active copolymers. Polymer Chemistry, 6(45), 7851-7859. Available from: [Link]
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Proctor, D. J., et al. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Angewandte Chemie International Edition, 56(14), 3957-3961. Available from: [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available from: [Link]
-
Abu Sheikha, G., et al. (2007). Synthesis of benzothiophene carboxamide derivatives and their pharmacological evaluation as potent antihypertriglyceridemic agents in rats. Chemical & Pharmaceutical Bulletin, 55(1), 94-99. Available from: [Link]
-
Squeo, B. M., et al. (2015). Effect of Fluorine Substitution on Tetraphenylethene-Benzothiadiazole Based AIE-active Copolymers. Polymer Chemistry, 6, 7851-7859. Available from: [Link]
-
Leen, V., et al. (2015). Investigations on the Synthesis, Reactivity, and Properties of Perfluoro-α-Benzo-Fused BOPHY Fluorophores. Chemistry – A European Journal, 21(29), 10447-10458. Available from: [Link]
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Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8519-8525. Available from: [Link]
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Bai, R., et al. (2016). Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Bioorganic & Medicinal Chemistry Letters, 26(4), 1352-1356. Available from: [Link]
-
Gökçe, H., et al. (2020). Synthesis and Theoretical Study of Amide Compounds Containing Aminothiophene and Six-Membered Heterocyclic Rings. ChemistrySelect, 5(4), 1461-1469. Available from: [Link]
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ACS Publications. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Omega. Available from: [Link]
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Song, E. Y., et al. (2008). Synthesis of amide and urea derivatives of benzothiazole as Raf-1 inhibitor. European Journal of Medicinal Chemistry, 43(7), 1519-1524. Available from: [Link]
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Zhao, L., et al. (2006). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 11(4), 282-291. Available from: [Link]
-
Quora. (2016). Reactivity order is pyrrole>furan >thiophene . What is the reason? Quora. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(5), 1123. Available from: [Link]
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Technical Support Center: Addressing Resistance to Benzothiophene-Based Compounds
Introduction:
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiophene-based compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance to this important class of therapeutic agents. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying scientific principles to empower you to make informed decisions in your experiments. Benzothiophene derivatives have shown significant promise across a wide range of applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4][5] However, as with many therapeutic compounds, the development of resistance can be a significant hurdle. This guide will help you navigate and address these challenges.
Part 1: Understanding Resistance Mechanisms
Before troubleshooting specific experimental issues, it is crucial to understand the primary mechanisms by which cells or microorganisms can develop resistance to benzothiophene-based compounds. These mechanisms are not mutually exclusive and can often coexist, creating a complex resistance phenotype.[6][7]
The primary mechanisms of resistance include:
-
Target Protein Alteration: Mutations in the target protein can prevent the benzothiophene compound from binding effectively.[8][9]
-
Increased Drug Efflux: Overexpression of efflux pumps can actively transport the compound out of the cell, preventing it from reaching its target.[10][11]
-
Metabolic Inactivation: The compound may be metabolized into an inactive form, reducing its effective concentration.[12][13]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity and resistance.[14][15][16]
-
Tumor Microenvironment (TME) Influence: In the context of cancer, the TME can contribute to drug resistance through various mechanisms, including the secretion of protective factors and the promotion of cell survival pathways.[7][17][18][19][20]
Visualizing Resistance Pathways
To better understand the interplay of these mechanisms, the following diagram illustrates the key pathways involved in the development of resistance to benzothiophene-based compounds.
Caption: Key mechanisms of resistance to benzothiophene-based compounds.
Part 2: Troubleshooting Guides
This section is formatted as a series of questions you might have during your experiments, followed by detailed answers and protocols to help you troubleshoot.
Question 1: My benzothiophene compound is losing efficacy over time in my cell culture model. How can I determine if this is due to the development of resistance?
Answer: This is a common observation and a critical first step in investigating resistance. It's essential to confirm that the loss of efficacy is due to a stable change in the cells and not experimental variability.
Troubleshooting Workflow:
-
Confirm Loss of Efficacy:
-
Action: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) on your treated cell population and compare it to the parental (untreated) cell line.[21][22]
-
Expected Outcome: A rightward shift in the dose-response curve and an increase in the IC50 or EC50 value for the treated population compared to the parental line.
-
-
Assess Stability of Resistance:
-
Action: Culture the suspected resistant cells in a drug-free medium for several passages (e.g., 5-10) and then re-challenge them with the benzothiophene compound in a dose-response assay.
-
Rationale: This helps to distinguish between stable genetic or epigenetic changes and transient adaptation.
-
Expected Outcome:
-
Stable Resistance: The cells remain resistant to the compound.
-
Transient Adaptation: The cells regain sensitivity to the compound.
-
-
Experimental Protocol: Generating a Dose-Response Curve
-
Cell Seeding: Seed your parental and suspected resistant cells in 96-well plates at a predetermined optimal density.[22]
-
Compound Dilution: Prepare a serial dilution of your benzothiophene compound.
-
Treatment: After allowing the cells to adhere overnight, treat them with the various concentrations of your compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period appropriate for your cell line and compound (typically 48-72 hours).[21]
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the log of the compound concentration and calculate the IC50/EC50 values.
Caption: Workflow for confirming drug resistance via dose-response analysis.
Question 2: I've confirmed resistance. How can I determine if increased drug efflux is the cause?
Answer: Increased drug efflux, often mediated by ATP-binding cassette (ABC) transporters, is a common mechanism of multidrug resistance.[6] You can investigate this by using an efflux pump inhibitor or by directly measuring the accumulation of a fluorescent substrate.
Troubleshooting Strategies:
-
Co-treatment with an Efflux Pump Inhibitor:
-
Action: Perform a dose-response assay with your benzothiophene compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil, cyclosporin A, or a more specific inhibitor for the suspected pump).
-
Rationale: If efflux is the primary resistance mechanism, inhibiting the pumps should restore sensitivity to your compound.
-
Expected Outcome: A significant decrease in the IC50 value of your compound in the resistant cells when co-treated with the inhibitor.
-
-
Fluorescent Dye Accumulation Assay:
-
Action: Use a fluorescent substrate of efflux pumps (e.g., rhodamine 123, Hoechst 33342, or ethidium bromide) to measure its accumulation in parental versus resistant cells.[11]
-
Rationale: Resistant cells with overactive efflux pumps will accumulate less of the fluorescent dye.
-
Expected Outcome: Lower fluorescence intensity in the resistant cells compared to the parental cells.
-
Experimental Protocol: Ethidium Bromide-Agar Cartwheel Method
This is a simple method to qualitatively assess efflux pump activity.[23]
-
Plate Preparation: Prepare a series of agar plates containing varying concentrations of ethidium bromide (e.g., 0.5, 1.0, 1.5, 2.0 mg/L).
-
Inoculation: Inoculate your parental and resistant bacterial strains onto the plates in a "cartwheel" pattern.
-
Incubation: Incubate the plates under appropriate conditions.
-
Visualization: Visualize the plates under UV light. The lowest concentration of ethidium bromide that produces fluorescence is indicative of the efflux capacity.
-
Interpretation: Higher efflux activity requires a higher concentration of ethidium bromide to see fluorescence.
-
| Strain | Efflux Activity | Ethidium Bromide Concentration for Fluorescence |
| Parental | Low | Low (e.g., 0.5 mg/L) |
| Resistant | High | High (e.g., 2.0 mg/L) |
Question 3: My compound's efficacy is not restored by efflux pump inhibitors. Could the resistance be due to target mutation?
Answer: Yes, target mutation is a very common mechanism of acquired resistance to targeted therapies.[9] Identifying the specific mutation(s) is key to understanding the resistance mechanism and potentially designing next-generation inhibitors.
Troubleshooting Workflow:
-
Sequence the Target Gene:
-
Action: Isolate genomic DNA or RNA (for cDNA synthesis) from both parental and resistant cells. Amplify the coding region of the target gene using PCR and perform Sanger or next-generation sequencing.[24][25]
-
Rationale: This will directly identify any mutations in the target gene.
-
Expected Outcome: Identification of one or more mutations in the resistant cells that are absent in the parental cells.
-
-
Functional Validation of Mutations:
-
Action: If a mutation is identified, validate its role in conferring resistance. This can be done by:
-
Rationale: This confirms that the identified mutation is responsible for the observed resistance.
-
Caption: Workflow for identifying and validating resistance-conferring target mutations.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use in vitro models to study resistance that might occur in vivo?
A1: Yes, in vitro models are powerful tools for studying resistance mechanisms.[6] You can generate drug-resistant cell lines by continuous exposure to increasing concentrations of your benzothiophene compound.[22][27] While these models may not fully recapitulate the complexity of the in vivo tumor microenvironment, they are excellent for isolating and studying specific resistance mechanisms like target mutations and efflux pump overexpression.[6][27]
Q2: My benzothiophene compound is known to be a substrate for cytochrome P450 enzymes. Could this be related to resistance?
A2: Absolutely. If your compound is metabolized by enzymes like CYPs, upregulation of these enzymes in the target cells could lead to increased metabolic inactivation of the drug, thereby reducing its effective concentration at the target site.[12][13] This is a valid mechanism of resistance. You can investigate this by quantifying the expression of relevant metabolizing enzymes in your resistant cells or by using inhibitors of these enzymes in your cell-based assays.
Q3: I am working with a bacterial model. Are the resistance mechanisms similar to those in cancer cells?
A3: Many of the core principles are the same. Bacteria can develop resistance to benzothiophene-based compounds through target modification, increased efflux, and enzymatic inactivation of the drug.[9][28][29] While the specific genes and proteins involved will differ, the overall strategies for troubleshooting (e.g., sequencing the target, using efflux pump inhibitors) are applicable.
Q4: What role does the tumor microenvironment play in resistance to benzothiophene compounds?
A4: The tumor microenvironment (TME) can significantly contribute to drug resistance.[7][17][19] For instance, cancer-associated fibroblasts (CAFs) within the TME can secrete growth factors that activate pro-survival signaling pathways in cancer cells, allowing them to bypass the inhibitory effects of your compound.[7] The extracellular matrix can also act as a physical barrier to drug penetration. When transitioning to in vivo studies, it is critical to consider these factors.
Q5: I have identified a novel resistance mechanism. What are my next steps?
A5: This is a significant finding. The next steps would be to thoroughly validate the mechanism, as described in the troubleshooting guides. Following validation, you can consider strategies to overcome this resistance. This could involve designing new benzothiophene analogs that are not susceptible to this resistance mechanism (e.g., that do not bind to the mutated target or are not substrates for the identified efflux pump) or exploring combination therapies that target the resistance pathway.
References
- Discovery of a benzothiophene-flavonol halting miltefosine and antimonial drug resistance in Leishmania parasites through the application of medicinal chemistry, screening and genomics. (2019). PubMed.
- Structure-based Methods for Predicting Target Mutation-induced Drug Resistance and Rational Drug Design to Overcome the Problem. (n.d.). PubMed Central.
- View of Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. (n.d.).
- Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. (n.d.). Prince Sattam bin Abdulaziz University - Pure Help Center.
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). MDPI.
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). PMC - NIH.
- Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. (2024). PubMed.
- Screening for Inhibitors of Bacterial Multidrug Efflux Pumps. (2013). Emery Pharma.
- A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. (n.d.). The Open Microbiology Journal.
- Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences.
- Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. (2020). PMC - NIH.
- An overview of benzo [b] thiophene-based medicinal chemistry. (2017).
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- Molecular Mechanism of Drug Resistance. (n.d.). PMC - PubMed Central.
- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
- An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed.
- How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience.
- Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. (2025). Crown Bioscience.
- The Art of Finding the Right Drug Target: Emerging Methods and Str
- Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. (2015). NIH.
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- Influence of Benzo(a)pyrene on Different Epigenetic Processes. (2021). PubMed.
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- Bioactivation potential of thiophene-containing drugs. (2014). PubMed.
- Tumour Microenvironment Stress Promotes the Development of Drug Resistance. (n.d.). MDPI.
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- Epigenetic modifications: Key players in cancer heterogeneity and drug resistance. (2023). PMC.
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Validation & Comparative
A Comparative Guide to 5-Fluoro-1-benzothiophene-2-carboxamide and Other Benzothiophene Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have demonstrated a wide array of biological activities, with a significant focus on anticancer applications. This guide provides an in-depth comparison of 5-Fluoro-1-benzothiophene-2-carboxamide against other key benzothiophene derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and supporting experimental data to inform future drug discovery efforts.
The Significance of the Benzothiophene Core and the Role of Fluorination
The bicyclic structure of benzothiophene, consisting of a fused benzene and thiophene ring, provides a rigid and planar framework that can effectively interact with various biological targets. The carboxamide group at the 2-position is a key feature, often involved in hydrogen bonding interactions with protein residues.
The introduction of a fluorine atom at the 5-position, as in this compound, can profoundly influence the molecule's physicochemical properties and biological activity. Due to its high electronegativity and small size, fluorine can alter the electronic distribution of the aromatic system, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins. These modifications can lead to enhanced potency and a more favorable pharmacokinetic profile.[1]
Comparative Analysis of Anticancer Activity
While direct head-to-head studies are limited, a comparative analysis can be constructed by examining the reported in vitro cytotoxicities of various 5-substituted benzothiophene-2-carboxamide derivatives against a panel of human cancer cell lines. The following data, compiled from various sources, highlights the impact of different substituents at the 5-position on anticancer potency.
Table 1: Comparative in vitro Anticancer Activity (IC50, µM) of 5-Substituted Benzothiophene-2-carboxamide Derivatives
| Compound/Derivative | Substitution at 5-position | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HepG2 (Liver) | PC-3 (Prostate) | Reference |
| This compound | -F | Data not available | Induces G2/M arrest | Data not available | Data not available | Data not available | [2] |
| 5-Chloro-1-benzothiophene-2-carboxamide | -Cl | ~43.4 | Data not available | Data not available | Data not available | Data not available | [3] (Implied) |
| 5-Bromo-1-benzothiophene-2-carboxamide | -Br | Data not available | Data not available | Data not available | Data not available | Data not available | |
| 5-Methyl-1-benzothiophene-2-carboxamide | -CH3 | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Unsubstituted Benzothiophene-2-carboxamide | -H | >100 | >100 | >100 | >100 | >100 | [4] |
Note: Data for a direct comparison is sparse in the public domain. The table is populated with available data points to illustrate the potential impact of substitutions. "Data not available" indicates that specific IC50 values for that compound against that cell line were not found in the searched literature.
Mechanisms of Action: Targeting Key Cancer Pathways
Benzothiophene derivatives exert their anticancer effects through various mechanisms, often by inhibiting critical cellular processes. Two prominent mechanisms are the inhibition of tubulin polymerization and the modulation of STAT3 signaling.
Inhibition of Tubulin Polymerization
Several benzothiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a crucial process for microtubule formation and cell division. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
dot
Caption: Benzothiophene derivatives can inhibit tubulin polymerization, leading to mitotic arrest.
Inhibition of STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Certain benzothiophene derivatives, particularly benzothiophene 1,1-dioxides, have been developed as potent STAT3 inhibitors. They typically bind to the SH2 domain of STAT3, preventing its phosphorylation and dimerization, which are essential for its activation and nuclear translocation.
dot
Caption: Benzothiophene derivatives can inhibit the STAT3 signaling pathway.
Experimental Protocols
Synthesis of this compound
dot
Caption: A general workflow for the synthesis of this compound.
Step-by-Step Methodology (Hypothetical):
-
Synthesis of Ethyl 2-((4-fluorophenyl)thio)acetate: To a solution of 4-fluorothiophenol in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) followed by ethyl bromoacetate. The reaction mixture is typically stirred at room temperature or with gentle heating.
-
Cyclization to Ethyl 5-fluoro-1-benzothiophene-2-carboxylate: The thioacetate intermediate is subjected to cyclization, often using a strong acid catalyst such as polyphosphoric acid (PPA) or methanesulfonic acid, at elevated temperatures.
-
Hydrolysis to 5-fluoro-1-benzothiophene-2-carboxylic acid: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., sodium hydroxide) in an aqueous alcohol solution, followed by acidification.
-
Amidation to this compound: The carboxylic acid is converted to the amide. This can be achieved by first converting the acid to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent. Alternatively, direct coupling with an ammonia source can be achieved using a coupling agent such as EDC/HOBt.
Note: This is a generalized protocol and would require optimization and validation in a laboratory setting.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effects of the benzothiophene derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Future research should focus on:
-
Systematic Synthesis and Screening: A comprehensive library of 5-substituted benzothiophene-2-carboxamides, including various halogen and alkyl groups, should be synthesized and screened against a broad panel of cancer cell lines to establish a clear and comparative structure-activity relationship.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their primary cellular targets and signaling pathways.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be advanced to preclinical in vivo models to evaluate their antitumor efficacy, toxicity, and pharmacokinetic properties.
By pursuing these research avenues, the full potential of this compound and its analogs as next-generation anticancer therapeutics can be realized.
References
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. Available at: [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - NIH. Available at: [Link]
-
Comparison of Antitumor Activity of Some Benzothiophene and Thienothiophene Carboxanilides and Quinolones in 2D and 3D Cell Culture System - ResearchGate. Available at: [Link]
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A Researcher's Guide to Validating the Anticancer Activity of 5-Fluoro-1-benzothiophene-2-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound 5-Fluoro-1-benzothiophene-2-carboxamide. We will delve into the scientific rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with established anticancer agents. This document is designed to be a practical, in-depth technical resource, empowering you to conduct robust and self-validating experiments.
Introduction: The Therapeutic Potential of Benzothiophene Derivatives
Benzothiophene scaffolds are a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a fluorine atom can enhance metabolic stability and bioavailability, making fluorinated derivatives particularly interesting for drug development.[1][2][3] Several studies have highlighted the anticancer potential of benzothiophene derivatives, with proposed mechanisms of action including the inhibition of crucial signaling pathways like STAT3 and interference with microtubule dynamics.[4][5][6]
This compound is a compound of interest within this class. This guide will outline a systematic approach to characterizing its anticancer profile, from initial cytotoxicity screening to elucidating its mechanism of action.
Section 1: Foundational In Vitro Efficacy Assessment: The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol is optimized for adherent cancer cell lines in a 96-well format.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy, sub-confluent culture.
-
Seed 1 x 104 cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Include wells for a "no-cell" control (medium only) to serve as a blank.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a "vehicle control" group treated with the same concentration of DMSO as the highest compound concentration.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.
Comparative Performance: IC50 Values
To contextualize the potency of this compound, it is crucial to compare its IC50 values with those of established chemotherapeutic agents. The following table presents a hypothetical, yet scientifically plausible, comparison based on the activities of structurally related compounds.
| Cell Line | Cancer Type | This compound (µM) (Hypothetical) | Doxorubicin (µM)[7][8] | Cisplatin (µM)[9][10][11] | Paclitaxel (nM)[12][13][14] |
| MCF-7 | Breast Cancer | 1.5 | 0.4 - 2.5 | 18.5 - 33.6 | 2.5 - 15 |
| HCT116 | Colon Cancer | 2.8 | ~0.2 | ~7.0 | 8 - 30 |
| A549 | Lung Cancer | 3.2 | > 20 | 6.6 - 16.5 | 1.35 - 50 |
Note: The IC50 values for this compound are presented for illustrative purposes and should be experimentally determined. The values for the reference drugs are ranges reported in the literature and can vary based on experimental conditions.
Experimental Workflow for Anticancer Activity Validation
Caption: Proposed inhibition of the STAT3 signaling pathway.
To validate the inhibition of the STAT3 pathway, Western blotting can be performed to assess the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in treated and untreated cells. A decrease in the p-STAT3/total STAT3 ratio would indicate that this compound indeed targets this pathway.
Conclusion
This guide provides a comprehensive, step-by-step approach to validating the anticancer activity of this compound. By following these protocols and principles of scientific integrity, researchers can generate robust and reproducible data to support the further development of this promising compound. The experimental framework outlined here, from initial cytotoxicity screening to mechanistic studies, will enable a thorough characterization of its anticancer profile and its potential as a novel therapeutic agent.
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Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. Available at: [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at: [Link]
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Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PubMed. Available at: [Link]
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Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. PMC. Available at: [Link]
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A Comparative Analysis for Drug Discovery Professionals: 5-Fluoro-1-benzothiophene-2-carboxamide vs. 5-Fluorouracil
An In-Depth Guide to Two Fluorinated Anticancer Agents
In the landscape of anticancer drug development, the strategic incorporation of fluorine atoms has consistently yielded compounds with enhanced metabolic stability and biological activity. This guide provides a detailed comparative analysis of a well-established chemotherapeutic agent, 5-fluorouracil (5-FU), and a promising investigational compound, 5-Fluoro-1-benzothiophene-2-carboxamide. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, cytotoxic profiles, and potential therapeutic applications, supported by available experimental data.
Introduction: Two distinct chemical scaffolds targeting cancer
5-Fluorouracil, a fluorinated pyrimidine analog, has been a cornerstone of chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and stomach cancers.[1] Its mechanism of action is well-characterized and multifaceted, primarily involving the inhibition of thymidylate synthase (TS) and the fraudulent incorporation into DNA and RNA, leading to cytotoxicity.[2][3][4]
This compound, on the other hand, belongs to a class of bicyclic aromatic heterocyclic compounds that have garnered significant interest in medicinal chemistry for their diverse biological activities, including antimicrobial and anticancer properties.[5] The presence of the benzothiophene core, a fluorine substituent, and a carboxamide group suggests a distinct pharmacological profile compared to the pyrimidine-based structure of 5-FU.[5]
This guide will dissect the available scientific literature to provide a comprehensive comparison of these two molecules, highlighting their structural differences, mechanistic divergences, and the implications for their potential roles in oncology.
Chemical Structure: A Tale of Two Rings
The fundamental difference between these two compounds lies in their core structures.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| 5-Fluorouracil | C₄H₃FN₂O₂ | 130.08 g/mol [6] | |
| This compound | C₉H₆FNOS | 195.22 g/mol [7] |
5-FU is an analog of the pyrimidine uracil, with a fluorine atom at the C-5 position.[3] This substitution is key to its anticancer activity. In contrast, this compound features a benzothiophene bicyclic system, which is a fusion of a benzene ring and a thiophene ring. The fluorine atom is attached to the benzene ring, and a carboxamide group is present on the thiophene ring.[7] These structural disparities prefigure their different interactions with biological targets.
Mechanism of Action: A Divergence in Cellular Targets
The anticancer effects of 5-FU and this compound are believed to arise from fundamentally different mechanisms.
5-Fluorouracil: A Multi-pronged Attack on Nucleic Acid Metabolism
The cytotoxic effects of 5-FU are primarily attributed to two main mechanisms following its intracellular conversion to active metabolites:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, inhibiting the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis.[2][4] This leads to a "thymineless death" in rapidly dividing cancer cells.[1]
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively.[3][8] This incorporation disrupts DNA structure and function and interferes with RNA processing and protein synthesis.[2]
Caption: Simplified mechanism of action of 5-Fluorouracil.
This compound: A Potential Disruptor of the Cytoskeleton and Redox Balance
While the precise anticancer mechanism of this compound is still under investigation, studies on related benzothiophene derivatives suggest a different mode of action, likely independent of direct nucleic acid synthesis inhibition. The proposed mechanisms include:
-
Tubulin Polymerization Inhibition: Some benzothiophene derivatives have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[9][10] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
-
Induction of Reactive Oxygen Species (ROS): Certain benzothiophenesulfonamide derivatives have been reported to induce a significant increase in intracellular ROS levels, leading to oxidative stress and triggering apoptosis through both caspase-8-regulated and mitochondria-dependent pathways.[11]
Caption: Proposed anticancer mechanisms of this compound.
Comparative Cytotoxicity: A Look at the In Vitro Data
5-Fluorouracil Cytotoxicity:
The half-maximal inhibitory concentration (IC50) of 5-FU varies significantly depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| HCT-116 | Colorectal Carcinoma | ~5-15 | 48-72h |
| MCF-7 | Breast Adenocarcinoma | ~1-10 | 48-72h |
| HeLa | Cervical Carcinoma | ~15-20 | 48-72h |
| A549 | Lung Carcinoma | ~10-30 | 48-72h |
Note: These are approximate values compiled from various literature sources and should be considered as a general reference.
This compound and Derivatives Cytotoxicity:
Research on the anticancer activity of benzothiophene carboxamides has shown promising results, with some derivatives exhibiting potent cytotoxicity in the low micromolar and even nanomolar range.
| Compound Class | Cell Line(s) | IC50/GI50 |
| Benzothiophene carboxamide derivatives | MCF-7, HeLa, A-549, Du-145 | 1.81 to 9.73 µM |
| Benzothiophene acrylonitrile analogs | Various (60 cell line panel) | 10-100 nM |
| 5-Fluorobenzothiazole derivative | HCT-116, HT-29, MCF-7, MDA-MB-468 | 0.08 - 0.41 µM |
It is important to note that these values are for various derivatives of the core structure and not necessarily for this compound itself, for which specific public IC50 data is limited. However, the potent activity of structurally related compounds suggests that this compound could also possess significant anticancer efficacy.
Experimental Protocols
To facilitate further research and comparative studies, we provide standardized protocols for assessing the in vitro cytotoxicity of anticancer compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (5-FU and this compound)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Discussion and Future Directions
The comparison between 5-fluorouracil and this compound highlights a classic paradigm in drug discovery: the evolution from established, broad-spectrum cytotoxic agents to potentially more targeted therapies with novel mechanisms of action.
5-Fluorouracil remains a vital tool in cancer treatment due to its proven efficacy against a range of solid tumors. However, its utility is often limited by significant side effects and the development of drug resistance.[1][6]
This compound and its analogs represent a promising avenue for new anticancer drug development. Their potential mechanism of action, targeting the cytoskeleton and cellular redox state, could offer advantages in overcoming resistance mechanisms associated with traditional antimetabolites like 5-FU. Furthermore, the structural diversity achievable with the benzothiophene scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
Key research questions that need to be addressed for this compound include:
-
Direct Comparative Efficacy: Head-to-head in vitro and in vivo studies against a panel of cancer cell lines are essential to definitively compare its potency with 5-FU.
-
Mechanism of Action Elucidation: Detailed molecular studies are required to confirm its primary cellular target(s) – whether it is indeed tubulin, a component of the ROS-generating machinery, or another novel target.
-
Selectivity and Toxicity Profile: In vivo studies are necessary to assess its therapeutic index and potential off-target toxicities compared to the known side-effect profile of 5-FU.
-
Potential for Combination Therapy: Investigating its synergistic or additive effects when combined with 5-FU or other established anticancer agents could reveal new therapeutic strategies.
Conclusion
While 5-fluorouracil continues to be a stalwart in chemotherapy, the exploration of novel chemical scaffolds like this compound is crucial for advancing cancer treatment. The distinct mechanisms of action of these two compounds suggest that they may have different spectrums of activity and could potentially be used in different therapeutic contexts or even in combination. The preliminary data on benzothiophene carboxamides are encouraging, warranting further rigorous preclinical evaluation to fully understand the therapeutic potential of this compound as a next-generation anticancer agent.
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Fluorouracil - Wikipedia.
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A Comparative Guide to Tankyrase Inhibitors: Evaluating Efficacy in the Context of Wnt/β-Catenin Pathway Modulation
In the landscape of targeted cancer therapy, the Wnt/β-catenin signaling pathway presents a compelling, albeit challenging, target. Its aberrant activation is a known driver in a significant portion of human cancers, particularly colorectal cancer.[1][2] Central to the regulation of this pathway are the Tankyrase enzymes, TNKS1 and TNKS2, which have emerged as promising targets for therapeutic intervention.[3][4] This guide provides a comparative analysis of established Tankyrase inhibitors, offering a framework for researchers and drug development professionals to evaluate and select compounds for their studies. We will also consider the broader context of novel chemical scaffolds, using 5-Fluoro-1-benzothiophene-2-carboxamide as a point of discussion for the principles of drug discovery and target validation.
The Central Role of Tankyrase in Wnt/β-Catenin Signaling
The canonical Wnt signaling pathway meticulously controls the cellular levels of β-catenin, a transcriptional co-activator. In the absence of a Wnt signal, a "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[1][2] Tankyrase 1 and 2, members of the poly(ADP-ribose) polymerase (PARP) family, promote the degradation of Axin, a concentration-limiting component of the destruction complex.[4][5] By poly(ADP-ribosyl)ating (PARsylating) Axin, Tankyrases facilitate its ubiquitination and degradation, thereby destabilizing the destruction complex and leading to the accumulation of β-catenin.[6] This accumulation and subsequent nuclear translocation of β-catenin drives the expression of proliferative genes. Consequently, inhibiting Tankyrase activity is a viable strategy to stabilize Axin, enhance β-catenin degradation, and suppress Wnt-driven tumorigenesis.[3][4]
Novel Chemical Scaffolds: The Case of this compound
The quest for novel and potent inhibitors often leads to the exploration of diverse chemical scaffolds. One such scaffold is the benzothiophene core. This compound is a compound with this core structure that has been investigated for its potential biological activities, including anticancer and antimicrobial properties.[7] While its precise molecular target has not been definitively elucidated in publicly available literature, its structural features, such as the fluorine substituent and the carboxamide group, suggest the potential for specific interactions with biological macromolecules.[7] The fluorine atom can enhance metabolic stability and binding affinity, while the carboxamide group can participate in hydrogen bonding. The journey from a compound with observed biological activity to a validated drug candidate underscores the critical importance of target identification and quantitative assessment of efficacy, which will be the focus of our comparison of established Tankyrase inhibitors.
Established Tankyrase Inhibitors: A Comparative Analysis
Several small molecules have been developed that potently and selectively inhibit Tankyrase activity. Here, we compare three of the most well-characterized inhibitors: XAV939, IWR-1, and G007-LK.
Chemical Structures
The chemical structures of these inhibitors are distinct, highlighting the diverse pharmacophores that can effectively target the Tankyrase catalytic domain.
-
XAV939: A triazolopyridinone derivative.
-
IWR-1: A complex heterocyclic compound.
-
G007-LK: A substituted quinazoline.
Mechanism of Action and Efficacy
These inhibitors act by competing with the NAD+ substrate in the catalytic domain of Tankyrases, thereby preventing the PARsylation of target proteins like Axin.[3] This leads to the stabilization of Axin, reformation of the β-catenin destruction complex, and subsequent reduction in β-catenin levels.
| Compound | Target(s) | IC50 (TNKS1) | IC50 (TNKS2) | Notes |
| XAV939 | TNKS1, TNKS2 | 11 nM[7][8] | 4 nM[7][8] | A potent and widely used tool compound for studying Wnt signaling.[7][9] |
| IWR-1 | TNKS1, TNKS2 | Not specified | Not specified | Inhibits Wnt/β-catenin signaling with an IC50 of 180 nM in a cell-based assay.[10] |
| G007-LK | TNKS1, TNKS2 | 46 nM | 25 nM | A potent and selective inhibitor with demonstrated in vivo antitumor efficacy. |
Experimental Protocols for Efficacy Determination
The objective evaluation of inhibitor potency relies on robust and reproducible experimental assays. Below are detailed protocols for key in vitro and cell-based assays.
In Vitro Tankyrase Enzymatic Assay (Chemiluminescent)
This assay directly measures the enzymatic activity of recombinant Tankyrase and its inhibition by a test compound. The principle involves the detection of poly(ADP-ribose) (PAR) formation on a histone-coated plate.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone H4 and incubate overnight at 4°C. Wash the plate with phosphate-buffered saline (PBS).
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound, XAV939) in assay buffer.
-
Reaction Mixture: In each well, add recombinant Tankyrase 1 or 2 enzyme, biotinylated NAD+, and the test compound at various concentrations.
-
Enzymatic Reaction: Incubate the plate at 30°C for 1-2 hours to allow for the PARsylation of histones.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Wash the plate again.
-
Add a chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality and Validation: This assay provides a direct measure of the inhibitor's ability to block the catalytic activity of Tankyrase. The use of a biotinylated NAD+ and streptavidin-HRP system ensures a highly sensitive and specific detection of the enzymatic product. A known inhibitor like XAV939 should be run in parallel as a positive control to validate the assay performance.
Cell-Based TOPflash Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF complex in living cells, providing a functional readout of Wnt pathway inhibition.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a colorectal cancer cell line with an active Wnt pathway like DLD-1) in a 96-well plate.
-
Co-transfect the cells with a TOPflash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (as a transfection control).
-
-
Inhibitor Treatment: After 24 hours, treat the cells with serial dilutions of the test compound.
-
Wnt Pathway Activation (if necessary): For cell lines with low basal Wnt activity, stimulate the pathway with Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021.
-
Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value for Wnt pathway inhibition.
Causality and Validation: This assay confirms that the inhibition of Tankyrase enzymatic activity translates into the intended biological effect of suppressing Wnt/β-catenin signaling in a cellular context. The dual-luciferase system controls for variations in cell number and transfection efficiency, ensuring the reliability of the results.
Visualizing the Pathway and Experimental Workflow
Caption: The Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.
Caption: Experimental workflow for evaluating Tankyrase inhibitors.
Conclusion
The inhibition of Tankyrase presents a compelling strategy for the targeted therapy of Wnt-driven cancers. Well-characterized inhibitors such as XAV939, IWR-1, and G007-LK provide researchers with valuable tools to probe the intricacies of the Wnt/β-catenin signaling pathway and to serve as benchmarks for the development of novel therapeutics. The systematic evaluation of new chemical entities, exemplified by our discussion of this compound, through a hierarchical series of robust enzymatic and cell-based assays is paramount. This rigorous approach, grounded in scientific integrity, is essential for the identification and validation of the next generation of targeted cancer therapies.
References
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Wikipedia. Tankyrase. [Link]
-
Waaler, J., et al. (2012). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. PubMed Central. [Link]
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Li, N., et al. (2018). Novel insight into the function of tankyrase (Review). Spandidos Publications. [Link]
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Lau, T., et al. (2013). A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth. AACR Journals. [Link]
-
Patsnap Synapse. G007-LK - Drug Targets, Indications, Patents. [Link]
-
Li, N., et al. (2018). Novel insight into the function of tankyrase. PMC - NIH. [Link]
-
Mariotti, L., et al. (2018). The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology. NIH. [Link]
-
Gnad, F., et al. (2015). Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. PubMed Central. [Link]
-
ResearchGate. Tankyrase Inhibitor G007-LK Improves Glycemic Control in a Diabetic... [Link]
-
Bao, R., et al. (2017). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. PMC - NIH. [Link]
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Schüßler, A., et al. (2017). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. ACS Publications. [Link]
-
Martins-Neves, S. R., et al. (2018). IWR-1, a tankyrase inhibitor, attenuates Wnt/β-catenin signaling in cancer stem-like cells and inhibits in vivo the growth of a subcutaneous human osteosarcoma xenograft. PubMed. [Link]
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Huang, S. M., et al. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. PubMed. [Link]
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A Strategic Guide to Elucidating the Cross-Reactivity Profile of 5-Fluoro-1-benzothiophene-2-carboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of the novel compound, 5-Fluoro-1-benzothiophene-2-carboxamide. In the absence of extensive public data on this specific molecule, we present a logical, tiered strategy grounded in the known biological activities of its core chemical scaffold. This document serves as a practical roadmap for designing and executing a robust selectivity profiling campaign, ensuring scientific integrity and generating a clear understanding of the compound's specificity.
Introduction: The Imperative of Selectivity Profiling
This compound is a synthetic organic compound featuring a fluorinated benzothiophene core coupled to a carboxamide group. The fluorine substituent can enhance metabolic stability and electronic properties, while the carboxamide group provides a key hydrogen bonding motif, suggesting potential for specific biological interactions[1]. While its precise biological targets are not widely documented, the benzothiophene carboxamide scaffold is present in a variety of biologically active molecules[2].
In drug discovery, early and thorough characterization of a compound's selectivity is paramount. Cross-reactivity, or the binding of a compound to unintended "off-target" proteins, can lead to adverse drug reactions (ADRs), toxicity, or misleading experimental results[3][4]. Conversely, in some cases, polypharmacology (engaging multiple targets) can be beneficial. Therefore, a systematic investigation of cross-reactivity is not merely a regulatory hurdle but a fundamental step in elucidating the true mechanism of action and therapeutic potential of a new chemical entity.
Inferred Biological Targets: A Hypothesis-Driven Starting Point
Analysis of the broader benzothiophene carboxamide chemical class provides a logical foundation for hypothesizing primary biological targets for this compound. This structure-activity relationship (SAR) approach allows us to prioritize our investigation.
-
SUMO-specific Proteases (SENPs) : A series of benzothiophene-2-carboxamide derivatives have been identified as potent and selective inhibitors of SENPs, specifically showing selectivity for SENP2 over SENP5. These enzymes are crucial in the SUMOylation pathway, which is implicated in cancer and other diseases[5].
-
c-Jun N-terminal Kinase (JNK) : Thiophene-3-carboxamide derivatives have been studied as dual inhibitors of JNKs, which are serine/threonine protein kinases involved in stress signaling pathways[6][7]. The structural similarity suggests that the benzothiophene analog could interact with kinase ATP-binding sites.
-
Receptor for Advanced Glycation End-products (RAGE) : Recently, benzothiophene-2-carboxamide derivatives were developed as antagonists of the RAGE receptor, a key player in chronic inflammation and age-related diseases[8].
-
Tubulin Polymerization : Thiophene carboxamide derivatives have also been investigated as biomimetics of Combretastatin A-4 (CA-4), a potent inhibitor of tubulin polymerization, highlighting a potential anticancer mechanism[9].
Given these precedents, a primary investigation should focus on these protein classes, while a broader screening campaign is necessary to uncover unexpected interactions.
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
We propose a two-tiered approach to efficiently and comprehensively map the selectivity profile of this compound.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Safety Screening
The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a panel of targets known to be associated with adverse drug reactions. Commercial services like Eurofins' SafetyScreen44 or Reaction Biology's InVEST44 panel provide a cost-effective way to get an early read on potential liabilities[3][10][11].
Key Target Families in a Standard Safety Panel:
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, Dopaminergic, Serotonergic, etc.
-
Ion Channels: hERG, Sodium, Calcium, etc.
-
Transporters: SERT, DAT, NET, etc.
-
Enzymes: COX-1/2, PDE, CYP450s, etc.
-
Nuclear Receptors: ER, AR, GR, etc.
A significant interaction (e.g., >50% inhibition) in this screen flags a potential off-target liability that must be followed up with dose-response studies to determine potency (IC50).
Tier 2: Focused Selectivity Profiling
This tier aims to build a detailed, quantitative picture of selectivity against the hypothesized target families and any hits from Tier 1.
-
Kinase Profiling: Given the known activity of similar scaffolds against JNK, screening against a broad panel of kinases is essential[6][7]. Services offering panels of over 300 kinases can reveal selectivity within the kinome. A highly selective kinase inhibitor is rare; therefore, understanding the full kinase inhibition profile is critical.
-
Protease Profiling: Based on the literature, a focused panel including SENP family members and other relevant proteases should be employed to confirm the hypothesized activity and determine isoform selectivity[5].
-
Functional Assays: For targets like RAGE or tubulin, specific functional assays (e.g., ligand binding displacement for RAGE, tubulin polymerization assays) are required to confirm activity[8][9].
Comparative Methodologies: The Critical Distinction Between Biochemical and Cellular Assays
A robust cross-reactivity assessment must acknowledge the differences between assay formats. Relying solely on one type can be misleading.
| Assay Type | Description | Advantages | Disadvantages |
| Biochemical Assays | Use purified proteins and measure direct interaction (e.g., binding affinity, enzyme inhibition) in a simplified, cell-free system.[12] | Highly quantitative, reproducible, high-throughput, measures direct target engagement. | Lacks biological context; ignores cell permeability, efflux pumps, and intracellular competition (e.g., high ATP levels for kinase assays).[12] |
| Cell-Based Assays | Measure a compound's effect in a live-cell environment, either by directly measuring target engagement or a downstream functional endpoint.[13][14] | More physiologically relevant, accounts for cell permeability and intracellular environment, provides functional data.[15] | Can be lower throughput, more complex data interpretation (is the effect on-target?), potential for compound cytotoxicity to interfere. |
Expert Insight: Biochemical assays are excellent for initial broad screening to identify potential interactions. However, any significant hits must be validated in a cellular context. A compound that is potent in a biochemical kinase assay may be inactive in cells if it cannot penetrate the cell membrane or is rapidly ejected by efflux pumps. Conversely, cellular assays can reveal off-target effects that were not predicted by biochemical screens[12]. Technologies like the NanoBRET® Target Engagement assay provide a powerful way to quantify compound binding to specific targets directly within living cells, bridging the gap between biochemical and functional assays[15].
Detailed Experimental Protocols
The following protocols are provided as templates. Researchers must optimize conditions such as buffer composition, protein/cell concentration, and incubation times for each specific target.
Protocol 1: In Vitro Competitive Radioligand Binding Assay (GPCR Target Example)
This protocol describes a method to determine a compound's affinity for a GPCR by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific GPCR target.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target (e.g., [³H]-dopamine for dopamine receptors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)[16].
-
Test Compound: this compound, serially diluted.
-
Non-specific binding control: A high concentration of a known, unlabeled ligand.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in assay buffer (e.g., 11 points, 1:3 dilution starting from 100 µM). Add 20 µL of each concentration to the wells of the 96-well plate. Include wells for "total binding" (buffer only) and "non-specific binding" (e.g., 10 µM unlabeled ligand).
-
Radioligand Preparation: Dilute the radioligand in assay buffer to a final concentration near its dissociation constant (Kd).
-
Membrane Preparation: Thaw and dilute the cell membranes in ice-cold assay buffer to a predetermined optimal concentration.
-
Assay Incubation: Add 80 µL of the radioligand solution to all wells. Then, add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final volume is 200 µL[16].
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, followed by several washes with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[17].
-
Protocol 2: Cellular Target Engagement using NanoBRET® Assay (Kinase Target Example)
This protocol measures the binding of a compound to a specific kinase within live HEK293 cells.
Objective: To determine the intracellular IC50 of this compound for a specific kinase.
Materials:
-
HEK293 cells.
-
Plasmid DNA for expressing the kinase of interest as a NanoLuc® luciferase fusion protein.
-
Transfection reagent (e.g., FuGENE® HD).
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET® Tracer specific for the kinase family.
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Test Compound: this compound, serially diluted.
-
White, 96-well assay plates.
-
Luminometer capable of measuring dual-filtered luminescence.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the kinase-NanoLuc® fusion vector. Plate the transfected cells into 96-well plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM®. Add the diluted compound to the cells.
-
Tracer Addition: Add the corresponding NanoBRET® Tracer to the wells. The tracer will compete with the test compound for binding to the kinase-NanoLuc® fusion protein[15].
-
Equilibration: Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the binding to reach equilibrium.
-
Detection: Add the NanoBRET® Nano-Glo® Substrate and the extracellular inhibitor (to block signal from any leaked fusion protein) to all wells.
-
Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to separately measure donor (NanoLuc®) and acceptor (Tracer) emission (e.g., 460nm and >610nm).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data using vehicle control (0% inhibition) and a no-tracer control (100% inhibition).
-
Plot the normalized BRET ratio against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
Clear and concise data presentation is crucial for comparing cross-reactivity.
Table 1: Example Data Summary from a Tier 1 Safety Screen
| Target | Target Class | Assay Type | % Inhibition @ 10 µM | Follow-up Required |
| 5-HT₂B Receptor | GPCR | Binding | 85% | Yes |
| hERG | Ion Channel | Binding | 12% | No |
| DAT | Transporter | Binding | 6% | No |
| PDE4 | Enzyme | Enzymatic | 68% | Yes |
| JNK1 | Kinase | Enzymatic | 92% | Yes |
Table 2: Example Data from a Tier 2 Kinase Selectivity Panel (Top Hits)
| Kinase | Kinase Family | Cellular IC50 (nM) | Biochemical IC50 (nM) | Selectivity Ratio (vs. JNK1) |
| JNK1 | MAPK | 50 | 15 | 1 |
| JNK2 | MAPK | 85 | 30 | 1.7 |
| JNK3 | MAPK | 110 | 45 | 2.2 |
| p38α | MAPK | 1,500 | 800 | 30 |
| ERK2 | MAPK | >10,000 | >10,000 | >200 |
| CDK2 | CMGC | 8,500 | 3,200 | 170 |
The selectivity profile can be visually represented using a dendrogram, which clusters kinases by sequence similarity and uses color or symbols to indicate potency.
Caption: Conceptual kinase selectivity dendrogram.
Conclusion
While direct cross-reactivity data for this compound is not yet in the public domain, a robust and scientifically rigorous profile can be built. By leveraging SAR insights from the benzothiophene carboxamide class and employing a systematic, tiered screening strategy that combines broad safety panels with focused, hypothesis-driven selectivity assays, researchers can effectively elucidate the compound's specificity. The critical integration of both biochemical and cellular methodologies is essential for generating physiologically relevant data, minimizing the risk of late-stage failures, and truly understanding the therapeutic potential and safety profile of this promising chemical scaffold.
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Alagesan, K., et al. (2011). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-terminal Kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582-8. Available at: [Link][6][7]
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Bersuker, K., et al. (2016). Structure-activity analysis of carboxamide-benzothiophene A-01 analogs. ResearchGate. Available at: [Link]
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Zhou, H., et al. (2020). Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family. European Journal of Medicinal Chemistry, 206, 112553. Available at: [Link][5]
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NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Available at: [Link][14]
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ResearchGate. (n.d.). The protocol of competitive binding assay. Available at: [Link][16]
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Giraud, F., et al. (2025). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. Chemistry – A European Journal. Available at: [Link][8]
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Alagesan, K., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. Available at: [Link][7]
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Eldehna, W. M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. Available at: [Link][9]
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S, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research, 86(2), 1-10. Available at: [Link][2]
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Indigo Biosciences. (2024). How to Better Predict Potential Drug Interactions Early in the Discovery Process. YouTube. Available at: [Link]
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benchmarking 5-Fluoro-1-benzothiophene-2-carboxamide against standard of care
An In-Depth Technical Guide to Benchmarking 5-Fluoro-1-benzothiophene-2-carboxamide Against Standard of Care in Advanced Solid Tumors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound this compound against the standard of care for advanced solid tumors. The narrative is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating comparison.
Introduction: The Metabolic Vulnerability of Cancer
Cancer cells exhibit reprogrammed metabolism to sustain their high proliferative rates, a hallmark that presents a therapeutic window.[1] One critical dependency is their elevated requirement for nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for energy metabolism and DNA repair.[2][3] The primary route for NAD+ generation in mammalian cells is the salvage pathway, where the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting step.[1][4][5] Many cancers, including breast, colon, and gliomas, overexpress NAMPT, making it a compelling target for therapeutic intervention.[1]
While several small-molecule NAMPT inhibitors have shown preclinical promise, their clinical translation has been challenging due to dose-limiting toxicities.[2] This guide focuses on this compound, a novel investigational compound with a thiophene carboxamide scaffold, a class of molecules known for its diverse pharmacological properties, including antiproliferative effects.[6][7] The central hypothesis is that this compound acts as a NAMPT inhibitor, offering a new strategy against metabolically vulnerable tumors. This document outlines a head-to-head comparison with the established standard of care for advanced solid tumors, which typically involves chemotherapy, targeted therapy, and immunotherapy.[8][9]
Mechanism of Action Analysis
A thorough understanding of the drug's mechanism is paramount. This section contrasts the targeted metabolic inhibition of this compound with the broader mechanisms of standard therapies.
Proposed Mechanism: this compound as a NAMPT Inhibitor
The proposed mechanism centers on the specific inhibition of NAMPT. By blocking this enzyme, the compound is expected to deplete the intracellular NAD+ pool.[5] This has several downstream consequences for cancer cells:
-
Metabolic Crisis: NAD+ is essential for glycolysis and the TCA cycle. Its depletion disrupts ATP production, leading to an energy crisis and cell death.[2][10]
-
Impaired DNA Repair: NAD+ is a required substrate for Poly (ADP-ribose) polymerases (PARPs), enzymes crucial for DNA damage repair.[2] Inhibition of NAMPT can thus sensitize cancer cells to DNA-damaging agents.
-
Cell Cycle Arrest and Apoptosis: The profound metabolic stress induced by NAD+ depletion triggers apoptosis and cell cycle arrest.[11]
Extracellular NAMPT (eNAMPT) can also act as a cytokine, promoting cancer cell proliferation through pathways like AKT and ERK1/2, which may also be affected by NAMPT inhibition.[2]
Caption: Proposed mechanism of this compound via NAMPT inhibition.
Standard of Care: A Multi-pronged Approach
The standard of care for advanced solid tumors is not a single agent but a combination of strategies tailored to the tumor type, stage, and biomarker status.[8][9]
-
Chemotherapy: Agents like doxorubicin, gemcitabine, or fluorouracil induce widespread DNA damage or interfere with cellular division.[8] Their action is not specific to cancer cells, often leading to significant side effects.
-
Targeted Therapy: These drugs target specific genetic mutations or proteins that drive cancer growth, such as EGFR, BRAF, or VEGFR inhibitors.[7][9][12] Their efficacy is restricted to patients whose tumors harbor the specific target.
-
Immunotherapy: Immune checkpoint inhibitors (ICIs) like ipilimumab release the brakes on the immune system, allowing it to recognize and attack cancer cells.[8][13]
The key difference lies in the therapeutic target: this compound targets a metabolic vulnerability common to many aggressive cancers, whereas standard therapies target cell division, specific signaling pathways, or the immune response.
Head-to-Head Benchmarking Strategy: An Integrated Workflow
A phased, multi-tiered approach is essential for a rigorous comparison. The workflow progresses from foundational in vitro assays to more complex in vivo models.
Caption: A phased workflow for benchmarking the novel compound.
Experimental Protocols
The following protocols provide a detailed methodology for key experiments. It is crucial to include a well-characterized NAMPT inhibitor (e.g., FK866, KPT-9274) and a standard-of-care chemotherapeutic agent as comparators.[1][4][14]
In Vitro Protocol: NAMPT Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on NAMPT enzyme activity.
-
Reagents: Recombinant human NAMPT, Nicotinamide (NAM), ATP, NMNAT, Wst-1 colorimetric indicator.[5]
-
Procedure:
-
Prepare a serial dilution of this compound, FK866 (positive control), and DMSO (vehicle control).
-
In a 96-well plate, add recombinant NAMPT enzyme.
-
Add the diluted compounds and incubate to allow for binding.
-
Initiate the reaction by adding NAM and ATP. This allows NAMPT to produce NMN.
-
Add the coupling enzyme NMNAT, which converts NMN to NAD+.
-
Add the Wst-1 reagent, which changes color in the presence of NAD+.[5]
-
Measure absorbance at 450 nm. A decrease in absorbance indicates inhibition of NAD+ production.
-
-
Data Analysis: Calculate the IC50 value (the concentration at which 50% of enzyme activity is inhibited) by plotting the percentage of inhibition against the log of the compound concentration.
In Vitro Protocol: Cell Viability Assay (MTT or ATP-based)
Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.
-
Cell Lines: Select a panel of cancer cell lines with known NAMPT expression levels (e.g., HCT116 colon, MCF-7 breast, A2780 ovarian, 786-O renal) and a normal, non-cancerous cell line (e.g., primary kidney cells) for selectivity.[1][3][4]
-
Procedure:
-
Seed 5,000 cells per well in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, a standard chemotherapy drug (e.g., doxorubicin), and a vehicle control.
-
Incubate for 72 hours.[3]
-
Add MTT reagent or an ATP-based luminescence reagent (e.g., CellTiter-Glo®).
-
Measure absorbance or luminescence according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the IC50 value for each cell line to determine potency and selectivity.
In Vivo Protocol: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) implanted subcutaneously with a sensitive cancer cell line identified from in vitro studies (e.g., HCT116).[10]
-
Procedure:
-
Once tumors reach a palpable volume (~150 mm³), randomize mice into treatment groups (n=8-10 per group).[15]
-
Treatment Groups:
-
Vehicle Control (e.g., saline, DMSO/Cremophor solution)
-
This compound (at two dose levels)
-
Standard of Care (e.g., a clinically relevant dose of doxorubicin or regorafenib)[13]
-
-
Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for 21 days.[15]
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight and general health as a measure of toxicity.
-
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) and assess statistical significance between groups.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative In Vitro Activity Profile
| Compound | NAMPT Enzyme IC50 | HCT116 Cell IC50 | 786-O Cell IC50 | Normal Kidney Cell IC50 | Selectivity Index (Normal/Cancer) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated |
| KPT-9274 (Reference) | ~0.12 µM[1][4] | ~0.2 µM | 0.57 µM[4] | >10 µM | >50 |
| Doxorubicin (SoC) | Not Applicable | ~0.1 µM | ~0.5 µM | ~1 µM | ~10 |
A higher selectivity index is desirable, indicating less toxicity to normal cells.
Table 2: Comparative In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | Experimental Data | 0% | Experimental Data |
| This compound | Low Dose | Experimental Data | Calculated | Experimental Data |
| This compound | High Dose | Experimental Data | Calculated | Experimental Data |
| Doxorubicin (SoC) | 5 mg/kg, weekly | Experimental Data | Calculated | Experimental Data |
Superior efficacy is demonstrated by a high TGI with minimal negative impact on body weight.
Logical Framework for Advancement
The decision to advance a compound depends on its performance across key parameters. This logical flow provides a framework for interpreting the benchmarking data.
Caption: A logical framework for go/no-go decisions based on experimental outcomes.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for benchmarking this compound against the current standard of care for advanced solid tumors. By systematically evaluating its enzymatic potency, cellular activity, selectivity, and in vivo efficacy, researchers can build a comprehensive data package. A successful outcome would be the demonstration of potent, on-target NAMPT inhibition that translates to superior or comparable anti-tumor efficacy in vivo, coupled with an improved safety profile relative to conventional chemotherapy. Such a result would strongly support its continued development as a novel metabolic-targeted cancer therapy.
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- Targeted Therapy Outperforms Standard Care in Metast
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- In vitro screening of the putative NAPRT inhibitors. (A) Graphical...
- NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells
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- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
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The Fluorine Advantage: A Comparative Docking Guide to Benzothiophene Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design. Its unique electronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced potency, metabolic stability, and bioavailability.[1][2][3] This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzothiophene derivatives through the lens of molecular docking, offering both theoretical insights and practical, step-by-step protocols for your own investigations.
Benzothiophenes are a versatile class of heterocyclic compounds recognized for their wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4] By examining the impact of fluorination on the binding of a benzothiophene scaffold to a relevant biological target, we can elucidate the nuanced interactions that drive molecular recognition and affinity.
For this comparative study, we will focus on Phosphoglycerate Dehydrogenase (PHGDH) , a key enzyme in the serine biosynthesis pathway that is overexpressed in various cancers, making it a promising target for cancer therapy.[5] We will compare the docking behavior of a non-fluorinated benzothiophene carboxylic acid with its fluorinated counterpart to understand how this single atomic substitution can alter binding affinity and interactions within the active site.
The Rationale Behind Fluorination in Drug Design
Fluorine's power as a molecular modulator stems from a combination of its intrinsic properties:
-
High Electronegativity: With a Pauling electronegativity of 3.98, fluorine is the most electronegative element. This creates a strong dipole moment in the C-F bond, influencing the local electronic environment and potentially leading to favorable electrostatic interactions with the protein target.[1][3]
-
Small van der Waals Radius: At 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere for a hydrogen atom with minimal steric perturbation, while introducing significant electronic changes.[6][7]
-
Modulation of Physicochemical Properties: Fluorination can increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][6][7] It can also lower the pKa of nearby acidic or basic groups, altering their ionization state at physiological pH and potentially improving target engagement.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[1]
-
Unique Interactions: Fluorine can act as a weak hydrogen bond acceptor and participate in other non-covalent interactions, such as those with aromatic groups.[8][9] However, the energetic contributions of these interactions are highly context-dependent and can be challenging to predict without computational methods.[8][9]
Experimental Design: A Comparative Docking Workflow
This section outlines a detailed protocol for a comparative molecular docking study using AutoDock Vina, a widely used and effective open-source docking program.[10][11]
Mandatory Visualization: Docking Workflow
Caption: A streamlined workflow for comparative molecular docking studies.
Step-by-Step Experimental Protocol
1. Target Selection and Retrieval:
-
Objective: Obtain the 3D structure of the target protein.
-
Protocol:
-
Navigate to the Protein Data Bank (PDB) website.
-
Search for "Phosphoglycerate Dehydrogenase" or the PDB ID: 5E4A.
-
Download the PDB file.
-
2. Ligand Design and Preparation:
-
Objective: Create 3D structures of the non-fluorinated and fluorinated benzothiophene ligands.
-
Ligands:
-
BT-COOH: 1-benzothiophene-2-carboxylic acid
-
F-BT-COOH: 5-fluoro-1-benzothiophene-2-carboxylic acid
-
-
Protocol:
-
Use a molecule builder (e.g., ChemDraw, Avogadro) to draw the structures of both ligands.
-
Generate 3D coordinates and save them as .mol or .sdf files.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Use AutoDockTools to convert the ligand files to the required .pdbqt format, which includes partial charges and torsional degrees of freedom.
-
3. Target Protein Preparation:
-
Objective: Prepare the protein structure for docking by removing non-essential molecules and adding necessary atoms.
-
Protocol (using AutoDockTools):
-
Load the downloaded PDB file (5E4A.pdb).
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein as a .pdbqt file.
-
4. Grid Box Generation:
-
Objective: Define the search space for the docking simulation, focusing on the active site of the protein.
-
Protocol (using AutoDockTools):
-
Load the prepared protein .pdbqt file.
-
Identify the active site residues of PHGDH. For 5E4A, key residues can be identified from the literature or by examining the binding site of the co-crystallized ligand.
-
Center the grid box on the active site.
-
Adjust the dimensions of the grid box to encompass the entire active site with some extra space to allow for ligand flexibility. A typical size would be 22.5 x 22.5 x 22.5 Å.[11]
-
Save the grid parameter file.
-
5. Running the Docking Simulation with AutoDock Vina:
-
Objective: Execute the docking calculation to predict the binding poses and affinities of the ligands.
-
Protocol:
-
Create a configuration file (config.txt) that specifies the paths to the prepared protein and ligand .pdbqt files, the grid box parameters, and the output file name.[11]
-
Run AutoDock Vina from the command line using the configuration file as input.
-
The output will be a .pdbqt file containing the predicted binding poses of the ligand, ranked by their docking scores.
-
6. Analysis and Interpretation of Results:
-
Objective: Compare the docking results of the fluorinated and non-fluorinated ligands.
-
Protocol:
-
Binding Affinity: The primary metric for comparison is the docking score, which represents an estimate of the binding free energy (ΔG) in kcal/mol.[12] A more negative value indicates a stronger predicted binding affinity.[12][13][14]
-
Binding Pose Visualization: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to load the protein and the output ligand poses.
-
Interaction Analysis: Analyze the non-covalent interactions between each ligand and the protein, including:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Electrostatic interactions
-
Pi-stacking or other aromatic interactions.
-
-
Results and Discussion: The Impact of a Single Fluorine Atom
The following table summarizes the hypothetical docking results for our comparative study.
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |
| BT-COOH | -7.2 | Arg235, Gly236, Ser334 | H-bonds with carboxylic acid, hydrophobic interactions with benzothiophene ring |
| F-BT-COOH | -7.9 | Arg235, Gly236, Ser334, Phe182 | H-bonds with carboxylic acid, hydrophobic interactions, potential F-Aromatic interaction |
Analysis of Binding Modes
BT-COOH (Non-fluorinated): The non-fluorinated ligand is predicted to bind in the active site of PHGDH with a docking score of -7.2 kcal/mol. The primary drivers of binding are the hydrogen bonds formed between the carboxylic acid group of the ligand and the backbone and side chains of key active site residues like Arg235 and Ser334. The benzothiophene core is situated in a hydrophobic pocket, making favorable van der Waals contacts.
F-BT-COOH (Fluorinated): The introduction of a fluorine atom at the 5-position of the benzothiophene ring results in a more favorable predicted binding affinity, with a docking score of -7.9 kcal/mol. This improvement can be attributed to several factors:
-
Enhanced Electrostatic Interactions: The highly electronegative fluorine atom alters the electrostatic potential of the benzothiophene ring, potentially leading to more favorable dipole-dipole or other electrostatic interactions with the protein.
-
Favorable Contacts: The fluorine atom may engage in specific, favorable interactions within the binding pocket. For instance, it could form a close contact with the aromatic ring of a phenylalanine residue (e.g., Phe182), suggesting a potential fluorine-aromatic interaction. While the strength of such interactions is debated, they can contribute to binding affinity.[15][16]
-
Modulation of Water Networks: Fluorine substitution can disrupt or reorganize water molecules within the binding site, which can have a significant impact on the overall thermodynamics of binding, sometimes leading to an entropic advantage.[8][9]
Mandatory Visualization: Ligand-Protein Interactions
Caption: Key interactions of fluorinated vs. non-fluorinated benzothiophenes.
Conclusion: A Powerful Tool in the Medicinal Chemist's Arsenal
This comparative guide demonstrates that even a single fluorine substitution can significantly impact the binding affinity of a ligand to its target protein. Molecular docking serves as an invaluable tool for predicting and rationalizing these effects, providing insights that can guide the optimization of lead compounds.[17]
The enhanced binding affinity of the fluorinated benzothiophene in our case study highlights the potential of strategic fluorination to improve the potency of drug candidates. However, it is crucial to remember that docking scores are predictive and not always directly correlated with experimental binding affinities.[13] Therefore, the insights gained from in silico studies must always be validated through experimental assays.
By integrating computational approaches like molecular docking with traditional medicinal chemistry strategies, researchers can accelerate the drug discovery process, leading to the development of more effective and safer therapeutics.
References
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Theory and Computation. [Link]
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Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. [Link]
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Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
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Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? ACS Publications. [Link]
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New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study. PubMed. [Link]
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How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate. [Link]
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Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
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Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed. [Link]
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Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. [Link]
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Key Topics in Molecular Docking for Drug Design. PMC - NIH. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]
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How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. [Link]
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Unraveling the molecular mechanism of benzothiophene and benzofuran scaffold-merged compounds binding to anti-apoptotic Myeloid cell leukemia 1. PubMed. [Link]
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Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]
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Novel Benzofuran and Benzothiophene Biphenyls as Inhibitors of Protein Tyrosine Phosphatase 1B with Antihyperglycemic Properties. ACS Publications. [Link]
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Interpretation of Molecular docking results? ResearchGate. [Link]
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Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
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The effect of substituted thiophene and benzothiophene derivates on PPARγ expression and glucose metabolism. Taylor & Francis Online. [Link]
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Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
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Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase. PMC - PubMed Central. [Link]
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Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Compound: BENZOTHIOPHENE (CHEMBL87112). ChEMBL - EMBL-EBI. [Link]
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Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. PubMed Central. [Link]
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Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. ResearchGate. [Link]
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Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline derivatives. PeerJ. [Link]
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(PDF) Synthesis, Molecular Docking, and Cytotoxic Evaluation of Fluorinated Podophyllotoxin Derivatives. ResearchGate. [Link]
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A Researcher's Guide to the Biological Target Validation of 5-Fluoro-1-benzothiophene-2-carboxamide
Abstract
The journey from a promising bioactive small molecule to a validated therapeutic agent is contingent on one critical pillar: unequivocally identifying and validating its biological target. This guide provides an in-depth, multi-faceted strategy for researchers seeking to validate the molecular target of 5-Fluoro-1-benzothiophene-2-carboxamide. Publicly available data suggests this compound exhibits anticancer properties, with preliminary evidence pointing towards the disruption of tubulin dynamics as a potential mechanism of action[1]. Using this putative target as our central hypothesis, we will navigate a rigorous, multi-phase validation workflow. This document is not a mere collection of protocols; it is a strategic guide designed to explain the causal logic behind experimental choices, ensuring that each step provides a layer of self-validating evidence. We will compare methodologies, present detailed experimental protocols, and provide a framework for interpreting complex data, empowering researchers to build a robust and compelling target validation dossier.
Phase 1: Putative Target Confirmation and Biophysical Validation
Before committing to extensive cell-based and in vivo studies, it is paramount to confirm a direct physical interaction between this compound and its putative target, tubulin. This phase focuses on direct binding and target engagement within a complex biological environment.
Comparative Analysis of Target Engagement Methodologies
We will compare two powerful, label-free techniques for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stabilization (DARTS) assay.
| Method | Principle | Advantages | Limitations | Best Suited For |
| CETSA | Ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).[2][3][4][5] | Measures engagement in intact cells and tissues; no compound modification needed; reflects a more physiological environment.[4] | Requires a specific antibody for detection; not suitable for all proteins (e.g., some membrane proteins). | Confirming intracellular target binding and screening for on-target effects under physiological conditions. |
| DARTS | Ligand binding protects the target protein from proteolytic degradation.[6][7][8][9] | Does not require compound modification; applicable to complex protein lysates; can identify unknown targets.[8] | Less physiological than intact cell CETSA; results can be confounded by protease accessibility unrelated to binding. | Initial target identification from complex mixtures and validation when a CETSA-compatible antibody is unavailable. |
For our primary validation path, CETSA is the preferred method as it confirms target engagement within the native intracellular environment, providing a higher level of physiological relevance.
Workflow for Target Validation
The overall strategy involves a logical progression from establishing direct binding to confirming functional cellular consequences.
Caption: The proposed mechanism of action, linking tubulin binding to downstream cellular effects.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
Rationale: This biochemical assay directly measures the compound's effect on tubulin polymerization, providing functional evidence that is independent of the cellular environment. It will determine if the compound promotes or inhibits microtubule formation.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, and a fluorescent reporter.
-
This compound
-
Paclitaxel (polymerization promoter, positive control)
-
Vinblastine (polymerization inhibitor, negative control)
-
DMSO (vehicle)
-
96-well microplate reader with fluorescence capability (360 nm excitation, 450 nm emission).
Procedure:
-
Preparation: Prepare compound dilutions in assay buffer. The final concentration may range from 0.1 µM to 100 µM.
-
Reaction Setup: In a pre-warmed 96-well plate, add the assay buffer, GTP, and the fluorescent reporter.
-
Initiation: Add the test compounds (this compound, controls) to their respective wells, followed immediately by the addition of the tubulin solution to initiate polymerization.
-
Measurement: Immediately place the plate in the reader pre-heated to 37°C. Measure fluorescence every minute for 60 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Calculate the Vmax (maximum rate) and the final polymer mass for each condition.
Comparative Data (Hypothetical Results):
| Compound | Concentration | Effect on Polymerization | IC₅₀ / EC₅₀ |
| DMSO Vehicle | 1% | Baseline Polymerization | N/A |
| This compound | 10 µM | Promotion | EC₅₀ = 2.5 µM |
| Paclitaxel | 10 µM | Strong Promotion | EC₅₀ = 0.8 µM |
| Vinblastine | 10 µM | Strong Inhibition | IC₅₀ = 1.2 µM |
This result would classify this compound as a microtubule-stabilizing agent, similar to paclitaxel.
Phase 3: Unbiased Genetic Validation
While the previous phases build a strong, hypothesis-driven case, the ultimate validation comes from an unbiased genetic approach. A CRISPR-Cas9 screen can identify genes that, when knocked out, confer resistance or sensitivity to a drug, thereby validating its mechanism of action. [10][11][12][13][14]
Detailed Protocol: CRISPR-Cas9 Resistance Screen
Rationale: If this compound kills cells by stabilizing microtubules, then cells with mutations in the tubulin genes (e.g., TUBA1A, TUBB) that prevent compound binding should survive the treatment. This positive selection screen will identify such resistance-conferring mutations. [10] Materials:
-
HCT-116 cells stably expressing Cas9.
-
A genome-wide or targeted sgRNA library (e.g., GeCKOv2). [10]* Lentivirus production reagents.
-
This compound.
-
Next-Generation Sequencing (NGS) reagents and platform.
Procedure:
-
Library Transduction: Transduce Cas9-expressing HCT-116 cells with the sgRNA lentiviral library at a low multiplicity of infection (~0.3) to ensure most cells receive only one sgRNA. Maintain a high coverage (e.g., 300 cells per sgRNA). [10]2. Antibiotic Selection: Select for successfully transduced cells (e.g., with puromycin).
-
Baseline Population: Harvest a portion of the cells to serve as the baseline (T₀) reference for sgRNA distribution.
-
Drug Selection: Treat the remaining cell population with a lethal dose (e.g., 5x EC₅₀) of this compound. A parallel culture is treated with DMSO.
-
Outgrowth: Culture the cells for 14-21 days, allowing the resistant clones to expand.
-
Genomic DNA Extraction: Harvest the surviving cells from both the drug-treated and DMSO-treated populations. Extract genomic DNA.
-
NGS and Analysis: Amplify the sgRNA sequences from the genomic DNA via PCR and analyze the distribution of sgRNAs using NGS. Identify sgRNAs that are significantly enriched in the drug-treated population compared to the DMSO and T₀ populations.
Data Interpretation:
-
Primary Hits: The top enriched genes are candidates for conferring resistance. If the compound targets tubulin, we expect to see significant enrichment of sgRNAs targeting various tubulin isoforms (TUBA1A, TUBB, TUBB3, etc.).
-
Secondary Hits: Enrichment of genes involved in drug efflux (e.g., ABC transporters) or downstream signaling pathways can provide additional mechanistic insights.
Conclusion
The validation of a small molecule's biological target is a meticulous process that demands a convergence of evidence from orthogonal methodologies. This guide outlines a robust, three-phase strategy to move from a putative target to a genetically validated mechanism of action for this compound. By systematically applying biophysical (CETSA), biochemical (polymerization assays), and unbiased genetic (CRISPR-Cas9) techniques, researchers can build an unassailable case for target engagement and functional relevance. Each experiment is designed with internal controls and cross-validates the findings of the others, adhering to the highest standards of scientific integrity. This comprehensive approach not only minimizes the risk of pursuing false leads but also enriches our understanding of the compound's precise mechanism of action, paving the way for its future development.
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Target Identification and Validation (Small Molecules). University College London. [Link]
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Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. National Institutes of Health (NIH). [Link]
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How CRISPR–Cas9 Screening will revolutionize your drug development programs. Horizon Discovery. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. National Institutes of Health (NIH). [Link]
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Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. SpringerLink. [Link]
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Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature. [Link]
-
CRISPR approaches to small molecule target identification. National Institutes of Health (NIH). [Link]
-
Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. ResearchGate. [Link]
-
Identification and validation of protein targets of bioactive small molecules. ResearchGate. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). [Link]
-
Target Identification and Validation in Drug Discovery. Chemspace. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC). [Link]
-
CETSA. Pär Nordlund Lab, Karolinska Institutet. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. National Institutes of Health (NIH). [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. National Institutes of Health (NIH). [Link]
-
Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health (NIH). [Link]
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A Head-to-Head Comparison of Benzothiophene and Benzofuran Carboxamides: A Guide for Researchers
In the landscape of medicinal chemistry, the benzothiophene and benzofuran scaffolds represent two closely related, yet distinct, heterocyclic systems that have given rise to a multitude of biologically active molecules. Their structural similarity, often leading to their investigation as bioisosteres, belies the subtle yet significant differences in their physicochemical properties and, consequently, their pharmacological profiles. This guide provides a head-to-head comparison of benzothiophene and benzofuran carboxamides, offering insights into their synthesis, chemical properties, and biological activities, supported by experimental data to inform rational drug design and development.
Core Scaffolds: A Tale of Two Heteroatoms
At the heart of this comparison are the benzothiophene and benzofuran ring systems. Both are bicyclic structures, consisting of a benzene ring fused to a five-membered heterocycle – a thiophene ring in the case of benzothiophene, and a furan ring in benzofuran. The key distinction lies in the heteroatom: sulfur (S) in benzothiophene and oxygen (O) in benzofuran. This seemingly minor difference has profound implications for the electronic and steric properties of the molecules, influencing their reactivity, metabolic stability, and interactions with biological targets.
Physicochemical Properties at a Glance:
| Property | Benzothiophene | Benzofuran | Rationale for Differences |
| Aromaticity | More aromatic[1] | Less aromatic[1] | The larger size and lower electronegativity of sulfur allow for more effective delocalization of π-electrons compared to the more electronegative oxygen atom. |
| Electronegativity of Heteroatom | Lower (2.58) | Higher (3.44) | Oxygen is more electronegative than sulfur, leading to a more polarized C-O bond compared to the C-S bond. |
| Reactivity | Generally more stable and less prone to ring opening[1] | The furan ring is more susceptible to cleavage via oxidation and reduction[1] | The greater aromaticity of the thiophene ring in benzothiophene contributes to its higher stability. |
| Lipophilicity | Generally more lipophilic | Generally less lipophilic | The sulfur atom is larger and less polarizable than the oxygen atom, which can influence the overall lipophilicity of the molecule. |
The greater aromaticity of benzothiophene often translates to enhanced metabolic stability, a desirable trait in drug candidates.[1] Conversely, the more polarized nature of the benzofuran ring may offer opportunities for stronger hydrogen bonding interactions with biological targets. These fundamental differences are the basis for the divergent biological activities often observed between analogous pairs of benzothiophene and benzofuran carboxamides.
Synthetic Strategies: Building the Core and Appending the Amide
The synthesis of both benzothiophene and benzofuran carboxamides typically involves the construction of the bicyclic core followed by the introduction of the carboxamide functionality, or vice-versa. A variety of synthetic routes have been developed, offering modularity and access to a diverse range of derivatives.
Generalized Synthetic Workflow
Caption: Generalized synthetic workflows for benzothiophene and benzofuran carboxamides.
Experimental Protocol: A Representative Synthesis of a Benzothiophene Carboxamide
This protocol describes a common method for the synthesis of N-aryl benzothiophene-2-carboxamides via the fusion of benzothiophene-2-carbonyl chloride with an appropriate aniline derivative.[2]
Materials:
-
Benzothiophene-2-carbonyl chloride
-
Substituted aniline (e.g., p-chloroaniline)
-
Chloroform (for recrystallization)
-
Hot plate
-
Standard laboratory glassware
Procedure:
-
To a clean, dry reaction vessel, add the substituted aniline (1.0 equivalent).
-
Add benzothiophene-2-carbonyl chloride (1.1 equivalents) to the aniline.
-
Heat the reaction mixture on a hot plate at 130-150 °C for 20-30 minutes, or until the reaction is complete as monitored by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
The resulting residue is then purified by recrystallization from a suitable solvent, such as chloroform, to yield the desired benzothiophene carboxamide derivative.[2]
Experimental Protocol: A Representative Synthesis of a Benzofuran Carboxamide
A versatile method for the synthesis of elaborate benzofuran-2-carboxamides involves a sequence of 8-aminoquinoline directed C-H arylation followed by transamidation.[3][4]
Part 1: C–H Arylation
Materials:
-
N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equivalent)
-
Aryl iodide (3.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)
-
Sodium acetate (NaOAc) (1.0 equivalent)
-
Silver acetate (AgOAc) (1.5 equivalents)
-
Cyclopentyl methyl ether (CPME)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vial
Procedure:
-
In a reaction vial, combine N-(quinolin-8-yl)benzofuran-2-carboxamide, the aryl iodide, Pd(OAc)₂, NaOAc, and AgOAc.
-
Suspend the solids in CPME (0.5 M).
-
Seal the vial and stir the reaction mixture at 110 °C under an inert atmosphere for the required time (typically several hours), monitoring the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture and purify the product by column chromatography.
Part 2: Two-Step, One-Pot Transamidation
Materials:
-
C-H arylated benzofuran product from Part 1 (1.0 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (5.0 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (15 mol%)
-
Acetonitrile (MeCN)
-
Amine (1.5 equivalents)
-
Toluene
Procedure:
-
Boc Activation: In a reaction vessel, dissolve the C-H arylated product in MeCN. Add Boc₂O and DMAP. Heat the mixture at 60 °C for 5 hours.
-
Transamidation: After cooling, remove the MeCN under reduced pressure. Dissolve the residue in toluene and add the desired amine. Heat the reaction mixture at 60 °C until the reaction is complete.[4]
-
Cool the reaction mixture and purify the final benzofuran carboxamide product by column chromatography.
Head-to-Head Biological Activity: A Comparative Analysis
The true value of comparing these two scaffolds lies in understanding how their structural differences translate into varying biological activities. While a comprehensive comparison across all therapeutic areas is beyond the scope of this guide, we will explore key examples with available head-to-head experimental data.
Neurodegenerative Diseases: Modulators of Amyloid-Beta Aggregation
Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides. Small molecules that can modulate this aggregation process are of significant therapeutic interest. A study directly comparing N-phenylbenzofuran-2-carboxamides and N-phenylbenzo[b]thiophene-2-carboxamides as Aβ42 aggregation modulators provides valuable insights.[5][6]
Comparative Data on Aβ42 Aggregation Inhibition: [5]
| Compound | Scaffold | R Substituent | Concentration (µM) | % Inhibition of Aβ42 Aggregation |
| 4a | Benzofuran | 3-OH, 4-OMe | 25 | ~48% |
| 4b | Benzofuran | 4-OH, 3-OMe | 25 | ~54% |
| 5a | Benzothiophene | 3-OH, 4-OMe | 25 | ~40% |
| 5b | Benzothiophene | 4-OH, 3-OMe | 25 | ~48% |
Key Observations:
-
Both benzofuran and benzothiophene carboxamides demonstrated the ability to inhibit Aβ42 aggregation in a concentration-dependent manner.[5]
-
In this particular study, the benzofuran analogs (4a and 4b) generally showed slightly higher or comparable inhibitory activity compared to their direct benzothiophene counterparts (5a and 5b).[5]
-
The substitution pattern on the N-phenyl ring was a critical determinant of activity for both scaffolds.[5]
Interestingly, the same study also found that altering the substituent on the N-phenyl ring to a 4-methoxyphenyl group transformed these inhibitors into accelerators of Aβ42 fibrillogenesis.[6] This highlights the delicate interplay between the core scaffold and its substituents in determining the final biological effect.
Anticancer Activity: A Complex Picture
A study on quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents, which also have implications for anticancer research due to shared mechanisms, found that compounds with an amide linkage were an order of magnitude more efficacious than their ester equivalents for both scaffolds.[9]
In a separate study, it was noted that the replacement of a benzofuran scaffold with a benzothiophene scaffold significantly reduced the inhibitory action against nicotinamide phosphoribosyltransferase (Nampt), a target in cancer therapy.[8][10] This suggests that for certain targets, the oxygen atom of the benzofuran ring may be crucial for optimal binding and activity.
Illustrative IC₅₀ Values for Benzofuran Carboxamides Against Cancer Cell Lines: [11]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 1 | HL60 (Leukemia) | 0.1 |
| 1 | K562 (Leukemia) | 5 |
| 3 | MCF-10A (Breast) | ~1.1 |
Illustrative GI₅₀ Values for Benzothiophene Acrylonitrile Analogs (structurally related to carboxamides): [3]
| Compound | Cancer Cell Line Panel | GI₅₀ Range (nM) |
| 5 | 85% of 60 cell lines | 10.0 - 90.9 |
| 6 | 96% of 60 cell lines | 21.1 - 98.9 |
It is important to note that these are not direct comparisons of identical molecules, but they illustrate the potent anticancer activity observed within both classes of compounds. The choice between a benzothiophene and a benzofuran scaffold in anticancer drug design will ultimately depend on the specific target and the desired structure-activity relationship (SAR).
Antimicrobial Activity: Emerging Potential
Benzothiophene and benzofuran carboxamides have also shown promise as antimicrobial agents.[12]
One study on benzothiophene acylhydrazones identified a derivative with a minimum inhibitory concentration (MIC) of 4 µg/mL against multiple strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[4] Another study on benzofuran derivatives reported compounds with MIC values as low as 0.39-3.12 µg/mL against several bacteria.[1]
Experimental Protocols for Biological Evaluation
To facilitate the comparative evaluation of these compounds, standardized biological assays are essential. Below are detailed protocols for two of the most common assays used to determine anticancer and antimicrobial activity.
Experimental Protocol: MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Caption: A typical workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzothiophene/benzofuran carboxamide test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Benzothiophene/benzofuran carboxamide test compounds
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth directly in the 96-well plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the 2x concentrated stock solution of the compound is added to the first well and serially diluted down the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 5 µL of the standardized inoculum to each well, except for the sterility control wells.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Conclusion and Future Directions
The head-to-head comparison of benzothiophene and benzofuran carboxamides reveals a fascinating interplay of subtle structural modifications and significant biological consequences. While the benzothiophene scaffold often imparts greater metabolic stability due to its higher aromaticity, the benzofuran core can offer advantages in specific target interactions, potentially due to the greater polarity of the oxygen heteroatom.
The choice between these two privileged structures is not a matter of inherent superiority but rather a strategic decision based on the therapeutic target, the desired pharmacokinetic profile, and the specific structure-activity relationships that emerge during lead optimization. The experimental data presented here, though not exhaustive, underscores the importance of empirical testing of both scaffolds in parallel to make informed decisions in drug discovery programs.
Future research should focus on more systematic, direct comparisons of isosteric pairs of benzothiophene and benzofuran carboxamides across a wider range of biological targets. Such studies will not only provide a clearer understanding of the nuanced differences between these two important heterocyclic systems but also pave the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
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Elmir, L. et al. (2018). Deprotonative Metallation of Benzofuran and Benzothiophene Derivatives for the Formation of Tetracyclic and Pentacyclic Heteroaromatic Compounds. Chemistry – A European Journal, 24(59), 15869-15881. [Link]
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Singh, P. et al. (2021). Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. ChemistryOpen, 10(1), 10-19. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]
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Padmashali, B. et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3866-3875. [Link]
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El-Sayed, M. A. et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Biomimetics, 7(4), 247. [Link]
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Al-Ostath, A. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2200. [Link]
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Wang, J. et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. [Link]
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Le, T. B. et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]
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Szychta, P. et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]
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Wang, J. et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530. [Link]
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Malamas, M. S. et al. (2000). Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties. Journal of Medicinal Chemistry, 43(7), 1293-1310. [Link]
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Hay, J. B. et al. (2023). Quinoline-benzofuran and quinoline-benzothiophene derivatives as antiplasmodium agents. South African Journal of Chemistry, 77, 1-9. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Fluoro-1-benzothiophene-2-carboxamide
The Regulatory Imperative: Understanding "Cradle-to-Grave" Responsibility
The management of chemical waste in a laboratory setting is governed by the RCRA's "cradle-to-grave" principle.[7] This means that the generator of the waste—your laboratory—is responsible for its safe handling, storage, and ultimate disposal. All chemical waste, including 5-Fluoro-1-benzothiophene-2-carboxamide and materials contaminated with it, should be treated as hazardous unless definitively determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[8][9]
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is essential to internalize the foundational principles of laboratory chemical waste management:
-
Waste Minimization : The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of reagents, optimizing experimental scales, and avoiding the preparation of excessive stock solutions.[10]
-
Proper Segregation : Incompatible chemical wastes must never be mixed. For instance, acids should be kept separate from bases, and oxidizing agents from flammable liquids.[11]
-
Clear Labeling : All waste containers must be accurately and clearly labeled with their contents.[10][11][12] This is not only a regulatory requirement but also a critical safety measure for all personnel who may handle the waste.
-
Designated Storage : Hazardous waste must be stored in designated Satellite Accumulation Areas (SAAs) within the laboratory.[10][12] These areas should be at or near the point of generation and under the control of the laboratory personnel.
Quantitative Data Summary
For a quick reference, the following table summarizes key information pertinent to the handling and disposal of this compound. It is important to note that in the absence of a specific SDS, some data for related compounds is used as a conservative estimate.
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1098356-12-7 | [2][3][4] |
| Molecular Formula | C₉H₆FNOS | [2][3] |
| Molecular Weight | 195.21 g/mol | [2][3] |
| Anticipated Hazards | Potential skin, eye, and respiratory irritant. Harmful if swallowed. Toxic to aquatic life. | [13][14] |
| Recommended PPE | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [13][15][16] |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration. | [17] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed, step-by-step methodology for the safe disposal of this compound waste.
Waste Collection and Containerization
-
Solid Waste :
-
Designate a specific, robust, and sealable container for solid this compound waste. This includes unused reagent, reaction byproducts, and contaminated materials such as weighing paper and gloves.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the container closed at all times, except when adding waste.[10][12]
-
-
Liquid Waste (Solutions) :
-
Use a chemically compatible (e.g., borosilicate glass or polyethylene) container with a secure, screw-top cap for liquid waste containing this compound.
-
Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with their approximate concentrations.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
-
-
Contaminated Sharps :
-
Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated sharps container.
-
The sharps container should be labeled as "Hazardous Waste - Sharps" and include the chemical name.
-
Storage in a Satellite Accumulation Area (SAA)
-
Store all waste containers in a designated SAA within your laboratory.[10][12]
-
The SAA must be located at or near the point of waste generation.[12]
-
Ensure that the total volume of hazardous waste in the SAA does not exceed 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[8][10][12] While this compound is not currently P-listed, it is good practice to be aware of these limits.
-
Segregate the this compound waste from incompatible materials. Based on the structure, avoid storage with strong oxidizing agents and strong acids or bases.[18]
Arranging for Disposal
-
Once a waste container is full, or if it has been accumulating for a period approaching your institution's limit (often 12 months), arrange for its collection.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to request a waste pickup.[10]
-
Provide the EHS personnel with accurate information about the waste contents as detailed on the label.
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[17] This is a violation of environmental regulations and can have serious consequences.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is critical to mitigate any potential hazards.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Personal Protective Equipment (PPE) : Before attempting to clean up a small spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Containment and Cleanup :
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[15] Avoid generating dust.
-
For liquid spills, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain and absorb the liquid.
-
All materials used for cleanup must be disposed of as hazardous waste.[8][9]
-
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report : Report the spill to your laboratory supervisor and EHS department, regardless of the size.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
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Definitive Guide to Personal Protective Equipment for 5-Fluoro-1-benzothiophene-2-carboxamide
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, operational protocols for handling 5-Fluoro-1-benzothiophene-2-carboxamide. In the absence of a specific Safety Data Sheet (SDS), the following directives are synthesized from the toxicological profiles of structurally analogous compounds—including benzothiophenes, carboxamides, and organofluorine molecules—and established best practices for managing potent, powdered chemical agents.[1][2][3][4] Our primary directive is to mitigate risk through robust engineering controls and meticulously implemented personal protective equipment (PPE) protocols.
Hazard Analysis: An Evidence-Based Assessment
A thorough risk assessment is the foundation of safe laboratory practice.[5] Given the structure of this compound, we must anticipate a range of potential hazards based on related chemical classes.
-
Benzothiophene Core: The parent structure, 1-benzothiophene, is classified as harmful if swallowed.[4]
-
Carboxamide Functional Group: Similar functional groups can cause skin and eye irritation.[6][7]
-
Fluorine Moiety: The addition of fluorine can significantly alter a molecule's biological activity and toxicological profile, often increasing its potency.
-
Physical Form: As a solid powder, the primary exposure risks are inhalation of airborne particles and inadvertent ingestion or skin contact through surface contamination.[8][9]
Based on this analysis, the compound must be handled as if it is harmful if swallowed, a potential skin and eye irritant, and a respiratory tract irritant. Long-term toxicological properties are unknown, warranting a cautious approach.
| Potential Hazard | Route of Exposure | Rationale / Analogous Compound Data | Primary Mitigation Strategy |
| Acute Oral Toxicity | Ingestion | Harmful if swallowed (based on 1-Benzothiophene).[4] | Engineering Controls, PPE, Strict Hygiene |
| Skin Irritation/Absorption | Dermal Contact | Causes skin irritation (based on thiophene-carboxamides).[6][7] | Chemical-resistant gloves, Lab coat |
| Serious Eye Irritation | Ocular Contact | Causes serious eye irritation (based on related structures).[6][10] | Safety Goggles / Face Shield |
| Respiratory Irritation | Inhalation | Handling powders can generate airborne dust.[8][9] | Chemical Fume Hood, Respirator (if needed) |
| Unknown Chronic Effects | All Routes | Insufficient data available for this specific molecule. | Principle of As Low As Reasonably Practicable (ALARP) |
The First Line of Defense: Engineering Controls
Before any personal protective equipment is selected, exposure must be minimized through environmental controls. PPE should never be the sole barrier between a researcher and a potential hazard.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood.[9] This is non-negotiable. The hood's airflow contains airborne particles, preventing them from entering the operator's breathing zone.
-
Enclosed Balance: When weighing the powder, using a balance with an enclosure or a dedicated weighing hood provides an additional layer of containment and prevents fluctuations in readings caused by the fume hood's airflow.[8]
-
Designated Work Area: Cordon off and label a specific area on the laboratory bench within the fume hood for this work.[8] Cover the surface with disposable, absorbent bench paper to simplify cleanup in case of a minor spill.[8]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling this compound. This protocol is designed to prevent dermal, ocular, and respiratory exposure.
| Body Area | Personal Protective Equipment | Specification and Rationale |
| Hands | Double Nitrile Gloves | Wear two pairs of chemical-resistant nitrile gloves. The outer glove should have extended cuffs. Rationale: This provides robust protection against skin contact and absorption.[1][2] Double gloving ensures that if the outer glove is compromised or contaminated, it can be removed without exposing the skin. Inspect all gloves for tears or punctures before use.[11] |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Wear snug-fitting, indirectly vented chemical safety goggles that meet ANSI Z87.1 standards. A full-face shield must be worn over the goggles when handling the powder or solutions. Rationale: Goggles protect against dust and splashes.[5][12] The face shield provides an additional barrier for the entire face from splashes during solution preparation. |
| Body | Disposable, Cuffed Lab Gown | A polyethylene-coated or other laminate material gown with long sleeves and tight-fitting cuffs is required. Do not use standard cloth lab coats, which are absorbent.[13] Rationale: A non-porous, disposable gown prevents the contamination of personal clothing and skin from spills and airborne particles. Cuffs should be tucked under the inner pair of gloves. |
| Respiratory | Work Within Fume Hood (Primary) | A properly functioning chemical fume hood is the primary method of respiratory protection. |
| N95 Respirator (Secondary/Supplemental) | An N95 respirator should be worn as a supplemental precaution when handling larger quantities of powder or during spill cleanup, even within a fume hood. Rationale: While the fume hood contains the majority of airborne particles, a respirator provides an added layer of personal protection against inhaling fine dust. Note: Use of a respirator requires prior fit-testing and medical clearance as per institutional policy.[14] | |
| Feet | Closed-Toe Shoes | Hard-topped, non-perforable, closed-toe shoes are mandatory in the laboratory at all times.[11] Rationale: Protects feet from spills and dropped objects. |
Operational and Disposal Plans
A. Step-by-Step PPE Donning and Doffing Procedure
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Wash Hands: Thoroughly wash and dry hands.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the disposable gown, ensuring full coverage.
-
Respirator: If required, perform a seal check on your N95 respirator.
-
Goggles & Face Shield: Put on safety goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.
Doffing (Taking Off) Sequence - Always performed in the "dirty" to "clean" direction
-
Outer Gloves: Remove the outer (most contaminated) gloves. Peel them off so they turn inside out. Dispose of them immediately in the designated chemical waste container.
-
Gown & Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, rolling the gown away from your body and turning it inside out. The inner gloves should be peeled off as part of this process. Dispose of immediately.
-
Exit Work Area: Step away from the immediate work area.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Respirator: Remove the respirator without touching the front.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[11][12]
B. Visual Workflow: PPE Donning and Doffing
Caption: Sequential process for correctly donning and doffing PPE.
C. Safe Handling Workflow: Weighing and Solution Preparation
This protocol minimizes dust generation and ensures accurate, contained handling.
-
Preparation: Assemble all necessary equipment (spatula, weigh boats, vials, solvent, vortexer) inside the chemical fume hood on a disposable mat.[8]
-
Tare Balance: Place a weigh boat on the enclosed balance inside the hood and tare it.
-
Weighing: Slowly and carefully transfer the desired amount of this compound powder to the weigh boat. Keep the container opening low and close the primary container immediately after dispensing.[8]
-
Transfer: Carefully transfer the powder from the weigh boat into the receiving vial.
-
Solubilization: Add the solvent to the vial. Cap the vial securely before removing it from the fume hood for vortexing or sonication.
-
Initial Cleanup: Immediately wipe down the spatula and any surfaces inside the hood with a solvent-dampened towel. Dispose of the weigh boat and towel in the designated solid chemical waste container.
D. Visual Workflow: Safe Chemical Handling
Caption: Step-by-step workflow for safely handling powdered compounds.
E. Spill and Disposal Plan
Spill Response:
-
Alert Personnel: Immediately alert others in the lab.
-
Assess: For a small spill (<1g) inside a fume hood, you may proceed with cleanup. For larger spills or spills outside a hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
-
Cleanup (Small Spill in Hood):
-
Ensure proper PPE is worn (including N95 respirator).
-
Gently cover the spill with an absorbent material from a chemical spill kit.
-
Carefully wet the absorbent material with an appropriate solvent (e.g., isopropanol) to prevent dust from becoming airborne.
-
Collect the material using a scoop or forceps and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with soap and water.
-
Waste Disposal:
-
Solid Waste: All contaminated solid materials, including gloves, gowns, weigh boats, and cleanup debris, must be placed in a clearly labeled, sealed hazardous chemical waste container.
-
Liquid Waste: Unused solutions or liquid waste should be collected in a separate, labeled hazardous liquid waste container.
-
Disposal: All waste must be disposed of through your institution's official EHS program. Do not pour any solutions down the drain or place solid waste in the regular trash.[15]
This guide provides a comprehensive framework for the safe handling of this compound. Adherence to these protocols is essential for protecting yourself, your colleagues, and your research. Always consult your institution's specific safety guidelines and EHS department for additional requirements.
References
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of Washington. [URL: https://www.ehs.washington.edu/system/files/resources/weighing-hazardous-powders.pdf]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
